molecular formula C20H33N5O5Si B6299978 5'-O-TBDMS-N2-ibu-dG

5'-O-TBDMS-N2-ibu-dG

Numéro de catalogue: B6299978
Poids moléculaire: 451.6 g/mol
Clé InChI: WZQWRHWLQPEBFF-BFHYXJOUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5'-O-TBDMS-N2-ibu-dG is a useful research compound. Its molecular formula is C20H33N5O5Si and its molecular weight is 451.6 g/mol. The purity is usually 95%.
The exact mass of the compound N2-Isobutyryl-5'-O-tert-butyldimethylsilyl-2'-deoxyguanosine is 451.22509570 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O5Si/c1-11(2)17(27)23-19-22-16-15(18(28)24-19)21-10-25(16)14-8-12(26)13(30-14)9-29-31(6,7)20(3,4)5/h10-14,26H,8-9H2,1-7H3,(H2,22,23,24,27,28)/t12-,13+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQWRHWLQPEBFF-BFHYXJOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5'-O-TBDMS-N2-ibu-dG: A Key Building Block for Antiviral Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-O-tert-butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (5'-O-TBDMS-N2-ibu-dG), a crucial protected nucleoside derivative. Its primary application lies in the solid-phase synthesis of oligonucleotides, particularly those with therapeutic potential as antiviral agents. This document details its chemical properties, provides experimental protocols for its synthesis and incorporation into oligonucleotides, and discusses its role in the development of compounds active against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus.

Introduction

This compound is a chemically modified derivative of the naturally occurring nucleoside deoxyguanosine. The strategic placement of protecting groups—a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and an isobutyryl (ibu) group on the exocyclic amine of the guanine base—renders it an ideal building block for phosphoramidite chemistry, the gold standard for automated oligonucleotide synthesis. The TBDMS group provides robust protection during the synthesis cycles and can be selectively removed, while the isobutyryl group prevents unwanted side reactions on the guanine base.[1] This protected nucleoside is particularly significant in the synthesis of lead compounds for antiviral drug discovery.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValueReference
Chemical Formula C20H33N5O5Si[1]
Molecular Weight 451.59 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥97%
Storage Conditions Store at -20°C under an inert atmosphere
Solubility Soluble in common organic solvents like dichloromethane, acetonitrile, and pyridine.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 2'-deoxyguanosine. The key steps include the protection of the exocyclic amine and the selective silylation of the 5'-hydroxyl group.

Experimental Protocol: Synthesis of N2-isobutyryl-2'-deoxyguanosine
  • Transient Silylation: Suspend 2'-deoxyguanosine in anhydrous pyridine. Add an excess of trimethylsilyl chloride (TMSCl) and stir at room temperature until a clear solution is obtained. This protects the hydroxyl groups and the exocyclic amine.

  • Acylation: Cool the solution to 0°C and add isobutyric anhydride dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Deprotection: Quench the reaction by the slow addition of water, followed by concentrated ammonium hydroxide. Stir for 1-2 hours to remove the silyl protecting groups.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to yield N2-isobutyryl-2'-deoxyguanosine.

Experimental Protocol: 5'-O-Silylation
  • Dissolution: Dissolve N2-isobutyryl-2'-deoxyguanosine in anhydrous pyridine.

  • Silylation: Add a slight excess (e.g., 1.1 equivalents) of tert-butyldimethylsilyl chloride (TBDMSCl).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with methanol. Evaporate the solvent and purify the residue using silica gel chromatography to isolate this compound. A typical yield for this step is in the range of 80-90%.

Synthesis_of_5_O_TBDMS_N2_ibu_dG dG 2'-deoxyguanosine ibu_dG N2-isobutyryl-2'-deoxyguanosine dG->ibu_dG  Protection of  exocyclic amine final_product This compound ibu_dG->final_product  Selective 5'-O-silylation  (TBDMSCl, Pyridine)

Synthesis workflow for this compound.

Incorporation into Oligonucleotides via Phosphoramidite Chemistry

This compound is converted into its 3'-phosphoramidite derivative to be used as a building block in automated solid-phase oligonucleotide synthesis.

Experimental Protocol: Phosphitylation
  • Preparation: Dry this compound under high vacuum. Dissolve it in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Phosphitylating Agent: Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Purification: Quench the reaction with methanol. After work-up, the crude phosphoramidite is purified by silica gel chromatography under anhydrous conditions to yield the final building block for oligonucleotide synthesis.

Solid-Phase Oligonucleotide Synthesis Cycle

The resulting phosphoramidite is used in an automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the solid-support-bound nucleoside.

  • Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Oligonucleotide_Synthesis_Cycle cluster_0 Solid-Phase Oligonucleotide Synthesis detritylation 1. Detritylation (Removal of 5'-DMT group) coupling 2. Coupling (Addition of phosphoramidite) detritylation->coupling  Exposes 5'-OH capping 3. Capping (Acetylation of unreacted ends) coupling->capping  Forms new phosphite triester oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation  Prevents deletion mutants oxidation->detritylation  Stabilizes backbone,  ready for next cycle

References

An In-depth Technical Guide to 5'-O-TBDMS-N2-ibu-dG: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of 5'-O-tert-Butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (5'-O-TBDMS-N2-ibu-dG). This protected nucleoside is a critical building block in the chemical synthesis of modified oligonucleotides for various research, diagnostic, and therapeutic applications. This document details a representative experimental protocol for its synthesis and purification, summarizes its key chemical data, and presents a logical workflow for its preparation.

Introduction

This compound is a synthetic derivative of the naturally occurring nucleoside 2'-deoxyguanosine. It incorporates two key protecting groups: a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position of the deoxyribose sugar and an isobutyryl (ibu) group on the exocyclic N2-amine of the guanine base. These protecting groups are essential for its application in solid-phase oligonucleotide synthesis, preventing unwanted side reactions during the sequential addition of nucleotide monomers. The strategic placement of these groups allows for selective deprotection and the formation of specific phosphodiester linkages, enabling the synthesis of custom DNA sequences with high fidelity. This modified nucleoside has been utilized in the synthesis of lead compounds with potential antiviral activity, specifically against the bovine viral diarrhea virus (BVDV), a surrogate model for the Hepatitis C virus.[1][2][3]

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of the bulky TBDMS group on the primary 5'-hydroxyl and the isobutyryl group on the N2 position of the guanine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C20H33N5O5Si[1]
Molecular Weight 451.59 g/mol [1]
CAS Number 85326-10-9
IUPAC Name N-(9-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
Synonyms N-Isobutyryl-5'-O-tert-butyldimethylsilyl-2'-deoxyguanosine
Physical Form Solid
Storage Temperature -20°C in an inert atmosphere

Experimental Protocol: Synthesis and Purification

The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for the selective 5'-O-silylation of deoxynucleosides.

3.1. Materials and Reagents

  • N2-isobutyryl-2'-deoxyguanosine (N2-ibu-dG)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

3.2. Synthesis Procedure

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N2-isobutyryl-2'-deoxyguanosine (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add imidazole (2.5 equivalents) followed by the portion-wise addition of TBDMS-Cl (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH (e.g., 95:5 v/v). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of methanol.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.3. Expected Yield

The expected yield for this type of reaction is typically in the range of 80-95%.

Quantitative Data

While specific, publicly available NMR and mass spectrometry data for this compound are limited, this section outlines the expected characterization data.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

4.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound.

Table 2: Expected Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺452.2324
[M+Na]⁺474.2143

Experimental Workflow and Logical Relationships

The synthesis and purification of this compound follow a logical progression of steps designed to achieve a high yield of the pure product. The workflow ensures the selective protection of the 5'-hydroxyl group while the N2-amine remains protected by the isobutyryl group.

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis cluster_final_product Final Product start N2-isobutyryl-2'-deoxyguanosine reagents TBDMS-Cl, Imidazole in anhydrous DMF start->reagents Dissolve reaction Stir at Room Temperature reagents->reaction React quench Quench with Methanol reaction->quench extract Ethyl Acetate Extraction (Wash with H2O, NaHCO3, Brine) quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product characterization Characterization (NMR, MS) product->characterization

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Conclusion

This compound is a vital component in the field of synthetic nucleic acid chemistry. The protection strategy it employs is robust and allows for its seamless integration into automated oligonucleotide synthesis protocols. The detailed understanding of its structure and the availability of reliable synthetic methods are crucial for advancing research and development in areas requiring custom-designed DNA molecules. This guide provides a foundational understanding of this important molecule for professionals in the field.

References

An In-depth Technical Guide to the Chemical Properties of 5'-O-TBDMS-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 5'-O-tert-Butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (5'-O-TBDMS-N2-ibu-dG), a key protected nucleoside derivative utilized in the chemical synthesis of oligonucleotides and as a precursor for various lead compounds in drug discovery.

Core Chemical Properties

This compound is a modified 2'-deoxyguanosine molecule strategically protected at two key positions: the 5'-hydroxyl group and the exocyclic N2-amino group. The tert-butyldimethylsilyl (TBDMS) group at the 5'-position provides steric bulk and is stable under a range of conditions, yet can be selectively removed. The isobutyryl (ibu) group protects the N2-amino function of the guanine base, preventing unwanted side reactions during chemical synthesis. This dual protection scheme renders the molecule an essential building block in solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₂₀H₃₃N₅O₅Si[1]
Molecular Weight 451.6 g/mol [1]
CAS Number 85326-10-9[1]
Appearance White to off-white solid[2]
Purity Typically ≥97%[1]
Solubility Soluble in DMSO, ethyl acetate, methanol.
Storage Conditions Store at -20°C in an inert atmosphere.

Note: Detailed quantitative solubility data in various organic solvents is not extensively published but the protecting groups enhance solubility in common organic solvents used in synthesis.

Spectroscopic and Analytical Data

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, the following procedures are based on established methods for the selective protection of deoxynucleosides and are considered standard in the field.

Synthesis of N2-isobutyryl-2'-deoxyguanosine (Intermediate)

The initial step involves the acylation of the N2-amino group of 2'-deoxyguanosine.

Methodology:

  • Suspend 2'-deoxyguanosine in a mixture of pyridine and dichloromethane.

  • Cool the suspension in an ice bath.

  • Add trimethylsilyl chloride (TMSCl) dropwise to transiently protect the hydroxyl groups.

  • After stirring, add isobutyric anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with water and then add aqueous ammonia to remove the silyl protecting groups.

  • Extract the product with an organic solvent and purify by silica gel chromatography to yield N2-isobutyryl-2'-deoxyguanosine.

Synthesis of this compound

This step involves the selective silylation of the 5'-hydroxyl group.

Methodology:

  • Dissolve N2-isobutyryl-2'-deoxyguanosine in anhydrous pyridine or dimethylformamide (DMF).

  • Add imidazole to the solution.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to yield this compound as a solid.

Deprotection of this compound

The removal of the protecting groups is a critical step, particularly after oligonucleotide synthesis.

  • Removal of the TBDMS group: The TBDMS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

  • Removal of the isobutyryl group: The isobutyryl group is base-labile and is readily cleaved with aqueous ammonia or other amine-based solutions, which is a standard final step in deprotecting synthetic oligonucleotides.

Stability and Reactivity

The stability of the protecting groups on this compound is a key aspect of its utility.

  • TBDMS Group: The 5'-O-TBDMS ether is stable to the basic conditions required for the removal of the N-acyl protecting groups on the nucleobases. It is, however, labile to acidic conditions and fluoride ions.

  • Isobutyryl Group: The N2-isobutyryl group is stable during the phosphoramidite coupling cycles in oligonucleotide synthesis but is removed under the final basic deprotection conditions.

The primary reactivity of this compound lies in the free 3'-hydroxyl group, which is the site of phosphitylation to generate the corresponding phosphoramidite building block for oligonucleotide synthesis.

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N2-Acylation cluster_step2 Step 2: 5'-O-Silylation dG 2'-deoxyguanosine N2_ibu_dG N2-isobutyryl-2'-deoxyguanosine dG->N2_ibu_dG Isobutyric anhydride, Pyridine, TMSCl final_product This compound N2_ibu_dG->final_product TBDMSCl, Imidazole, DMF

Caption: Synthetic pathway for this compound.

Role in Oligonucleotide Synthesis

The diagram below outlines the logical relationship of this compound in the context of solid-phase oligonucleotide synthesis.

Oligo_Synthesis start This compound phosphitylation Phosphitylation of 3'-OH start->phosphitylation phosphoramidite dG(ibu, 5'-TBDMS) Phosphoramidite phosphitylation->phosphoramidite synthesis Solid-Phase Oligonucleotide Synthesis phosphoramidite->synthesis deprotection Cleavage and Deprotection synthesis->deprotection final_oligo Synthetic Oligonucleotide deprotection->final_oligo

Caption: Role of this compound in oligonucleotide synthesis.

References

An In-depth Technical Guide to 5'-O-TBDMS-N2-ibu-dG (CAS No. 85326-10-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-tert-butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (5'-O-TBDMS-N2-ibu-dG), a key nucleoside derivative utilized in oligonucleotide synthesis and as a precursor for antiviral compounds. This document consolidates available data on its chemical and physical properties, outlines its role in synthetic workflows, and provides a generalized experimental protocol for its application.

Core Compound Information

This compound is a protected form of deoxyguanosine, a fundamental component of DNA. The strategic placement of protecting groups—a tert-butyldimethylsilyl (TBDMS) group on the 5'-hydroxyl position and an isobutyryl (ibu) group on the N2 amine of the guanine base—renders it a vital building block in the phosphoramidite method of oligonucleotide synthesis. These protecting groups prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative data for this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 85326-10-9[1][2]
Molecular Formula C20H33N5O5Si[1][2]
Molecular Weight 451.59 g/mol [1]
IUPAC Name N-(9-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
Synonyms N-Isobutyryl-5'-O-tert-butyldimethylsilyl-2'-deoxyguanosine
Physical Form Solid
Purity Typically ≥97%
Predicted Density 1.32 g/cm³

Table 2: Storage and Handling

ConditionRecommendationSource
Storage Temperature -20°C
Storage Conditions Store in a freezer under an inert atmosphere.
Shipping Temperature Ambient

Role in Oligonucleotide Synthesis

This compound serves as a protected monomer in the automated solid-phase synthesis of DNA oligonucleotides. The TBDMS group at the 5'-position is base-labile, offering an alternative to the acid-labile dimethoxytrityl (DMT) group, which can be advantageous in the synthesis of sensitive oligonucleotides. The isobutyryl group protecting the exocyclic amine of guanine is removed during the final deprotection step. Its primary application is in the synthesis of lead compounds with potential antiviral activity, particularly against viruses like the bovine viral diarrhea virus (BVDV), a surrogate for Hepatitis C virus.

Experimental Protocols

The following is a generalized protocol for the incorporation of a protected deoxynucleoside phosphoramidite, such as the 3'-phosphoramidite derivative of this compound, into an oligonucleotide chain via solid-phase synthesis.

Generalized Protocol for Incorporation into an Oligonucleotide

This protocol assumes the use of an automated DNA synthesizer.

  • Support Preparation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass) with a free 5'-hydroxyl group.

  • Phosphoramidite Activation: The 3'-phosphoramidite derivative of this compound is dissolved in anhydrous acetonitrile. This solution is mixed with an activator, such as tetrazole or a derivative, to form a highly reactive intermediate.

  • Coupling: The activated phosphoramidite solution is passed through the column containing the solid support. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles. This is typically achieved using a mixture of acetic anhydride and 1-methylimidazole.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphotriester linkage using an oxidizing agent, commonly a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

  • Deprotection (of the 5'-hydroxyl): The 5'-TBDMS protecting group is removed to expose the hydroxyl group for the next coupling cycle. This is typically achieved using a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF).

  • Chain Elongation: Steps 2-6 are repeated for each subsequent nucleoside to be added to the sequence.

  • Final Cleavage and Deprotection: Once the desired sequence is assembled, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the N2-isobutyryl group on guanine) are removed using a basic solution, typically aqueous ammonia or a mixture of ammonia and methylamine (AMA).

  • Purification: The final oligonucleotide product is purified, commonly by high-performance liquid chromatography (HPLC).

Visualizations

Logical Workflow: Role of this compound in Drug Discovery

Workflow cluster_synthesis Chemical Synthesis cluster_application Application cluster_research Research & Development dG 2'-deoxyguanosine ibu_dG N2-isobutyryl-dG dG->ibu_dG N2-protection tbdms_ibu_dG This compound ibu_dG->tbdms_ibu_dG 5'-silylation phosphoramidite 3'-Phosphoramidite Derivative tbdms_ibu_dG->phosphoramidite Phosphitylation antiviral_synthesis Antiviral Compound Synthesis tbdms_ibu_dG->antiviral_synthesis oligo_synthesis Oligonucleotide Synthesis phosphoramidite->oligo_synthesis screening Antiviral Screening (e.g., anti-BVDV) antiviral_synthesis->screening lead_compound Lead Compound Identification screening->lead_compound drug_dev Drug Development lead_compound->drug_dev

Caption: Workflow of this compound from synthesis to drug discovery.

Experimental Workflow: Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle start Start with Support-Bound Nucleoside (Free 5'-OH) deprotection 1. 5'-Deprotection (Remove TBDMS/DMT) start->deprotection coupling 2. Coupling (Add this compound Phosphoramidite) deprotection->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation next_cycle Repeat for Next Nucleoside oxidation->next_cycle next_cycle->deprotection Yes cleavage Final Cleavage from Support & Base Deprotection next_cycle->cleavage No (Sequence Complete)

Caption: The cycle of solid-phase oligonucleotide synthesis.

References

The Gatekeeper of Guanine: A Technical Guide to the TBDMS Protecting Group in 2'-Deoxyguanosine Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of nucleic acid chemistry, precision is paramount. The synthesis of oligonucleotides for research, diagnostics, and therapeutic applications demands a robust strategy to shield reactive functional groups, ensuring that chemical transformations occur only at the desired positions. This technical guide delves into the critical role of the tert-butyldimethylsilyl (TBDMS) protecting group in the chemistry of 2'-deoxyguanosine (dG), a cornerstone of DNA synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, molecular biology, and oligonucleotide-based therapeutics.

The Core Function: Directing Reactivity through Steric Hindrance

The primary function of the TBDMS group in the context of 2'-deoxyguanosine is to serve as a temporary "gatekeeper" for its hydroxyl functionalities. 2'-deoxyguanosine possesses two hydroxyl groups: a primary hydroxyl at the 5' position and a secondary hydroxyl at the 3' position of the deoxyribose sugar. These hydroxyl groups are nucleophilic and can interfere with desired chemical reactions, such as phosphoramidite coupling during oligonucleotide synthesis.

The TBDMS group, introduced via its chloride (TBDMSCl), selectively reacts with these hydroxyls to form silyl ethers. Due to its bulky nature, TBDMSCl exhibits a significant steric preference, reacting more readily with the less hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.[1][2] This chemoselectivity is a cornerstone of its utility, allowing for the controlled, stepwise modification of the dG molecule. By protecting the 5'-hydroxyl, subsequent reactions can be directed specifically to the 3'-hydroxyl, which is essential for the 3'-to-5' elongation of the DNA chain in solid-phase oligonucleotide synthesis.[3]

Furthermore, the TBDMS group is stable under a wide range of reaction conditions, including those that are mildly acidic or basic, and is compatible with the reagents used for the protection of the exocyclic amine of the guanine base (e.g., with isobutyryl or phenoxyacetyl groups).[4][5]

Experimental Protocols: A Practical Guide

The successful application of TBDMS protection and deprotection strategies hinges on meticulous experimental execution. Below are detailed methodologies for these key processes.

Protection of the 5'-Hydroxyl Group of 2'-Deoxyguanosine

This protocol outlines the selective protection of the 5'-hydroxyl group of dG using TBDMSCl.

Materials:

  • 2'-Deoxyguanosine (dG)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Pyridine or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dry 2'-deoxyguanosine under high vacuum overnight.

  • Dissolve the dried dG in anhydrous pyridine or DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole (approximately 2.5 equivalents relative to dG).

  • To this stirring solution, add TBDMSCl (approximately 1.1 to 1.5 equivalents) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically stirred for 12-24 hours at room temperature.

  • Upon completion, quench the reaction by the addition of methanol.

  • Remove the solvent under reduced pressure.

  • Resuspend the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the 5'-O-TBDMS-2'-deoxyguanosine.

Deprotection of the TBDMS Group

The removal of the TBDMS group is typically achieved using a fluoride ion source. Two common reagents are tetrabutylammonium fluoride (TBAF) and triethylamine trihydrofluoride (TEA·3HF).

Materials:

  • TBDMS-protected 2'-deoxyguanosine derivative

  • Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected dG derivative in anhydrous THF.

  • Add the TBAF solution (typically 1.1 to 1.5 equivalents per TBDMS group) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the deprotected dG derivative by silica gel column chromatography.

Materials:

  • TBDMS-protected 2'-deoxyguanosine derivative

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • n-Butanol

Procedure:

  • Dissolve the TBDMS-protected oligonucleotide in NMP or DMSO.

  • Add TEA·3HF to the solution.

  • Heat the mixture at 65 °C for 2.5 hours.

  • Cool the reaction to room temperature.

  • Precipitate the deprotected oligonucleotide by adding n-butanol.

  • The precipitate can be collected by centrifugation and further purified.

Quantitative Data Summary

The efficiency of protection and deprotection reactions is critical for the overall yield of the final product. The following tables summarize typical quantitative data for these processes.

Protection Reaction Reagent (Equivalents) Solvent Time (h) Temperature (°C) Typical Yield (%)
5'-O-Silylation of dGTBDMSCl (1.1-1.5), Imidazole (2.5)Pyridine/DMF12-24Room Temp.80-95
Deprotection Reaction Reagent Solvent Time Temperature (°C) Typical Yield (%)
TBDMS RemovalTBAF (1 M in THF)THF1-4 hRoom Temp.85-95
TBDMS RemovalTEA·3HFNMP/DMSO2.5 h65>90

Visualizing the Workflow and Logic

To further elucidate the role of the TBDMS protecting group, the following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the chemical synthesis involving TBDMS-protected dG.

G cluster_protection TBDMS Protection of 2'-Deoxyguanosine cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_deprotection Deprotection dG 2'-Deoxyguanosine (dG) (Free 3'-OH and 5'-OH) reagents_prot TBDMSCl, Imidazole in Pyridine/DMF dG->reagents_prot protected_dG 5'-O-TBDMS-dG (Free 3'-OH) reagents_prot->protected_dG coupling 1. Coupling (with phosphoramidite) protected_dG->coupling capping 2. Capping coupling->capping n cycles oxidation 3. Oxidation capping->oxidation n cycles detritylation 4. Detritylation oxidation->detritylation n cycles detritylation->coupling n cycles oligonucleotide Protected Oligonucleotide (on solid support) detritylation->oligonucleotide cleavage Cleavage from Support & Base Deprotection (e.g., NH4OH/EtOH) oligonucleotide->cleavage desilylation TBDMS Removal (TBAF or TEA·3HF) cleavage->desilylation final_oligo Purified Oligonucleotide desilylation->final_oligo

Caption: Workflow of TBDMS protection in oligonucleotide synthesis.

G cluster_hydroxyl Hydroxyl Protection cluster_exocyclic_amine Exocyclic Amine (N2) Protection cluster_deprotection Deprotection Conditions title Orthogonal Protecting Group Strategy in dG Chemistry dG dG TBDMS 5'-OH TBDMS dG->TBDMS Allows 3'-OH chemistry DMT 5'-OH DMT dG->DMT For solid-phase synthesis isobutyryl N2 Isobutyryl (iBu) dG->isobutyryl phenoxyacetyl N2 Phenoxyacetyl (Pac) dG->phenoxyacetyl TBDMS_removal Fluoride (TBAF, TEA·3HF) (Acid/Base Stable) TBDMS->TBDMS_removal Orthogonal to DMT_removal Mild Acid (e.g., DCA) (Base Stable) DMT->DMT_removal Base_labile_removal Base (e.g., NH4OH) (Acid Stable) isobutyryl->Base_labile_removal phenoxyacetyl->Base_labile_removal

Caption: Orthogonal protecting group strategy for 2'-deoxyguanosine.

Conclusion

The tert-butyldimethylsilyl group is an indispensable tool in the synthesis of 2'-deoxyguanosine-containing oligonucleotides. Its steric bulk allows for the selective protection of the 5'-hydroxyl group, thereby directing the course of subsequent chemical transformations with a high degree of control. While challenges such as the need for fluoride-based deprotection exist, the robustness and reliability of the TBDMS group have solidified its position as a workhorse in modern nucleic acid chemistry. A thorough understanding of its application, as outlined in this guide, is essential for professionals dedicated to the advancement of oligonucleotide-based technologies.

References

The Isobutyryl Group: A Stalwart Protector in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the N2-Isobutyryl Protecting Group for Deoxyguanosine

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the careful selection of protecting groups is paramount to achieving high-yield, high-fidelity products. Among the arsenal of protective moieties, the isobutyryl (iBu) group has long been a standard for safeguarding the exocyclic amino function of 2'-deoxyguanosine (dG). This technical guide provides a comprehensive overview of the critical role of the N2-isobutyryl protecting group in dG, detailing its application in solid-phase oligonucleotide synthesis, deprotection kinetics, and associated experimental protocols.

The Pivotal Role of the N2-Isobutyryl Protecting Group

In the automated solid-phase synthesis of DNA, the exocyclic amino groups of deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG) must be protected to prevent undesirable side reactions during the phosphoramidite coupling steps. The isobutyryl group, an acyl protecting group, is conventionally used for the N2 position of guanine. Its primary functions are:

  • Preventing Side Reactions: It effectively blocks the nucleophilic N2-amino group of guanine from participating in unwanted reactions with the activated phosphoramidite monomers during the coupling cycle.

  • Ensuring Solubility: The N2-isobutyryl-dG phosphoramidite exhibits good solubility in acetonitrile, the standard solvent used in automated DNA synthesizers.[1]

  • Facilitating High Coupling Efficiency: The protected phosphoramidite monomer, 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, consistently demonstrates high coupling efficiencies, crucial for the synthesis of long oligonucleotides.

While effective, the isobutyryl group is known for its relative stability, which necessitates specific conditions for its removal during the final deprotection step. This stability, however, also contributes to its robustness during the repetitive cycles of the synthesis.

Data Presentation: Deprotection Kinetics and Conditions

The removal of the isobutyryl group from guanine is often the rate-limiting step in the final deprotection of a synthetic oligonucleotide.[2] The choice of deprotection reagent and conditions is critical and is often balanced against the sensitivity of other modifications or dyes present in the oligonucleotide.

Table 1: Deprotection Times for N2-Isobutyryl-dG with Ammonium Hydroxide

TemperatureTime for Complete Deprotection
Room Temperature36 hours
55°C16 hours
65°C8 hours

Data sourced from Glen Research.[3]

A faster deprotection can be achieved using a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).

Table 2: Deprotection Times for dG Protecting Groups with AMA (1:1 v/v)

dG Protecting GroupTemperatureTime for Complete Deprotection
Isobutyryl (iBu) Room Temperature120 minutes
37°C30 minutes
55°C10 minutes
65°C 5 minutes
Dimethylformamidine (dmf)Room Temperature120 minutes
37°C30 minutes
55°C10 minutes
65°C5 minutes
Acetyl (Ac)Room Temperature120 minutes
37°C30 minutes
55°C10 minutes
65°C5 minutes

Note: The use of AMA for rapid deprotection requires the use of acetyl-protected dC (Ac-dC) to prevent transamination. Data sourced from Glen Research.[3][4]

For oligonucleotides containing base-labile modifications, "UltraMILD" deprotection conditions are employed, which are incompatible with the standard isobutyryl group. In such cases, alternative dG protecting groups like phenoxyacetyl (PAC) or dimethylformamidine (dmf) are used.

Experimental Protocols

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-CE Phosphoramidite

This multi-step synthesis starts with the protection of the exocyclic amino group of 2'-deoxyguanosine, followed by the protection of the 5'-hydroxyl group and finally phosphitylation of the 3'-hydroxyl group.

Step 1: N2-Isobutyryl Protection of 2'-deoxyguanosine

  • Suspend 2'-deoxyguanosine in a mixture of pyridine and trimethylchlorosilane (TMSCl).

  • Stir the suspension at room temperature to allow for transient silylation of the hydroxyl groups.

  • Add isobutyryl chloride dropwise to the reaction mixture and continue stirring.

  • Quench the reaction with water, followed by the addition of aqueous ammonia to remove the silyl groups.

  • Extract the product with an organic solvent (e.g., dichloromethane) and purify by silica gel chromatography to yield N2-isobutyryl-2'-deoxyguanosine.

Step 2: 5'-O-DMT Protection

  • Co-evaporate the N2-isobutyryl-2'-deoxyguanosine with anhydrous pyridine to remove residual water.

  • Dissolve the dried product in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with methanol and partition the mixture between an organic solvent and aqueous sodium bicarbonate.

  • Dry the organic layer, evaporate the solvent, and purify the product by silica gel chromatography to obtain 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine.

Step 3: 3'-Phosphitylation

  • Dissolve the 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C and allow the reaction to proceed at room temperature.

  • Monitor the reaction by TLC or 31P NMR.

  • Upon completion, quench the reaction with a suitable reagent and purify the crude product by silica gel chromatography to yield the final phosphoramidite.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesized phosphoramidite is used in an automated DNA synthesizer. A typical synthesis cycle involves four steps:

  • Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed with an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The N2-isobutyryl-dG phosphoramidite is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is rapid, with typical coupling times of 30-60 seconds.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection
  • Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is typically achieved by treatment with concentrated aqueous ammonium hydroxide at room temperature for 1-2 hours.

  • Removal of Protecting Groups: The same ammoniacal solution is used to remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases. As indicated in Table 1, complete removal of the isobutyryl group from dG requires extended treatment with ammonium hydroxide at elevated temperatures. For faster deprotection, AMA can be used as described in Table 2.

  • Work-up: After deprotection, the solution is typically evaporated to dryness. The crude oligonucleotide can then be desalted or purified by methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) - 3% TCA or DCA in DCM - Removes 5'-DMT group Coupling 2. Coupling - iBu-dG Phosphoramidite + Activator (ETT/DCI) - Forms phosphite triester linkage Deblocking->Coupling Exposes 5'-OH Capping 3. Capping - Acetic Anhydride + N-Methylimidazole - Blocks unreacted 5'-OH groups Coupling->Capping Chain elongation Oxidation 4. Oxidation - Iodine solution - Stabilizes phosphate backbone Capping->Oxidation Prevents deletion Oxidation->Deblocking Cycle repeats for next nucleotide

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Deprotection_Workflow cluster_deprotection Oligonucleotide Deprotection Workflow Start Synthesized Oligonucleotide on Solid Support Cleavage Cleavage from Support - Conc. NH4OH, RT, 1-2h Start->Cleavage Deprotection Protecting Group Removal - NH4OH or AMA at elevated temp. - Removes cyanoethyl and base protecting groups (including iBu) Cleavage->Deprotection Simultaneous or sequential Workup Work-up - Evaporation - Desalting/Purification (HPLC/PAGE) Deprotection->Workup Final Purified Oligonucleotide Workup->Final

Caption: General workflow for the cleavage and deprotection of synthetic oligonucleotides.

Potential Side Reactions

While the isobutyryl group is highly effective, there are potential side reactions to be aware of:

  • Incomplete Deprotection: Due to its stability, incomplete removal of the isobutyryl group can occur if deprotection times or temperatures are insufficient. This leads to a heterogeneous final product with modified guanine bases.

  • Depurination: During the acidic detritylation step, there is a risk of cleaving the glycosidic bond between the purine base and the deoxyribose sugar, leading to an abasic site. While N2-isobutyryl-dG is significantly more stable to depurination than N6-benzoyl-dA, prolonged exposure to strong acids should be avoided. The half-life for depurination of N2-isobutyryl-dG in 3% TCA is approximately 12-fold longer than that of N6-benzoyl-dA.

  • Cyanoethylation: During the final deprotection with ammonium hydroxide, the eliminated cyanoethyl groups from the phosphate backbone can potentially react with the exocyclic amino groups of the nucleobases, although this is a more significant issue for thymine and uracil.

Conclusion

The N2-isobutyryl protecting group for deoxyguanosine has been a cornerstone of solid-phase oligonucleotide synthesis for decades. Its robustness during the synthesis cycle and the well-characterized conditions for its removal make it a reliable choice for the routine production of DNA. While faster-deprotecting alternatives exist and are essential for the synthesis of sensitive modified oligonucleotides, the isobutyryl group remains a prevalent and cost-effective option for many applications. A thorough understanding of its properties, deprotection kinetics, and associated protocols, as outlined in this guide, is essential for any researcher aiming to produce high-quality synthetic DNA.

References

5'-O-TBDMS-N2-ibu-dG in phosphoramidite chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 5'-O-TBDMS-N2-ibu-dG in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-O-tert-butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (this compound) and its application in phosphoramidite chemistry. This specialized phosphoramidite building block is instrumental in the synthesis of modified oligonucleotides, particularly for applications requiring 5'-end functionalization or synthesis in the reverse (5'→3') direction. This document details the underlying chemistry, experimental protocols for synthesis and deprotection, quantitative performance metrics, and the broader applications of oligonucleotides synthesized using this reagent in research and drug development.

Introduction to this compound in Phosphoramidite Chemistry

Standard automated oligonucleotide synthesis proceeds in the 3' to 5' direction. However, certain applications, such as the preparation of oligonucleotides with 3'-modifications or for use in specific molecular biology techniques, necessitate synthesis in the reverse (5' to 3') direction.[1] This requires phosphoramidite monomers with a protecting group on the 5'-hydroxyl position and the phosphoramidite moiety on the 3'-hydroxyl group. The subject of this guide, this compound, is a key reagent for such reverse synthesis.

The tert-butyldimethylsilyl (TBDMS) group at the 5'-position provides robust protection during the phosphoramidite coupling cycles and can be selectively removed under specific conditions. The isobutyryl (ibu) group protects the exocyclic amine of the guanine base, preventing side reactions during synthesis.[2]

Core Chemical Principles

The Role of Protecting Groups
  • 5'-O-tert-butyldimethylsilyl (TBDMS): This silyl ether protecting group is stable to the basic and acidic conditions of the standard phosphoramidite cycle. Its removal is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[3]

  • N2-isobutyryl (ibu): This acyl protecting group on the guanine base is labile under basic conditions, commonly removed with aqueous ammonia or methylamine during the final deprotection step.[2][4]

  • 3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: This is the reactive group that, upon activation, forms the internucleotide phosphite triester linkage.

Reverse (5'→3') Oligonucleotide Synthesis

Unlike the conventional 3'→5' synthesis, reverse synthesis starts with a solid support functionalized with a nucleoside through its 5'-hydroxyl group. The synthesis then proceeds by adding 3'-phosphoramidite monomers to the free 3'-hydroxyl of the growing chain. This approach is particularly useful for synthesizing oligonucleotides with modifications at the 3'-terminus.

Quantitative Data

The efficiency of each step in oligonucleotide synthesis is critical for the overall yield and purity of the final product. The following tables summarize key quantitative data related to the use of this compound and similar phosphoramidites.

Table 1: Activator Performance in Phosphoramidite Coupling

Activator Typical Concentration pKa Coupling Time for Sterically Hindered Amidites
1H-Tetrazole 0.45 M 4.9 10-15 minutes
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.6 M 4.28 3-6 minutes
5-Benzylthio-1H-tetrazole (BTT) 0.25 M - 0.3 M 4.08 ~3 minutes

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | 2-5 minutes |

Table 2: Deprotection Conditions and Times

Protecting Group Reagent Temperature Duration
N2-isobutyryl (dG) Aqueous Ammonia/Methylamine (AMA) (1:1) 65 °C 10-15 minutes
N2-isobutyryl (dG) Concentrated Aqueous Ammonia 55 °C 12-16 hours
5'-O-TBDMS Triethylamine trihydrofluoride (TEA·3HF) in DMSO 65 °C 2.5 hours
5'-O-TBDMS Tetrabutylammonium fluoride (TBAF) in THF Room Temperature 12-24 hours

| β-cyanoethyl (phosphate) | Aqueous Ammonia/Methylamine (AMA) | 65 °C | 10-15 minutes |

Experimental Protocols

Automated Reverse (5'→3') Oligonucleotide Synthesis Cycle

This protocol outlines a single cycle for the addition of a this compound monomer.

  • Deblocking:

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The 3'-DMT group is removed from the support-bound nucleoside by treatment with the acidic solution to expose the free 3'-hydroxyl group.

    • Time: 60-120 seconds.

  • Coupling:

    • Reagents:

      • 0.1 M solution of this compound-3'-CE Phosphoramidite in anhydrous acetonitrile.

      • 0.25 M solution of a suitable activator (e.g., DCI or BTT) in anhydrous acetonitrile.

    • Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 3'-hydroxyl group of the growing oligonucleotide chain.

    • Time: 3-10 minutes (optimization may be required due to steric hindrance).

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride/Pyridine/THF.

      • Cap B: 16% N-Methylimidazole/THF.

    • Procedure: Any unreacted 3'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

    • Time: 30-60 seconds.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

    • Time: 30-60 seconds.

This cycle is repeated for each monomer addition.

Cleavage and Deprotection Protocol

This is a two-step deprotection process.

Step 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups

  • Reagent: A 1:1 (v/v) mixture of concentrated aqueous ammonia and 40% aqueous methylamine (AMA).

  • Procedure:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add the AMA solution to the vial.

    • Incubate at 65°C for 15-30 minutes.

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness.

Step 2: Removal of the 5'-O-TBDMS Protecting Group

  • Reagents:

    • Anhydrous Dimethylsulfoxide (DMSO).

    • Triethylamine trihydrofluoride (TEA·3HF).

  • Procedure:

    • Dissolve the dried oligonucleotide from Step 1 in anhydrous DMSO.

    • Add TEA·3HF to the solution.

    • Heat the mixture at 65°C for 2.5 hours.

    • Quench the reaction by adding an appropriate buffer (e.g., triethylammonium acetate).

    • The fully deprotected oligonucleotide can then be purified by HPLC or other chromatographic methods.

Visualizations

reverse_synthesis_workflow cluster_synthesis_cycle Automated Synthesis Cycle (5' -> 3') cluster_deprotection Cleavage & Deprotection start Start with 5'-functionalized Solid Support deblock Deblocking (3'-DMT Removal) start->deblock couple Coupling (this compound-3'-CE Phosphoramidite + Activator) deblock->couple cap Capping (Acetylation of unreacted 3'-OH) couple->cap oxidize Oxidation (Phosphite to Phosphate) cap->oxidize repeat Repeat Cycle for next monomer oxidize->repeat n-1 times cleave_deprotect Step 1: Cleavage & Base/Phosphate Deprotection (Aqueous Ammonia/Methylamine) repeat->cleave_deprotect silyl_deprotect Step 2: 5'-TBDMS Removal (TEA·3HF) cleave_deprotect->silyl_deprotect purify Purification (e.g., HPLC) silyl_deprotect->purify final_product 5'-OH Oligonucleotide purify->final_product

Caption: Workflow for reverse oligonucleotide synthesis and deprotection.

phosphoramidite_activation phosphoramidite Phosphoramidite (5'-TBDMS-N2-ibu-dG-3'-CE) N(iPr)2 P-O-CE activated_intermediate Activated Intermediate Activator Anion P+-O-CE phosphoramidite:p->activated_intermediate:phos Protonation & Displacement activator Activator (e.g., DCI) activator->activated_intermediate:n coupled_product Coupled Product (Phosphite Triester) activated_intermediate:phos->coupled_product Nucleophilic Attack growing_chain Growing Oligonucleotide Chain (Free 3'-OH) growing_chain->coupled_product

Caption: Activation of the phosphoramidite for coupling.

aptamer_signaling_pathway aptamer 5'-Modified Aptamer (Synthesized via Reverse Chemistry) binding Binding aptamer->binding target_protein Target Protein (e.g., Growth Factor Receptor) target_protein->binding inactive_complex Inactive Aptamer-Protein Complex binding->inactive_complex inhibition Inhibition inactive_complex->inhibition downstream_pathway Downstream Signaling Pathway (e.g., Proliferation Pathway) cellular_response Cellular Response (e.g., Proliferation) downstream_pathway->cellular_response

Caption: Aptamer-mediated inhibition of a signaling pathway.

Applications in Research and Drug Development

Oligonucleotides synthesized with a free 5'-hydroxyl group, enabled by reagents like this compound, have a wide range of applications:

  • 5'-Labeling and Functionalization: The free 5'-hydroxyl group can be readily conjugated to various molecules such as fluorophores, biotin, or other reporter groups for use as molecular probes in diagnostic assays.

  • Aptamer Development: Aptamers are short, single-stranded nucleic acids that can bind to specific targets. 5'-modifications can be introduced to enhance their binding affinity, stability, or to conjugate them to therapeutic agents.

  • Therapeutic Oligonucleotides: Antisense oligonucleotides and siRNAs can be synthesized with 5'-modifications to improve their pharmacokinetic properties, cellular uptake, and nuclease resistance.

  • DNA Nanotechnology: Functionalized oligonucleotides are fundamental building blocks for the construction of complex DNA nanostructures for applications in drug delivery and bioimaging.

Conclusion

The phosphoramidite this compound is a valuable tool for the synthesis of modified oligonucleotides in the 5' to 3' direction. A thorough understanding of its chemistry, including the appropriate selection of activators and deprotection strategies, is essential for the successful synthesis of high-quality, functionalized oligonucleotides. The ability to introduce specific modifications at the 5'-terminus opens up a vast array of possibilities in the development of novel diagnostics, therapeutics, and research tools.

References

Introduction: The Cornerstone of Synthetic Biology and Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Protected Deoxynucleosides

For Researchers, Scientists, and Drug Development Professionals

Protected deoxynucleosides are the fundamental building blocks for the chemical synthesis of DNA, a process that underpins a vast array of modern molecular biology and therapeutic applications. From polymerase chain reaction (PCR) primers and gene sequencing adapters to the development of antisense oligonucleotides and siRNA-based drugs, the ability to chemically synthesize DNA with a defined sequence is paramount. The core challenge in this synthesis is the polyfunctional nature of deoxynucleosides, which possess reactive hydroxyl and amino groups. To achieve sequence-specific coupling and prevent unwanted side reactions, these functional groups must be temporarily masked with protecting groups. This guide provides a comprehensive overview of the historical development, key protecting groups, and the now-dominant phosphoramidite methodology for the synthesis of these crucial molecules.

Historical Perspective: The Journey to Automated DNA Synthesis

The path to modern, automated DNA synthesis was paved by several key conceptual and methodological breakthroughs. Early work in the 1950s by H. Gobind Khorana and his colleagues laid the foundation by demonstrating the feasibility of chemically synthesizing oligonucleotides, a monumental effort that ultimately contributed to his Nobel Prize in 1968. These early methods, such as the phosphodiester and phosphotriester approaches, were laborious, time-consuming, and limited to the synthesis of very short DNA fragments.

A significant leap forward came with the development of solid-phase synthesis by Robert Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. This technique, where the growing oligonucleotide chain is tethered to an insoluble solid support, dramatically simplifies the purification process by allowing excess reagents to be washed away at each step.

The final piece of the puzzle was the introduction of phosphoramidite chemistry in the early 1980s by Marvin H. Caruthers. Phosphoramidite reagents are stable, yet highly reactive under specific conditions, leading to rapid and near-quantitative coupling reactions. The combination of solid-phase synthesis and phosphoramidite chemistry enabled the development of the first automated DNA synthesizers, revolutionizing molecular biology.

The Essential Toolkit: Protecting Groups in Deoxynucleoside Synthesis

5'-Hydroxyl Protection: The Gatekeeper of Synthesis

The most commonly used protecting group for the 5'-hydroxyl position is the dimethoxytrityl (DMT) group.

  • Introduction: The DMT group is introduced by reacting the deoxynucleoside with dimethoxytrityl chloride in the presence of a base like pyridine.

  • Key Features: It is a bulky group that provides steric hindrance, preventing reactions at the 5'-position. Crucially, it is acid-labile, meaning it can be selectively removed with a mild acid (e.g., trichloroacetic acid or dichloroacetic acid in dichloromethane) without affecting other protecting groups. This selective removal is the first step in each cycle of oligonucleotide synthesis, freeing the 5'-hydroxyl for the next coupling reaction. The orange color of the released trityl cation also serves as a convenient method for monitoring the efficiency of the synthesis.

3'-Hydroxyl Modification: The Linker and the Activator

The 3'-hydroxyl group is the site of two critical modifications. Initially, it is used to anchor the first deoxynucleoside to the solid support via a linker. In the subsequent building blocks (the phosphoramidites), the 3'-hydroxyl is derivatized to create the reactive phosphoramidite moiety.

  • Phosphoramidite Group: The most common phosphoramidite used is a diisopropylamino group attached to a phosphorus atom, which is also bonded to the 3'-hydroxyl and a protecting group, typically a β-cyanoethyl group. This phosphoramidite is stable during storage but becomes highly reactive upon activation with an acidic azole catalyst, such as tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), during the coupling step.

Nucleobase Protection: Preventing Unwanted Side Reactions

The exocyclic amino groups of adenine (A), guanine (G), and cytosine (C) are nucleophilic and must be protected to prevent them from reacting with the activated phosphoramidite. Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.

  • Common Protecting Groups:

    • Benzoyl (Bz): Used for adenine and cytosine.

    • Isobutyryl (iBu): Commonly used for guanine.

    • Acetyl (Ac): Sometimes used for cytosine.

  • Removal: These acyl protecting groups are stable to the acidic conditions used for DMT removal and the conditions of the coupling reaction. They are removed at the very end of the synthesis, after the oligonucleotide has been cleaved from the solid support, using a strong base, typically concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

The Phosphoramidite Method: The Engine of Modern DNA Synthesis

The phosphoramidite method, performed on a solid support (typically controlled pore glass, CPG), is a cyclical process. Each cycle adds one nucleoside to the growing DNA chain and consists of four main steps: deblocking, coupling, capping, and oxidation.

Summary of a Synthesis Cycle
StepReagent(s)PurposeTypical Efficiency/Time
1. Deblocking (Detritylation) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)Removes the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl for the next reaction.>99% / ~60 seconds
2. Coupling Phosphoramidite monomer + Activator (e.g., Tetrazole, ETT)The activated phosphoramidite couples with the free 5'-hydroxyl of the growing chain.>99% / ~90 seconds
3. Capping Acetic Anhydride + N-Methylimidazole (Cap A) and Pyridine/THF (Cap B)Acetylates any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent cycles, thus terminating failure sequences.>99% / ~30 seconds
4. Oxidation Iodine, water, and pyridine/THFOxidizes the newly formed phosphite triester linkage to a more stable phosphate triester.>99% / ~30 seconds

This four-step cycle is repeated until the desired sequence is synthesized.

Visualizing the Workflow

Oligonucleotide_Synthesis_Workflow start Start: Nucleoside on Solid Support (CPG) deblock Step 1: Deblocking (DMT Removal) start->deblock wash1 Wash deblock->wash1 coupling Step 2: Coupling (Add Phosphoramidite + Activator) wash1->coupling wash2 Wash coupling->wash2 capping Step 3: Capping (Block Failures) wash2->capping wash3 Wash capping->wash3 oxidation Step 4: Oxidation (P(III) to P(V)) wash3->oxidation wash4 Wash oxidation->wash4 check_done Final Nucleotide? wash4->check_done check_done->deblock No cleavage Cleavage from Support & Base Deprotection check_done->cleavage Yes purification Purification (e.g., HPLC) cleavage->purification final_product Final Oligonucleotide purification->final_product

Caption: The solid-phase phosphoramidite oligonucleotide synthesis cycle.

Detailed Experimental Protocol: Synthesis of a Deoxynucleoside Phosphoramidite

The following is a representative protocol for the synthesis of a 5'-DMT-N-protected-deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, the building block for DNA synthesis.

Materials:

  • 5'-DMT-N-protected deoxynucleoside (e.g., 5'-DMT-N6-benzoyl-2'-deoxyadenosine)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the 5'-DMT-N-protected deoxynucleoside (1.0 equivalent).

  • Dissolution: The nucleoside is dissolved in anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: DIPEA (2.5 equivalents) is added dropwise to the stirred solution. The reaction is allowed to stir for 10 minutes at room temperature.

  • Phosphitylation: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) is added dropwise via syringe. The reaction mixture is stirred at room temperature under nitrogen.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: The reaction is quenched by the addition of cold, saturated sodium bicarbonate solution.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (to prevent degradation of the product on the silica).

  • Characterization: The purified product is typically obtained as a white foam. Its identity and purity are confirmed by ¹H NMR, ³¹P NMR, and mass spectrometry.

Application Context: RNA Interference (RNAi) Pathway

The oligonucleotides synthesized from protected deoxynucleosides (and their RNA counterparts) are central to therapeutic strategies like RNA interference. This natural cellular process for regulating gene expression can be harnessed to silence disease-causing genes.

RNAi_Pathway cluster_cytoplasm Cell Cytoplasm siRNA Synthetic siRNA (dsRNA) Dicer Dicer Enzyme siRNA->Dicer processing RISC_loading RISC Loading Dicer->RISC_loading siRNA duplex RISC_active Active RISC (with guide strand) RISC_loading->RISC_active passenger strand ejection Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage target recognition No_Protein No Protein Translation Cleavage->No_Protein

Caption: Simplified workflow of the RNAi pathway using synthetic siRNA.

Conclusion

The development of robust methods for the synthesis of protected deoxynucleosides has been a transformative achievement in chemistry and biology. The combination of stable, yet selectively removable, protecting groups with the efficiency of solid-phase phosphoramidite chemistry has made the routine synthesis of high-fidelity DNA possible. This capability not only fuels basic research but also drives the development of next-generation diagnostics and nucleic acid-based therapeutics, promising continued innovation in medicine and biotechnology.

introduction to oligonucleotide synthesis protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Protecting Groups in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics (such as antisense and siRNA agents), and synthetic biology. The process relies on the sequential addition of nucleotide monomers to a growing chain on a solid support. To ensure the exquisite specificity required for forming correct 3'-5' phosphodiester linkages and to prevent unwanted side reactions, a sophisticated strategy of chemical protection is employed. This guide provides a detailed exploration of the protecting groups that are fundamental to the success of oligonucleotide synthesis, with a focus on the predominant phosphoramidite chemistry.

Nucleosides, the building blocks of DNA and RNA, are multifunctional molecules.[1] They possess reactive groups at the 5'-hydroxyl on the sugar, the exocyclic amines on the nucleobases (Adenine, Guanine, Cytosine), the imide function of Guanine and Thymine/Uracil, and in the case of ribonucleosides, a 2'-hydroxyl group.[1][2] During synthesis, the internucleotidic phosphate linkage itself is also reactive. Without protection, these sites would react non-specifically with the activated nucleotide monomers, leading to chain branching, side reactions, and the synthesis of incorrect sequences.[3]

Protecting groups are temporary chemical modifications that render these functional groups inert during the synthesis cycles.[4] An ideal protecting group strategy, often termed an "orthogonal" system, exhibits the following characteristics:

  • Ease of Introduction : The group can be installed on the monomer unit efficiently and in high yield.

  • Stability : The group remains intact throughout all steps of the synthesis cycle (coupling, capping, oxidation) and subsequent chain elongations.

  • Selective Removal : The group can be removed quantitatively under specific conditions that do not affect other protecting groups or the integrity of the newly synthesized oligonucleotide.

The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection

The automated solid-phase synthesis of oligonucleotides via phosphoramidite chemistry is a cyclical process, with each cycle comprising four key steps. Protecting groups are central to the success of each step.

Phosphoramidite_Cycle Figure 1. The Solid-Phase Phosphoramidite Synthesis Cycle Start Start: Nucleoside on Solid Support (5'-DMT On) Deblock Step 1: Deblocking (Detritylation) Start->Deblock Acid (TCA/DCA) FreeOH Free 5'-OH Group Deblock->FreeOH Removes 5'-DMT group Coupling Step 2: Coupling (Add Activated Monomer) FreeOH->Coupling Phosphoramidite + Activator Capping Step 3: Capping (Block Unreacted 5'-OH) FreeOH->Capping Unreacted chains Phosphite Unstable Phosphite Triester Linkage Coupling->Phosphite Oxidation Step 4: Oxidation (P(III) to P(V)) Phosphite->Oxidation Iodine/H2O Capped Capped Failure Sequences Capping->Capped StableLink Stable Phosphate Triester Linkage (5'-DMT On) Oxidation->StableLink StableLink:e->Deblock:w Start next cycle Deprotection_Strategy Figure 3. Orthogonal Deprotection Flowchart for a 2'-TBDMS Protected RNA Oligonucleotide Start Start: Fully Protected RNA on Solid Support Step1 Step 1: Base/Phosphate Deprotection & Cleavage from Support Start->Step1 Ammonia/Ethanol (3:1) at 55°C OR AMA at 65°C Intermediate Partially Deprotected RNA in Solution (5'-DMT On/Off, 2'-TBDMS On) Step1->Intermediate Step2 Step 2: 2'-Hydroxyl Deprotection Intermediate->Step2 Fluoride Source (TBAF or TEA·3HF) Final Fully Deprotected RNA Step2->Final

References

Technical Guide: 5'-O-TBDMS-N2-ibu-dG in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-tert-Butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (5'-O-TBDMS-N2-ibu-dG), a crucial nucleoside derivative in the synthesis of potential antiviral therapeutics. Its primary application lies in the development of lead compounds targeting viruses such as the Bovine Viral Diarrhea Virus (BVDV), a recognized surrogate model for the Hepatitis C Virus (HCV).

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its use in experimental settings.

PropertyValueReference
Molecular Weight 451.59 g/mol [1][2]
Molecular Formula C20H33N5O5Si[1][3]

Application in Antiviral Drug Development

This compound serves as a protected deoxynucleoside building block for the synthesis of oligonucleotides. The tert-Butyldimethylsilyl (TBDMS) group at the 5'-O position and the isobutyryl (ibu) group at the N2 position of the guanine base provide stability and prevent unwanted side reactions during the automated chemical synthesis of DNA or RNA strands. These synthetic oligonucleotides, incorporating modified nucleosides, are instrumental in developing antiviral agents.

The primary therapeutic target for compounds derived from this compound is the Bovine Viral Diarrhea Virus (BVDV). BVDV, a member of the Flaviviridae family, is a significant pathogen in cattle and serves as an invaluable surrogate model for studying the replication of the Hepatitis C Virus (HCV) in humans, as HCV does not replicate efficiently in cell cultures. The development of nucleoside analogs that can inhibit the BVDV RNA-dependent RNA polymerase is a key strategy in the discovery of new antiviral drugs.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of this compound into a synthetic oligonucleotide sequence using phosphoramidite chemistry on an automated solid-phase synthesizer. This process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support.

Materials:

  • This compound phosphoramidite

  • Other protected nucleoside phosphoramidites (dA, dC, dT, etc.)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Benzylmercaptotetrazole)

  • Oxidizing solution (e.g., Iodine in THF/pyridine/water)

  • Capping reagents (e.g., Acetic anhydride and N-methylimidazole)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

Methodology:

  • Preparation: Dissolve the this compound phosphoramidite and other nucleoside phosphoramidites in anhydrous acetonitrile to the desired concentration in separate, dry amber glass bottles. Install the bottles on the DNA/RNA synthesizer.

  • Synthesis Cycle (performed by the automated synthesizer):

    • Deblocking/Detritylation: The 5'-DMT (Dimethoxytrityl) group of the nucleoside attached to the CPG support is removed using the deblocking solution. The intensity of the resulting orange-colored trityl cation solution can be measured to determine the coupling efficiency of the previous cycle.

    • Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Chain Elongation: The synthesis cycle is repeated for each subsequent nucleoside in the desired sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the CPG support is treated with concentrated aqueous ammonia to cleave the synthesized oligonucleotide from the support and to remove the protecting groups from the phosphate backbone and the nucleobases.

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or gel electrophoresis to isolate the full-length product.

Relevant Signaling Pathway: Bovine Viral Diarrhea Virus (BVDV) Replication Cycle

The development of antiviral agents using this compound is aimed at disrupting the replication cycle of BVDV. Understanding this pathway is critical for identifying potential targets for therapeutic intervention. The diagram below illustrates the key stages of the BVDV replication cycle within a host cell.

BVDV_Replication_Cycle Virus BVDV Virion ReceptorBinding Receptor Binding (CD46) Virus->ReceptorBinding Attachment Endocytosis Endocytosis ReceptorBinding->Endocytosis Uncoating Uncoating & RNA Release Endocytosis->Uncoating Translation Translation of Viral Polyprotein Uncoating->Translation Viral RNA PolyproteinProcessing Polyprotein Processing (Viral Proteases) Translation->PolyproteinProcessing ReplicationComplex RNA Replication Complex Formation (on ER) PolyproteinProcessing->ReplicationComplex Viral Proteins Assembly Virion Assembly (ER/Golgi) PolyproteinProcessing->Assembly Structural Proteins RNA_Replication RNA Replication (RNA-dependent RNA Polymerase) ReplicationComplex->RNA_Replication RNA_Replication->Assembly New Viral RNA Budding Budding & Release Assembly->Budding NewVirion New Virion Budding->NewVirion

Caption: The replication cycle of Bovine Viral Diarrhea Virus (BVDV).

Conclusion

This compound is a vital component in the synthetic chemist's toolkit for the development of novel antiviral therapies. Its use in the solid-phase synthesis of oligonucleotides enables the creation of customized molecules designed to interfere with viral replication processes, such as those of BVDV. Further research into the application of such modified nucleosides will continue to be a cornerstone of antiviral drug discovery.

References

In-Depth Technical Guide: Safety and Handling of 5'-O-TBDMS-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5'-O-tert-butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (5'-O-TBDMS-N2-ibu-dG), a crucial nucleoside derivative in oligonucleotide synthesis. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a modified deoxynucleoside, where the 5'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group and the exocyclic amine of guanine is protected by an isobutyryl (ibu) group. These protecting groups are instrumental in directing the chemical synthesis of oligonucleotides.

PropertyValue
CAS Number 85326-10-9
Molecular Formula C20H33N5O5Si
Molecular Weight 451.6 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥97%[1]
Synonyms N-Isobutyryl-5-O-tert-butyldimethylsilyl-2-deoxyguanosine[1]
IUPAC Name N-(9-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-6-hydroxy-9H-purin-2-yl)isobutyramide[1]

Safety and Hazard Information

This compound is classified as hazardous. Appropriate precautions must be taken during handling and storage.

Hazard CategoryGHS ClassificationSignal Word and Statements
Acute Oral Toxicity Category 4Warning: H302 - Harmful if swallowed.
Skin Corrosion/Irritation Category 2Warning: H315 - Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarning: H319 - Causes serious eye irritation.
GHS Pictogram:
  • Exclamation Mark (GHS07)

Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of the compound and ensure personnel safety.

AspectRecommendation
Storage Store in a freezer under -20°C in an inert atmosphere. Keep containers tightly closed in a dry, cool, and well-ventilated place.
Handling Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Avoid inhalation and dust formation. Use only in a well-ventilated area, preferably in a chemical fume hood.
Incompatible Materials Strong oxidizing agents.
Stability Stable under normal, recommended storage conditions.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Impervious clothing and protective gloves (e.g., nitrile rubber).
Respiratory Protection A suitable respirator should be used if dust is generated or ventilation is inadequate.

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the selective silylation of the 5'-hydroxyl group of N2-isobutyryl-2'-deoxyguanosine.

Materials:

  • N2-isobutyryl-2'-deoxyguanosine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole or Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve N2-isobutyryl-2'-deoxyguanosine in anhydrous DMF or THF in a round-bottom flask.

  • Addition of Base: Add imidazole or pyridine to the solution. This acts as a base to neutralize the HCl generated during the reaction.

  • Silylation: Slowly add a solution of TBDMS-Cl in the chosen solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a small amount of methanol.

  • Work-up: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start N2-isobutyryl-2'-deoxyguanosine dissolve Dissolve in Anhydrous Solvent start->dissolve 1 add_base Add Imidazole or Pyridine dissolve->add_base 2 add_silyl Add TBDMS-Cl add_base->add_silyl 3 react Stir at Room Temp add_silyl->react 4 quench Quench with Methanol react->quench 5 extract Aqueous Work-up quench->extract 6 dry Dry & Concentrate extract->dry 7 purify Silica Gel Chromatography dry->purify 8 product Pure this compound purify->product 9

Caption: Workflow for the synthesis and purification of this compound.

safety_handling_flowchart cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage cluster_emergency Emergency Response ppe_gloves Gloves handling_avoid_contact Avoid Skin/Eye Contact ppe_gloves->handling_avoid_contact ppe_goggles Goggles ppe_goggles->handling_avoid_contact ppe_labcoat Lab Coat ppe_labcoat->handling_avoid_contact handling_hood Use in Fume Hood handling_hood->handling_avoid_contact emergency_skin Skin Contact: Wash with Soap/Water handling_avoid_contact->emergency_skin emergency_eye Eye Contact: Rinse with Water handling_avoid_contact->emergency_eye handling_no_ingestion No Eating/Drinking emergency_ingestion Ingestion: Seek Medical Attention handling_no_ingestion->emergency_ingestion storage_conditions <-20°C, Inert Atmosphere

Caption: Safety and handling flowchart for this compound.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains, water courses, or the soil.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Solubility Profile of 5'-O-TBDMS-N2-ibu-dG in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5'-O-tert-Butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (5'-O-TBDMS-N2-ibu-dG), a critical protected nucleoside analogue used in the chemical synthesis of oligonucleotides. Understanding its solubility in various organic solvents is paramount for the optimization of synthesis protocols, purification processes, and overall yield and purity of the final oligonucleotide product.

Core Concepts: The Role of Protecting Groups in Solubility

In oligonucleotide synthesis, protecting groups are essential for ensuring the chemoselectivity of the coupling reactions and enhancing the solubility of the nucleoside synthons in the organic solvents used throughout the process. The 5'-O-TBDMS and N2-isobutyryl groups in the target molecule serve to block reactive sites and significantly increase its lipophilicity, thereby improving its solubility in non-polar organic solvents. This is a crucial attribute, as the efficiency of the coupling steps in solid-phase synthesis is highly dependent on the sufficient concentration of the phosphoramidite building blocks in the reaction solvent, most commonly acetonitrile.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, the following table summarizes the expected qualitative solubility based on its chemical structure and the common solvents employed in oligonucleotide synthesis.

Organic SolventChemical FormulaPolarity IndexExpected SolubilityRationale & Remarks
AcetonitrileCH₃CN5.8SolubleThe primary solvent used in phosphoramidite coupling reactions during oligonucleotide synthesis. The protecting groups on the nucleoside enhance its solubility in this moderately polar aprotic solvent.
Dichloromethane (DCM)CH₂Cl₂3.1Highly SolubleA common solvent for dissolving protected nucleosides and for certain steps in oligonucleotide synthesis, such as detritylation when a DMT group is used. Its non-polar nature is well-suited for the protected nucleoside.
Tetrahydrofuran (THF)C₄H₈O4.0SolubleOften used in the preparation of reagents for oligonucleotide synthesis and for dissolving nucleoside phosphoramidites.
Ethyl AcetateC₄H₈O₂4.4SolubleCommonly used as a solvent for extraction and purification of organic compounds, including protected nucleosides.
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H6.4Moderately SolubleA polar aprotic solvent that can dissolve a wide range of organic compounds. May be used in specific applications, though less common than acetonitrile in the coupling step.
MethanolCH₃OH5.1Sparingly SolubleA polar protic solvent. The lipophilic protecting groups limit the solubility of the compound in highly polar alcohols.
WaterH₂O10.2InsolubleThe large, non-polar protecting groups make the molecule hydrophobic and thus insoluble in water.

Experimental Protocols

I. Protocol for Determination of Solubility

This protocol outlines a standard method for determining the solubility of this compound in an organic solvent of interest.

A. Materials and Equipment:

  • This compound

  • Selected organic solvent (e.g., acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

B. Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

  • Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with the solvent.

  • Analyze the diluted sample by HPLC and determine the concentration of this compound by comparing the peak area to a calibration curve generated from the standard solutions.

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

II. Protocol for Use in Solid-Phase Oligonucleotide Synthesis

This protocol describes the general use of this compound as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis.

A. Materials and Equipment:

  • This compound-3'-CE-phosphoramidite

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole in acetonitrile)

  • Capping reagents

  • Oxidizing solution

  • Deblocking agent

  • Automated DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support

B. Procedure:

  • Dissolution: Dissolve the this compound-3'-CE-phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.02-0.2 M).

  • Instrument Setup: Install the phosphoramidite solution on the automated synthesizer.

  • Synthesis Cycle: The synthesizer performs the following steps iteratively for each nucleotide addition:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain on the solid support.

    • Coupling: The dissolved this compound phosphoramidite is mixed with the activator and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final coupling cycle, the synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Mandatory Visualization

Oligonucleotide_Synthesis_Workflow start Start: Solid Support with First Nucleoside detritylation 1. Detritylation: Removal of 5'-DMT group start->detritylation coupling 2. Coupling: Add this compound Phosphoramidite + Activator detritylation->coupling capping 3. Capping: Acetylation of unreacted 5'-OH coupling->capping oxidation 4. Oxidation: Phosphite to Phosphate capping->oxidation cycle_end Repeat Cycle for Next Nucleoside oxidation->cycle_end n-1 cycles final_cleavage Final Cleavage & Deprotection oxidation->final_cleavage Final Cycle cycle_end->detritylation end_product Purified Oligonucleotide final_cleavage->end_product

Caption: Workflow of solid-phase oligonucleotide synthesis.

A Comprehensive Guide to the Storage of 5'-O-TBDMS-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical compounds is paramount. This guide provides an in-depth overview of the optimal storage conditions for 5'-O-tert-butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (5'-O-TBDMS-N2-ibu-dG), a crucial nucleoside derivative.

Core Principles of Storage

Proper storage of this compound is critical to prevent degradation and maintain its chemical purity. The molecule contains two key protecting groups: a tert-butyldimethylsilyl (TBDMS) ether at the 5'-hydroxyl position and an isobutyryl (ibu) group on the exocyclic amine of the guanine base. The stability of these groups is sensitive to environmental conditions such as temperature, moisture, and pH. The silyl ether is particularly susceptible to cleavage under acidic or fluoride-containing conditions, while the N-acyl group can be hydrolyzed under basic conditions. Therefore, maintaining a controlled and stable environment is essential.

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms, based on information from chemical suppliers. Adherence to these guidelines will help ensure the compound's stability over time.

FormStorage TemperatureDurationAtmosphere
Powder (Solid) -20°CUp to 2 years[1]Inert atmosphere recommended[2]
In DMSO Solution 4°CUp to 2 weeks[1]-
In DMSO Solution -80°CUp to 6 months[1]-

Logical Workflow for Handling and Storage

To ensure the longevity of this compound, a systematic approach to its handling and storage is recommended. The following workflow outlines the key steps from receiving the compound to its long-term storage.

G reception Receive Compound initial_storage Store as Solid at -20°C under Inert Atmosphere reception->initial_storage preparation Prepare Solution in DMSO (if required) initial_storage->preparation For experimental use short_term Short-Term Storage (4°C for up to 2 weeks) preparation->short_term Frequent use long_term Long-Term Storage (-80°C for up to 6 months) preparation->long_term Infrequent use usage Use in Experiment short_term->usage long_term->usage

References

Navigating the Synthesis and Application of 5'-O-TBDMS-N2-ibu-dG in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide

The nucleoside derivative 5'-O-tert-Butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (5'-O-TBDMS-N2-ibu-dG) serves as a critical building block in the synthesis of novel antiviral agents. Its strategic design, incorporating protective groups at the 5'-hydroxyl and exocyclic amine positions of deoxyguanosine, facilitates its use in complex chemical syntheses, particularly in the development of lead compounds for antiviral therapies. This guide provides an in-depth overview of its suppliers, pricing, a representative synthetic protocol, and its application in the context of antiviral research, with a focus on Bovine Viral Diarrhea Virus (BVDV), a key model for Hepatitis C virus research.

Supplier and Pricing Landscape

The procurement of this compound is primarily managed through specialized chemical suppliers that cater to the research and development sector. Pricing is often available upon request, reflecting the compound's specific use in niche research applications. Below is a summary of known suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesPricing
DC ChemicalsDC46630>98.0%100mg, 250mg, 1gInquiry
MedChemExpressHY-138594Not specifiedInquireInquiry
Ambeed, Inc.AMBH9AD241BC97%InquireInquiry
Shanghai Nianxing Industrial Co., Ltd40376898.0%100mgInquiry
TargetMolT9A7821Not specifiedInquireInquiry

Core Applications in Antiviral Research

This compound is prominently utilized as a nucleoside derivative in the synthesis of lead compounds with activity against Bovine Viral Diarrhea Virus (BVDV)[1][2]. BVDV, a member of the Flaviviridae family, is a costly pathogen in the cattle industry and serves as a valuable surrogate model for the study of Hepatitis C Virus (HCV) in humans, due to similarities in their replication mechanisms[3][4].

The tert-Butyldimethylsilyl (TBDMS) group at the 5'-O position provides a robust protecting group that is stable under a variety of reaction conditions yet can be selectively removed. This facilitates the regioselective modification of the nucleoside at other positions, a crucial step in the synthesis of complex antiviral drug candidates.

General Mechanism of Action for Nucleoside Analogs

Nucleoside analogs, the class of compounds to which derivatives of this compound belong, typically exert their antiviral effects by interfering with viral nucleic acid replication. After cellular uptake, these analogs are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate analog can then be incorporated into the growing viral RNA or DNA chain by the viral polymerase. This incorporation can lead to chain termination or introduce mutations, ultimately inhibiting viral replication[5].

Antiviral_Mechanism cluster_cell Host Cell Nucleoside_Analog Nucleoside Analog (e.g., dG derivative) Kinases Host/Viral Kinases Nucleoside_Analog->Kinases Phosphorylation Triphosphate_Analog Active Triphosphate Analog Kinases->Triphosphate_Analog Viral_Polymerase Viral RNA/DNA Polymerase Triphosphate_Analog->Viral_Polymerase Incorporation Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Inhibition Inhibition of Replication Viral_Polymerase->Inhibition BVDV_Replication Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyprotein Uncoating->Translation Cleavage 4. Polyprotein Cleavage Translation->Cleavage Replication 5. RNA Replication (via RNA-dependent RNA Polymerase) Cleavage->Replication Assembly 6. Virion Assembly Replication->Assembly Release 7. Virus Release (Budding) Assembly->Release Synthesis_Workflow Start N2-ibu-dG Anhydrous Make Anhydrous (co-evaporation with Pyridine) Start->Anhydrous Silylation Silylation Reaction (TBDMS-Cl, Imidazole in Pyridine) Anhydrous->Silylation Quench Quench Reaction (Methanol) Silylation->Quench Workup Aqueous Work-up (DCM, NaHCO3, Brine) Quench->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product This compound Purification->Product

References

Methodological & Application

Application Notes and Protocols for 5'-O-TBDMS-N2-ibu-dG Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of oligonucleotides using 5'-O-TBDMS-N2-ibu-dG phosphoramidite. This document outlines the chemical principles, experimental procedures, and critical parameters for achieving high coupling efficiency and product purity.

Introduction

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. This protocol focuses on the use of a deoxyguanosine phosphoramidite with a tert-butyldimethylsilyl (TBDMS) protecting group on the 5'-hydroxyl and an isobutyryl (ibu) group protecting the N2 position of the guanine base. While 2'-O-TBDMS protection is standard in RNA synthesis to protect the 2'-hydroxyl of ribose, the use of a 5'-O-TBDMS group in deoxyribonucleoside phosphoramidites is less common but may be employed for specific applications requiring differential deprotection strategies. The isobutyryl group is a standard protecting group for guanine.

The overall solid-phase synthesis cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation. The success of the synthesis, particularly for long oligonucleotides, is highly dependent on the efficiency of each step, with the coupling step being the most critical.

Factors Influencing Coupling Efficiency

The coupling of phosphoramidites, especially those with bulky protecting groups, is influenced by several factors:

  • Activator: The choice of activator is crucial for the protonation of the phosphoramidite, which enables the subsequent nucleophilic attack by the 5'-hydroxyl of the growing oligonucleotide chain.[][2] More potent activators are often required for sterically hindered phosphoramidites.[2][3]

  • Coupling Time: Sufficient time must be allowed for the coupling reaction to proceed to completion. This is particularly important for phosphoramidites with bulky protecting groups.[4]

  • Purity of Reagents: The phosphoramidite, activator, and solvents must be of high purity and anhydrous to prevent side reactions that would lower the coupling efficiency.

  • Concentration: The concentrations of the phosphoramidite and activator solutions should be optimized to ensure efficient coupling.

Experimental Protocols

This section details the step-by-step procedures for the solid-phase synthesis cycle using this compound phosphoramidite.

3.1. Reagents and Materials

  • This compound phosphoramidite

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (DCM))

  • Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (16% N-Methylimidazole/THF)

  • Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solutions (see Section 3.6)

3.2. Automated Solid-Phase Synthesis Cycle

The following steps are typically performed on an automated DNA/RNA synthesizer.

Step 1: Deblocking (Detritylation)

  • Purpose: To remove the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the coupling reaction.

  • Procedure: The solid support is treated with the deblocking solution.

  • Time: 60-120 seconds.

Step 2: Coupling

  • Purpose: To form a phosphite triester linkage between the activated phosphoramidite and the 5'-hydroxyl of the growing oligonucleotide chain.

  • Procedure: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

  • Time: Due to the potential steric hindrance of the 5'-O-TBDMS group, a longer coupling time of 6-15 minutes is recommended, similar to that used for 2'-O-TBDMS protected RNA monomers.

Step 3: Capping

  • Purpose: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).

  • Procedure: The solid support is treated with the capping solutions.

  • Time: 30-60 seconds.

Step 4: Oxidation

  • Purpose: To convert the unstable phosphite triester linkage to a stable phosphate triester.

  • Procedure: The solid support is treated with the oxidizing solution.

  • Time: 30-60 seconds.

These four steps are repeated for each subsequent phosphoramidite addition until the desired oligonucleotide sequence is synthesized.

3.3. Cleavage from Solid Support and Nucleobase Deprotection

  • Purpose: To cleave the synthesized oligonucleotide from the CPG support and remove the protecting groups from the nucleobases, including the N2-isobutyryl group from guanine.

  • Procedure:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add a solution of concentrated ammonium hydroxide and ethanol (3:1 v/v) to the vial.

    • Incubate at 55°C for 8-12 hours. Alternatively, for faster deprotection, a solution of aqueous methylamine can be used at 65°C for 10-15 minutes.

3.4. 5'-O-TBDMS Group Removal

  • Purpose: To remove the TBDMS protecting group from the 5'-hydroxyl position.

  • Procedure:

    • After cleavage and nucleobase deprotection, the solution is evaporated to dryness.

    • The residue is redissolved in a fluoride-containing solution. Common reagents include:

      • 1 M Tetrabutylammonium fluoride (TBAF) in THF.

      • Triethylamine trihydrofluoride (TEA·3HF) in DMSO.

    • The reaction mixture is incubated at 65°C for 2.5 hours when using TEA·3HF.

3.5. Purification and Analysis

The crude oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). The purity and identity of the final product should be confirmed by mass spectrometry.

Data Presentation

Table 1: Comparison of Common Activators for Phosphoramidite Coupling

ActivatorConcentrationCoupling TimeAdvantagesDisadvantages
1H-Tetrazole0.45 M10-30 min (for RNA)Standard, widely used.Less effective for bulky phosphoramidites; can cause dimer formation.
5-Ethylthio-1H-tetrazole (ETT)0.25 - 0.75 M2-6 minMore acidic and soluble than 1H-Tetrazole; faster coupling.Higher acidity can lead to side reactions.
5-Benzylmercapto-1H-tetrazole (BMT)0.25 MFastHighly efficient for sterically hindered phosphoramidites.
4,5-Dicyanoimidazole (DCI)0.25 - 1.2 MFastLess acidic than tetrazoles, reducing side reactions; highly soluble.

Table 2: Deprotection Conditions for Protecting Groups

Protecting GroupReagentTemperatureTimeNotes
N2-isobutyryl (ibu) on GuanineConc. NH4OH / EtOH (3:1)55°C8-12 hoursStandard deprotection.
N2-isobutyryl (ibu) on GuanineAqueous Methylamine (40%)65°C10-15 minFaster deprotection.
5'-O-TBDMS1 M TBAF in THFRoom Temp. - 65°CVariablePerformance can vary with water content.
5'-O-TBDMSTEA·3HF in DMSO65°C2.5 hoursConsistent and reliable.

Visualizations

G cluster_cycle Automated Synthesis Cycle cluster_deprotection Post-Synthesis Processing Start Start Deblocking Deblocking Start->Deblocking 1. Remove 5'-DMT Coupling Coupling Deblocking->Coupling 2. Add Phosphoramidite + Activator Capping Capping Coupling->Capping 3. Block unreacted 5'-OH Oxidation Oxidation Capping->Oxidation 4. Stabilize linkage End_Cycle Repeat for next monomer Oxidation->End_Cycle Cleavage Cleavage & Base Deprotection End_Cycle->Cleavage After final cycle TBDMS_Removal 5'-O-TBDMS Removal Cleavage->TBDMS_Removal Purification Purification (HPLC/PAGE) TBDMS_Removal->Purification Final_Product Final_Product Purification->Final_Product G cluster_nucleoside Deoxyguanosine Core cluster_protecting_groups Protecting Groups dG dG 5_TBDMS 5'-O-TBDMS 5_TBDMS->dG Protects 5'-OH N2_ibu N2-isobutyryl N2_ibu->dG Protects N2-amine 3_Phosphoramidite 3'-Phosphoramidite 3_Phosphoramidite->dG Enables 3' coupling

References

Application Note: Protocols for the Deprotection of 5'-O-TBDMS-N2-ibu-dG Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in oligonucleotide synthesis and purification.

Introduction In solid-phase oligonucleotide synthesis, protecting groups are essential for directing the chemical reactions and preventing unwanted side reactions. The 5'-hydroxyl group is often protected with a tert-butyldimethylsilyl (TBDMS) group, particularly in RNA synthesis or when specific 5'-end manipulations are required. The exocyclic amine of deoxyguanosine (dG) is commonly protected with an isobutyryl (ibu) group to prevent modification during the phosphoramidite coupling cycles. The successful synthesis of a target oligonucleotide sequence is critically dependent on the efficient and complete removal of these protecting groups post-synthesis. This document provides detailed protocols and quantitative data for the two-stage deprotection of oligonucleotides containing both 5'-O-TBDMS and N2-ibu-dG modifications.

Principle of Deprotection The deprotection strategy is a sequential, two-stage process.

  • Stage 1: Cleavage and Base Deprotection. The process begins with the cleavage of the oligonucleotide from the solid support. Concurrently, base-labile protecting groups, such as the N2-isobutyryl group on guanine and the β-cyanoethyl groups on the phosphate backbone, are removed. This is typically achieved using a strong aqueous base, most commonly ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

  • Stage 2: Desilylation. Following the removal of the base-labile groups, the silicon-based TBDMS ether protecting the 5'-hydroxyl group is cleaved. This step requires a fluoride ion source, which has a high affinity for silicon.[1] Reagents such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) are widely used for this purpose.[2][3] The choice of reagent depends on the desired reaction conditions and downstream purification methods.

Experimental Workflow and Chemical Scheme

The overall process involves cleavage from the support, removal of base protecting groups, removal of the 5'-silyl group, and final purification.

G Overall Deprotection Workflow cluster_0 A Solid-Support Bound Oligo (Fully Protected) B Stage 1: Cleavage & Base Deprotection (Ammonium Hydroxide or AMA) A->B C Crude Oligonucleotide (5'-TBDMS Protected) B->C D Stage 2: 5'-Desilylation (Fluoride Source, e.g., TEA·3HF) C->D E Crude Deprotected Oligonucleotide D->E F Purification (e.g., HPLC, Glen-Pak™) E->F G Final Purified Oligonucleotide F->G

Caption: Overall Deprotection Workflow.

The diagram below illustrates the chemical transformations occurring at the 5'-O-TBDMS-N2-ibu-dG nucleotide during the two-stage deprotection process.

References

Application Notes and Protocols: Cleavage and Deprotection of TBDMS Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from the ease of installation, substantial stability under a variety of reaction conditions, and the numerous methods available for its selective removal. TBDMS ethers exhibit remarkable stability towards basic conditions, many oxidizing and reducing agents, and organometallic reagents. This robustness allows for a broad range of chemical transformations to be performed on other parts of a molecule without affecting the protected alcohol.

The cleavage of the TBDMS ether to regenerate the parent alcohol is a critical step in a synthetic sequence. The choice of deprotection conditions is dictated by the overall functionality of the molecule, with the goal of achieving high yields while preserving other sensitive functional groups. This document provides a detailed overview of common deprotection strategies, quantitative data for various methods, and explicit experimental protocols.

Deprotection Methodologies

The deprotection of TBDMS ethers can be broadly categorized into fluoride-based, acid-catalyzed, and miscellaneous methods. The selection of a particular method depends on the substrate and the presence of other protecting groups.

Fluoride-Based Deprotection

The high affinity of fluorine for silicon makes fluoride ions the most common reagents for the cleavage of silyl ethers. The reaction proceeds via a pentacoordinate silicon intermediate.

  • Tetrabutylammonium Fluoride (TBAF): This is the most frequently used fluoride source, typically employed as a solution in tetrahydrofuran (THF). It is effective for the deprotection of primary, secondary, and tertiary TBDMS ethers.

  • Potassium Fluoride (KF) and Potassium Biflouride (KHF2): These are milder fluoride sources, often used in combination with a phase-transfer catalyst or in protic solvents like methanol. KHF2 has been shown to be particularly effective and selective for the deprotection of phenolic TBDMS ethers.[1]

  • Hydrofluoric Acid (HF): Often used as a solution in pyridine (HF-Py) or acetonitrile, HF is a potent reagent for cleaving TBDMS ethers. However, its high acidity and corrosiveness limit its use with acid-sensitive substrates.

Acid-Catalyzed Deprotection

Protic and Lewis acids can catalyze the hydrolysis of TBDMS ethers. These methods are often milder than using strong acids and can offer good selectivity.

  • Acetyl Chloride in Methanol: A catalytic amount of acetyl chloride in dry methanol generates HCl in situ, providing a mild and highly efficient method for deprotecting TBDMS and tert-butyldiphenylsilyl (TBDPS) ethers.[2][3] This method is compatible with a variety of other protecting groups.[2][4]

  • Pyridinium p-toluenesulfonate (PPTS): PPTS in alcoholic solvents is a very mild acidic catalyst suitable for the deprotection of TBDMS ethers, especially when selectivity over more robust silyl ethers like TIPS is required.

  • Oxone: A 50% aqueous methanolic solution of Oxone can selectively cleave primary TBDMS ethers at room temperature. Secondary and tertiary TBDMS ethers are unaffected under these conditions.

  • Lewis Acids: Various Lewis acids, such as TiCl4, ZrCl4, and iron(III) tosylate, have been reported to catalyze the cleavage of TBDMS ethers under mild conditions.

Other Deprotection Methods

A diverse range of other reagents and conditions have been developed for TBDMS deprotection, often offering unique selectivities.

  • Copper(II) Chloride Dihydrate: A catalytic amount of CuCl2·2H2O in refluxing acetone/water provides a nearly neutral condition for the cleavage of TBDMS ethers.

  • N-Iodosuccinimide (NIS): Catalytic NIS in methanol is a mild and efficient method for the deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers.

  • Stannous Chloride (SnCl2): SnCl2 can be used for the deprotection of TBDMS ethers in ethanol, water, or under microwave irradiation in solvent-free conditions.

Quantitative Data for TBDMS Deprotection

The following tables summarize the reaction conditions and yields for various TBDMS deprotection methods, allowing for easy comparison.

Table 1: Fluoride-Based Deprotection of TBDMS Ethers

ReagentEquivalentsSolventTemperature (°C)TimeYield (%)Notes
TBAF1.1THFRoom Temp.1-2 h>95Most common method.
KHF22.0MeOHRoom Temp.0.5 h>90Selective for phenolic TBDMS ethers.
HF-PyridineExcessTHF00.5-1 h>90Potent but corrosive.

Table 2: Acid-Catalyzed Deprotection of TBDMS Ethers

ReagentEquivalentsSolventTemperature (°C)TimeYield (%)Notes
Acetyl Chloride0.15MeOH0 - Room Temp.5 min98Mild and very fast.
PPTSCatalyticMeOHReflux2-4 h>90Mild conditions, good for selective deprotection.
Oxone1.050% aq. MeOHRoom Temp.2.5-3 h>90Selective for primary TBDMS ethers.
TiCl4-AcOEt1.2CH2Cl2010 min>95Fast and efficient Lewis acid catalysis.
Iron(III) TosylateCatalyticMeCN/H2O501-2 h>90Mild and chemoselective.

Table 3: Other Deprotection Methods for TBDMS Ethers

ReagentEquivalentsSolventTemperature (°C)TimeYield (%)Notes
CuCl2·2H2O0.05Acetone/H2O (95:5)Reflux2-30 hModerate to ExcellentNearly neutral conditions.
N-Iodosuccinimide0.05MeOHRoom Temp.0.5-1 h>90Selective for alcoholic over phenolic TBDMS ethers.
SnCl2·2H2O1.0EthanolReflux1-2 h80-90Can also be performed in water or under microwave.

Experimental Protocols

Protocol 1: General Procedure for TBDMS Deprotection using TBAF in THF
  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1-0.2 M).

  • To the stirred solution, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild and Rapid Deprotection using Catalytic Acetyl Chloride in Methanol
  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in dry methanol (0.1-0.2 M) and cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add acetyl chloride (0.15 equiv) dropwise.

  • Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC. The reaction is often complete within 5-15 minutes.

  • Upon completion, neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Protocol 3: Selective Deprotection of Primary TBDMS Ethers using Oxone
  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in a 1:1 mixture of methanol and water (0.1 M).

  • Add Oxone (potassium peroxymonosulfate, 1.0 equiv) to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. Primary TBDMS ethers are typically cleaved within 2.5-3 hours.

  • Once the starting material is consumed, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Visualizations

Deprotection_Mechanism cluster_fluoride Fluoride-Mediated Deprotection cluster_acid Acid-Catalyzed Deprotection TBDMS_Ether_F R-O-Si(Me)₂tBu Intermediate_F [R-O-Si(F)(Me)₂tBu]⁻ TBDMS_Ether_F->Intermediate_F Nucleophilic attack on Si Fluoride F⁻ Fluoride->Intermediate_F Alkoxide_F R-O⁻ Intermediate_F->Alkoxide_F Si-O bond cleavage Byproduct_F F-Si(Me)₂tBu Intermediate_F->Byproduct_F Alcohol_F R-OH Alkoxide_F->Alcohol_F Workup_F Aqueous Workup Workup_F->Alcohol_F TBDMS_Ether_A R-O-Si(Me)₂tBu Protonated_Ether R-O⁺(H)-Si(Me)₂tBu TBDMS_Ether_A->Protonated_Ether Proton H⁺ Proton->Protonated_Ether Protonation of Oxygen Intermediate_A [R-O(H)-Si(S-OH)(Me)₂tBu]⁺ Protonated_Ether->Intermediate_A Solvent S-OH Solvent->Intermediate_A Nucleophilic attack by solvent Alcohol_A R-OH Intermediate_A->Alcohol_A Si-O bond cleavage Byproduct_A (S-O)-Si(Me)₂tBu Intermediate_A->Byproduct_A

Caption: General mechanisms for fluoride-mediated and acid-catalyzed TBDMS deprotection.

Experimental_Workflow Start TBDMS-Protected Substrate Reaction Add Deprotection Reagent (e.g., TBAF, AcCl/MeOH) Start->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Deprotected Alcohol Purification->Product

Caption: A typical experimental workflow for the deprotection of a TBDMS ether.

Conclusion

The tert-butyldimethylsilyl protecting group is an invaluable tool in modern organic synthesis. The wide array of available deprotection methods allows for its strategic removal in the presence of various other functional groups. Careful consideration of the substrate's sensitivities and the desired selectivity will guide the synthetic chemist in choosing the optimal deprotection conditions from the diverse options presented in these application notes. The provided protocols offer reliable starting points for the efficient cleavage of TBDMS ethers in a research and development setting.

References

Application Note: High-Resolution Purification of 5'-O-TBDMS-N2-ibu-dG Oligonucleotides by Ion-Pair Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Synthetic oligonucleotides are essential tools in various fields, including molecular biology, diagnostics, and therapeutics. The chemical synthesis of these molecules involves the use of protecting groups to ensure sequence-specific assembly. This note details the purification of oligonucleotides containing a 5'-O-tert-butyldimethylsilyl (TBDMS) group and an N2-isobutyryl (ibu) protected deoxyguanosine (dG). The 5'-O-TBDMS group is a bulky, lipophilic protecting group that significantly increases the hydrophobicity of the full-length oligonucleotide. This property is exploited for highly efficient purification from shorter, less hydrophobic "failure" sequences using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[1] IP-RP-HPLC is a preferred method for oligonucleotide purification due to its high resolution and amenability to automation.[1][2] This protocol provides a robust method for achieving high-purity oligonucleotides suitable for downstream applications.

Principle of Separation

IP-RP-HPLC separates molecules based on their hydrophobicity. The negatively charged phosphate backbone of oligonucleotides makes them highly polar, leading to poor retention on standard reversed-phase columns. To overcome this, an ion-pairing agent, such as triethylammonium acetate (TEAA), is added to the mobile phase. The positively charged triethylammonium ions form ion pairs with the negatively charged phosphate groups, neutralizing the charge and increasing the overall hydrophobicity of the oligonucleotide. The presence of the highly hydrophobic 5'-O-TBDMS group on the full-length product dramatically increases its retention time compared to the failure sequences that lack this group. A gradient of an organic solvent, typically acetonitrile, is used to elute the bound oligonucleotides, with more hydrophobic species eluting later.

Experimental Protocols

This section provides a detailed methodology for the purification of a 5'-O-TBDMS-N2-ibu-dG containing oligonucleotide.

1. Materials and Equipment

  • Crude Oligonucleotide: Synthesized with 5'-O-TBDMS and N2-ibu-dG protecting groups.

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.

  • HPLC Column: A reversed-phase C8 or C18 column suitable for oligonucleotide separation (e.g., Agilent PLRP-S, Waters XBridge OST).

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0 in nuclease-free water.

  • Mobile Phase B: 100 mM Triethylammonium acetate (TEAA), pH 7.0 in 50:50 acetonitrile/nuclease-free water.

  • Deprotection Reagents (Post-Purification):

    • Aqueous Methylamine (MA) or Ammonium Hydroxide/Methylamine (AMA) for base deprotection.

    • Triethylamine trihydrofluoride (TEA·3HF) in DMSO for TBDMS group removal.

  • Solvents: HPLC-grade acetonitrile and nuclease-free water.

  • Miscellaneous: 0.22 µm filters, nuclease-free tubes, lyophilizer.

2. Sample Preparation

  • After synthesis, the oligonucleotide is cleaved from the solid support and the base protecting groups (except N2-ibu-dG which is more stable) are removed using a standard procedure like AMA treatment (65 °C for 10 minutes).

  • Evaporate the cleavage/deprotection solution to dryness using a vacuum concentrator.

  • Re-dissolve the crude oligonucleotide pellet in nuclease-free water to a concentration of approximately 10-20 OD260 units per 100 µL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

3. HPLC Purification Protocol

  • Column Equilibration: Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the prepared crude oligonucleotide sample onto the column.

  • Elution Gradient: Elute the oligonucleotide using a linear gradient of Mobile Phase B. The gradient should be optimized for the specific sequence, but a typical starting point is a shallow gradient to ensure good separation. See Table 1 for example parameters.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the major, well-resolved peak that elutes last. This peak represents the full-length, 5'-O-TBDMS-containing oligonucleotide.

4. Post-Purification Processing

  • Purity Analysis: Analyze an aliquot of the collected fraction by analytical HPLC to confirm purity.

  • Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase.

  • Final Deprotection:

    • Base Deprotection: The N2-ibu-dG group is typically removed under the same conditions used for TBDMS removal or with extended treatment with aqueous ammonia.

    • TBDMS Removal: Re-dissolve the lyophilized powder in anhydrous DMSO. Add triethylamine (TEA) followed by triethylamine trihydrofluoride (TEA·3HF) and heat at 65°C for 2.5 hours.

  • Desalting: After deprotection, the final product must be desalted to remove salts and residual deprotection reagents. This can be achieved using a desalting column (e.g., NAP-10) or by ethanol precipitation.

  • Final Analysis and Quantification: Confirm the purity of the final product by analytical HPLC and/or mass spectrometry. Quantify the oligonucleotide by measuring its absorbance at 260 nm.

Data Presentation

The following tables summarize typical parameters and expected results for the HPLC purification.

Table 1: HPLC Method Parameters

Parameter Analytical Run Preparative Run
Column C18, 4.6 x 150 mm, 5 µm C18, 21.2 x 150 mm, 10 µm
Flow Rate 1.0 mL/min 15.0 mL/min
Column Temp. 60 °C 60 °C
Mobile Phase A 100 mM TEAA, pH 7.0 100 mM TEAA, pH 7.0
Mobile Phase B 100 mM TEAA in 50% ACN 100 mM TEAA in 50% ACN
Detection UV at 260 nm UV at 260 nm

| Gradient | 5-35% B over 30 min | 5-35% B over 30 min |

Table 2: Representative Purification Results

Sample Purity (Pre-HPLC) Purity (Post-HPLC) Yield (OD260 units) Recovery
Crude Oligo ~65% >95% 150 ~75%

| Failure Sequences | ~35% | <5% | N/A | N/A |

Visualizations

The following diagrams illustrate the experimental workflow and the logical principle of the purification method.

G cluster_synthesis Synthesis & Cleavage cluster_purification IP-RP-HPLC Purification cluster_processing Post-Purification Processing Synthesis Solid-Phase Synthesis (5'-TBDMS-N2-ibu-dG) Cleavage Cleavage from Support & Partial Deprotection (AMA) Synthesis->Cleavage Crude Crude Oligonucleotide (TBDMS-On) Cleavage->Crude HPLC Preparative HPLC (C18 Column) Crude->HPLC Fractions Collect TBDMS-On Peak HPLC->Fractions Lyophilize Lyophilization Fractions->Lyophilize Deprotect TBDMS & ibu Removal (TEA·3HF) Lyophilize->Deprotect Desalt Desalting Deprotect->Desalt Final Pure Oligonucleotide Desalt->Final G cluster_components System Components cluster_interaction Mechanism of Retention cluster_separation Separation Principle Oligo Oligonucleotide (Negative Phosphate Backbone) Ion_Pair Formation of Neutral Ion-Pair Complex Oligo->Ion_Pair associates with IP_Agent Ion-Pairing Agent (TEAA) (Positive Amine) IP_Agent->Ion_Pair associates with Stationary_Phase Stationary Phase (Hydrophobic C18) Hydrophobic_Interaction Hydrophobic Interaction with C18 Stationary_Phase->Hydrophobic_Interaction enables Ion_Pair->Hydrophobic_Interaction Elution Elution with Acetonitrile Gradient Hydrophobic_Interaction->Elution Separation Separation based on Differential Hydrophobicity TBDMS_Oligo Full-Length Oligo (with TBDMS group) TBDMS_Oligo->Separation Failure_Seq Failure Sequences (No TBDMS group) Failure_Seq->Separation

References

Application Note: Mass Spectrometry Analysis of 5'-O-TBDMS-N2-ibu-dG Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically modified oligonucleotides are increasingly vital in therapeutics and diagnostics. The incorporation of modifications such as 5'-O-tert-butyldimethylsilyl (TBDMS) and N2-isobutyryl-deoxyguanosine (N2-ibu-dG) necessitates robust analytical methods to ensure identity, purity, and quality. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of these complex biomolecules.[1][2] This application note provides a detailed protocol for the analysis of oligonucleotides containing the 5'-O-TBDMS-N2-ibu-dG modification, covering sample preparation, LC-MS/MS analysis, and data interpretation.

Challenges in Analysis

The analysis of modified oligonucleotides presents unique challenges. The TBDMS group, a bulky hydrophobic protecting group, can affect chromatographic retention and ionization efficiency. The N2-ibu-dG modification adds mass to the guanine base and can influence fragmentation patterns in tandem mass spectrometry. Incomplete removal of protecting groups during synthesis can lead to adducts, complicating data interpretation.[1] Careful optimization of both chromatographic separation and mass spectrometric conditions is crucial for accurate characterization.

Experimental Workflow

A typical workflow for the analysis of this compound modified oligonucleotides involves initial purification of the synthesized oligonucleotide, followed by LC-MS analysis for intact mass confirmation and subsequent tandem MS for sequence verification and localization of the modification.

Experimental Workflow cluster_synthesis Oligonucleotide Synthesis & Deprotection cluster_purification Purification cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Synthesis Solid-Phase Synthesis Cleavage Cleavage from Support Synthesis->Cleavage Deprotection Base & Phosphate Deprotection Cleavage->Deprotection TBDMS_Removal 5'-TBDMS Removal (if required) Deprotection->TBDMS_Removal Purification HPLC or Gel Purification TBDMS_Removal->Purification LCMS LC-MS for Intact Mass Purification->LCMS MSMS Tandem MS (MS/MS) for Sequencing LCMS->MSMS Deconvolution Deconvolution of Spectra MSMS->Deconvolution Sequence_Verification Sequence Verification & Modification Localization Deconvolution->Sequence_Verification Modified Nucleoside and Fragmentation cluster_structure This compound Structure cluster_fragmentation Expected MS/MS Fragmentation Structure 5'-O-TBDMS-N2-isobutyryl-deoxyguanosine dG Deoxyguanosine Core TBDMS 5'-O-TBDMS group dG->TBDMS at 5'-OH Ibu N2-isobutyryl group dG->Ibu at N2 Parent [M+H]+ Loss_Ibu Neutral loss of isobutyraldehyde Parent->Loss_Ibu Fragment_dG [Deoxyguanosine+H]+ Parent->Fragment_dG

References

Application Notes and Protocols for the Incorporation of Guanosine in RNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on the Nomenclature: The molecule 5'-O-TBDMS-N2-ibu-dG refers to a protected deoxyguanosine. In the context of RNA synthesis, which involves ribonucleosides, the correct phosphoramidite for incorporating guanosine is 5'-O-DMT-2'-O-TBDMS-N2-ibu-G-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite . This document will focus on the application and protocols for this standard reagent in RNA synthesis.

Introduction

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling applications from CRISPR guide RNAs to siRNA therapeutics. The phosphoramidite method is the most widely used chemistry for this purpose. This process involves the sequential addition of ribonucleoside phosphoramidites, which are protected at several key positions to ensure specific and efficient chain elongation.

The guanosine phosphoramidite, a critical building block, is protected with:

  • A dimethoxytrityl (DMT) group at the 5'-hydroxyl, which is removed at the beginning of each coupling cycle.

  • A tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl, which prevents unwanted side reactions and branching.[1][2][3][4]

  • An isobutyryl (ibu) group on the exocyclic amine (N2) of the guanine base to prevent reactions at this site.[5]

  • A β-cyanoethyl group on the phosphoramidite moiety, which protects the phosphate backbone during synthesis.

These protecting groups ensure high coupling efficiencies and the integrity of the final RNA product.

Application Notes

The use of 5'-O-DMT-2'-O-TBDMS-N2-ibu-G phosphoramidite is integral to the solid-phase synthesis of RNA. The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps: detritylation, coupling, capping, and oxidation.

The bulky TBDMS group at the 2'-position sterically hinders the coupling reaction to some extent, necessitating longer coupling times or the use of a more potent activator compared to DNA synthesis. 5-Benzylmercapto-1H-tetrazole (BMT) is a commonly used activator that provides high coupling efficiencies.

Post-synthesis, a multi-step deprotection procedure is required to remove all protecting groups and cleave the RNA from the solid support. This is a critical phase, as incomplete deprotection can lead to a heterogeneous final product and degradation of the RNA chain.

Quantitative Data

The efficiency of each step, particularly coupling, is crucial for the successful synthesis of long RNA oligonucleotides. The data below represents typical outcomes for the incorporation of guanosine using the described phosphoramidite and protocols.

ParameterTypical ValueNotes
Coupling Efficiency > 99%Per cycle, as determined by trityl cation monitoring.
Overall Yield (20-mer) 30-50%Based on initial loading of the solid support.
Purity (Post-HPLC) > 95%For the full-length product.
Experimental Protocols

1. Reagent Preparation

  • Guanosine Phosphoramidite Solution: Dissolve 5'-O-DMT-2'-O-TBDMS-N2-ibu-G phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Activator Solution: Dissolve 5-benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile to a final concentration of 0.25 M.

  • Capping Solution A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

2. Solid-Phase RNA Synthesis Cycle

This protocol is for an automated RNA synthesizer.

  • Detritylation:

    • Flush the synthesis column with the detritylation solution to remove the 5'-DMT group from the support-bound nucleotide.

    • Wash the column with anhydrous acetonitrile.

  • Coupling:

    • Simultaneously deliver the guanosine phosphoramidite solution and the activator solution to the synthesis column.

    • Allow the reaction to proceed for 5-10 minutes.

  • Capping:

    • Flush the column with Capping Solutions A and B to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.

    • Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Introduce the oxidizing solution to the column to convert the phosphite triester linkage to the more stable phosphate triester.

    • Wash the column with anhydrous acetonitrile.

  • Iteration: Repeat the cycle for each subsequent nucleotide in the desired sequence.

3. Post-Synthesis Cleavage and Deprotection

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add a 1:1 mixture of concentrated aqueous ammonia and 8 M ethanolic methylamine.

    • Incubate at 65°C for 30 minutes.

    • Cool the vial and transfer the supernatant containing the RNA to a new tube. Evaporate to dryness.

  • 2'-O-TBDMS Group Removal:

    • Resuspend the dried RNA pellet in 100 µL of anhydrous DMSO.

    • Add 125 µL of triethylamine tris-hydrofluoride (TEA·3HF).

    • Incubate at 65°C for 2.5 hours.

  • Quenching and Desalting:

    • Quench the reaction by adding an appropriate quenching buffer or by precipitating the RNA with n-butanol.

    • Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with ethanol.

    • Dry the final RNA pellet.

4. Purification

  • Resuspend the dried RNA in RNase-free water.

  • Purify the full-length RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Visualizations

G_Phosphoramidite_Structure cluster_G 5'-O-DMT-2'-O-TBDMS-N2-ibu-G-3'-Phosphoramidite G Guanine (N2-isobutyryl) Ribose Ribose G->Ribose N9-C1' P Phosphoramidite (β-cyanoethyl) Ribose->P 3'-O DMT 5'-DMT Ribose->DMT 5'-O TBDMS 2'-TBDMS Ribose->TBDMS 2'-O

Caption: Structure of the Guanosine Phosphoramidite used in RNA synthesis.

RNA_Synthesis_Cycle Start Start Cycle (Support-bound RNA) Detritylation 1. Detritylation (Remove 5'-DMT) Start->Detritylation Coupling 2. Coupling (Add G-Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) -> P(V)) Capping->Oxidation End End Cycle (Elongated RNA) Oxidation->End End->Detritylation Next Cycle

Caption: The four main steps of the solid-phase RNA synthesis cycle.

Deprotection_Workflow cluster_workflow Post-Synthesis Workflow Cleavage Step 1: Cleavage & Base Deprotection (Ammonia/Methylamine) TBDMS_Removal Step 2: 2'-TBDMS Removal (TEA·3HF) Cleavage->TBDMS_Removal Desalting Step 3: Desalting (Precipitation) TBDMS_Removal->Desalting Purification Step 4: Purification (HPLC or PAGE) Desalting->Purification Final_Product Final Purified RNA Purification->Final_Product

References

Application Notes and Protocols for the Use of 5'-O-TBDMS-N2-ibu-dG in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can bind to a specific messenger RNA (mRNA) sequence, thereby modulating gene expression. The chemical synthesis of these therapeutic molecules requires a series of protection and deprotection steps to ensure the correct sequence and integrity of the final product. The choice of protecting groups for the nucleoside building blocks is critical for achieving high yields and purity.

This document provides detailed application notes and protocols for the use of 5'-O-tert-butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (5'-O-TBDMS-N2-ibu-dG) in the solid-phase synthesis of antisense oligonucleotides via the phosphoramidite method. The TBDMS group provides robust protection for the 5'-hydroxyl function of the deoxyguanosine, while the isobutyryl group shields the exocyclic amine of the guanine base.

Chemical Structure

The structural formula of this compound is presented below.

Caption: Chemical information for this compound.

Application in Antisense Oligonucleotide Synthesis

This compound is utilized as a phosphoramidite building block in the automated solid-phase synthesis of DNA oligonucleotides. The TBDMS group at the 5'-position is stable to the basic conditions used for the removal of other protecting groups but can be selectively removed to allow for the subsequent coupling of the next phosphoramidite in the sequence. The N2-isobutyryl group is a standard protecting group for guanine and can be efficiently removed under basic conditions during the final deprotection step.

The use of TBDMS as a 5'-hydroxyl protecting group is an alternative to the more common dimethoxytrityl (DMT) group. While DMT is acid-labile, TBDMS is removed by fluoride ions, offering an orthogonal protection strategy. This can be advantageous in the synthesis of complex oligonucleotides or those sensitive to acidic conditions that can cause depurination.

Experimental Protocols

Phosphoramidite Preparation of this compound

The synthesis of the corresponding phosphoramidite is a prerequisite for its use in automated oligonucleotide synthesizers.

Materials:

  • This compound

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Add DIPEA to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the cooled solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • The final product, this compound-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, should be dried under high vacuum and stored under an inert atmosphere at -20°C.

Solid-Phase Antisense Oligonucleotide Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer using the phosphoramidite method. The following represents a single synthesis cycle for the addition of a dG residue using the TBDMS-protected phosphoramidite.

G cluster_0 Oligonucleotide Synthesis Cycle start Start with Solid Support (Attached First Nucleoside) deprotection 1. 5'-Deprotection (Removal of TBDMS group) start->deprotection coupling 2. Coupling (Addition of this compound Phosphoramidite) deprotection->coupling Activator (e.g., ETT) capping 3. Capping (Acetylation of unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation Iodine Solution next_cycle Repeat for Next Nucleotide oxidation->next_cycle G cluster_1 Oligonucleotide Purification Workflow crude_oligo Crude Oligonucleotide (Post-Deprotection) hplc Reverse-Phase HPLC crude_oligo->hplc fraction_collection Fraction Collection (Full-Length Product) hplc->fraction_collection desalting Desalting (e.g., Gel Filtration) fraction_collection->desalting final_product Purified Antisense Oligonucleotide desalting->final_product

Application Notes and Protocols for Solid-Phase Synthesis with 5'-O-TBDMS-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 5'-O-tert-Butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (5'-O-TBDMS-N2-ibu-dG) in solid-phase oligonucleotide synthesis. This guide is intended to assist researchers in optimizing their synthesis strategies to achieve high-purity oligonucleotides for a range of applications, including therapeutic development and diagnostic research.

Introduction

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and efficient assembly of DNA and RNA sequences. The choice of protecting groups for the nucleoside phosphoramidites is critical to the success of the synthesis, directly impacting coupling efficiency, overall yield, and the purity of the final product.

The 5'-O-TBDMS protecting group offers a valuable alternative to the traditional 4,4'-dimethoxytrityl (DMT) group, particularly in specific applications requiring differential deprotection strategies. The tert-Butyldimethylsilyl (TBDMS) group is a silicon-based protecting group known for its stability under various reaction conditions and its selective removal using fluoride ions. The N2-isobutyryl (ibu) group is a commonly used protecting group for the exocyclic amine of guanosine, offering a balance of stability during synthesis and efficient removal during the final deprotection steps.

This document outlines the standard phosphoramidite cycle adapted for the use of this compound, provides detailed experimental protocols, and presents available data on the performance of this building block.

Data Presentation

While specific quantitative data for the coupling efficiency, yield, and purity of this compound in solid-phase DNA synthesis is not extensively available in publicly accessible literature, the following tables provide typical performance metrics based on the broader understanding of solid-phase oligonucleotide synthesis and the characteristics of the protecting groups. It is crucial to note that actual results can vary depending on the specific synthesizer, reagents, and sequence being synthesized.[1]

Table 1: Typical Performance Metrics for Solid-Phase Oligonucleotide Synthesis

ParameterTypical ValueFactors Influencing Outcome
Average Stepwise Coupling Efficiency >99%Purity of phosphoramidite and reagents, activator choice, coupling time, moisture content.[1][2]
Overall Yield of a 20-mer Oligonucleotide (Crude) 60-80%Based on an average coupling efficiency of 99%.
Purity of Crude Oligonucleotide (Full-Length Product) 50-70%Dependent on coupling efficiency and the success of the capping step.
Purity after HPLC Purification >95%Efficiency of the purification method (e.g., RP-HPLC, IEX-HPLC).

Table 2: Comparison of N-Acyl Protecting Groups for Deoxyguanosine

Protecting GroupRelative Deprotection RateCommon Deprotection ConditionsNotes
Isobutyryl (iBu) ModerateConcentrated Ammonium Hydroxide, 55°C, 8-16 hoursStandard protecting group with good stability.
Dimethylformamidine (dmf) FastConcentrated Ammonium Hydroxide, 55°C, 1-4 hoursMore labile, allowing for milder deprotection conditions.
Acetyl (Ac) FastConcentrated Ammonium Hydroxide, 55°C, 2-4 hoursCompatible with "UltraFAST" deprotection protocols using methylamine.
Phenoxyacetyl (Pac) Very Fast0.05 M Potassium Carbonate in Methanol, Room Temperature, 4 hoursUsed in "UltraMILD" synthesis for sensitive modifications.

Experimental Protocols

The following protocols describe the key steps in the solid-phase synthesis of oligonucleotides using this compound phosphoramidite. These protocols are based on standard phosphoramidite chemistry and may require optimization based on the specific automated synthesizer and reagents used.

I. The Solid-Phase Synthesis Cycle

The synthesis cycle consists of four main steps: detritylation (or desilylation in this case), coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing oligonucleotide chain.

A. Step 1: 5'-O-TBDMS Deprotection (Desilylation)

This step removes the TBDMS group from the 5'-hydroxyl of the support-bound nucleoside, making it available for the next coupling reaction.

  • Reagent: 1 M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)

  • Procedure:

    • Wash the solid support with anhydrous acetonitrile (ACN).

    • Deliver the TBAF solution to the synthesis column and incubate for 5-10 minutes at room temperature.

    • Thoroughly wash the support with ACN to remove the deprotecting agent and the cleaved TBDMS group.

B. Step 2: Coupling

In this step, the activated this compound phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Reagents:

    • 0.1 M solution of this compound phosphoramidite in anhydrous ACN.

    • 0.25 - 0.5 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), Dicyanoimidazole (DCI)) in anhydrous ACN.

  • Procedure:

    • Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for 2-5 minutes. Longer coupling times may be required for sterically hindered phosphoramidites.

    • Wash the support with ACN.

C. Step 3: Capping

This step acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.

  • Reagents:

    • Capping Reagent A: Acetic anhydride in THF/Lutidine.

    • Capping Reagent B: 16% 1-Methylimidazole in THF.

  • Procedure:

    • Deliver a mixture of Capping Reagents A and B to the synthesis column.

    • Incubate for 1-2 minutes at room temperature.

    • Wash the support with ACN.

D. Step 4: Oxidation

The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester.

  • Reagent: 0.02 - 0.1 M Iodine in THF/Water/Pyridine.

  • Procedure:

    • Deliver the oxidizing solution to the synthesis column.

    • Incubate for 1-2 minutes at room temperature.

    • Wash the support thoroughly with ACN to remove the iodine solution.

This completes one cycle of nucleotide addition. The process is repeated until the desired oligonucleotide sequence is assembled.

II. Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (N2-isobutyryl on guanine and the cyanoethyl groups on the phosphate backbone) are removed.

A. Cleavage from the Solid Support

  • Reagent: Concentrated ammonium hydroxide (28-30%).

  • Procedure:

    • Push the solid support from the synthesis column into a sealed vial.

    • Add concentrated ammonium hydroxide to the vial.

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

B. Deprotection of N2-isobutyryl and Phosphate Protecting Groups

The isobutyryl group on guanine is more resistant to hydrolysis than other standard N-acyl protecting groups.

  • Standard Deprotection Protocol:

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure:

      • Following cleavage, heat the sealed vial containing the oligonucleotide in concentrated ammonium hydroxide at 55°C for 8-16 hours.

      • Cool the solution to room temperature.

      • Evaporate the ammonium hydroxide to dryness.

  • "UltraFAST" Deprotection Protocol (Requires Acetyl-dC):

    • Reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

    • Procedure:

      • After cleavage with AMA at room temperature for 5 minutes, heat the sealed vial at 65°C for 10-15 minutes.

      • Cool the solution and evaporate to dryness.

III. Purification

The crude oligonucleotide product is a mixture of the full-length product and shorter failure sequences. Purification is typically performed using High-Performance Liquid Chromatography (HPLC).

  • Reverse-Phase HPLC (RP-HPLC): Separates oligonucleotides based on hydrophobicity. This is effective for "trityl-on" purification (if a final DMT group is retained) and for shorter oligonucleotides.

  • Ion-Exchange HPLC (IEX-HPLC): Separates oligonucleotides based on the number of phosphate charges in the backbone. This method provides excellent resolution for longer oligonucleotides and for sequences with significant secondary structure.

Visualizations

Diagram 1: Solid-Phase Oligonucleotide Synthesis Workflow

This diagram illustrates the cyclical nature of solid-phase synthesis.

G cluster_cycle Synthesis Cycle Deblocking Step 1: 5'-O-TBDMS Deprotection Coupling Step 2: Coupling (this compound) Deblocking->Coupling Free 5'-OH Capping Step 3: Capping Coupling->Capping Phosphite Triester Oxidation Step 4: Oxidation Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Triester Cleavage Cleavage from Support Oxidation->Cleavage Repeat n-1 times Start Start with Solid Support Start->Deblocking Deprotection Deprotection Cleavage->Deprotection Purification Purification (HPLC) Deprotection->Purification FinalProduct Pure Oligonucleotide Purification->FinalProduct G node1 Support-O-dG(ibu)-O-TBDMS 5'-Protected node2 Support-O-dG(ibu)-OH 5'-Deprotected node1:f1->node2:f0  TBAF   node3 Support-O-dG(ibu)-O-P(OR)N(iPr)2-dG(ibu)-O-TBDMS Coupled node2:f1->node3:f0  Amidite + Activator   node4 Support-O-dG(ibu)-O-P(O)=O-dG(ibu)-O-TBDMS Oxidized node3:f1->node4:f0  Iodine/H2O   node4:f1->node1:f0  Repeat Cycle   G SynthesisComplete Automated Synthesis Complete Cleavage Cleavage from Solid Support (Conc. NH4OH) SynthesisComplete->Cleavage Deprotection Base & Phosphate Deprotection (Heat) Cleavage->Deprotection CrudeOligo Crude Oligonucleotide Mixture Deprotection->CrudeOligo Purification HPLC Purification (RP-HPLC or IEX-HPLC) CrudeOligo->Purification Analysis Purity & Identity Analysis (HPLC, Mass Spec) Purification->Analysis PureOligo Purified Oligonucleotide Analysis->PureOligo

References

Application Notes and Protocols for the Characterization of 5'-O-TBDMS-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analytical characterization of 5'-O-TBDMS-N2-ibu-dG, a key protected nucleoside derivative utilized in the synthesis of oligonucleotides and antiviral lead compounds. The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The provided protocols and data are essential for verifying the identity, purity, and stability of this crucial building block in drug discovery and development.

Introduction

5'-O-tert-butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (this compound) is a modified deoxynucleoside that plays a critical role in the chemical synthesis of DNA oligonucleotides. The bulky TBDMS protecting group at the 5'-hydroxyl position enhances solubility in organic solvents and prevents unwanted side reactions during synthesis, while the isobutyryl group protects the exocyclic amine of guanine. Accurate and robust analytical methods are imperative to ensure the quality of this starting material, which directly impacts the fidelity and yield of the final oligonucleotide product.

This guide outlines the standard analytical procedures for the comprehensive characterization of this compound.

Molecular Structure and Properties

  • Systematic Name: N-(9-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxyoxolan-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

  • Molecular Formula: C₂₀H₃₃N₅O₅Si

  • Molecular Weight: 467.60 g/mol

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. ¹H and ¹³C NMR provide detailed information about the molecular framework, while ³¹P NMR would be relevant for its phosphoramidite derivative.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra at 25 °C.

    • Use a standard pulse program.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Presentation: Predicted NMR Data

Note: The following data is predicted based on known chemical shifts for the deoxyguanosine core, the N2-isobutyryl group, and the 5'-O-TBDMS group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Guanine Base
H8~8.1~137.0
NH (isobutyryl)~11.5 (broad)-
Deoxyribose Sugar
H1'~6.2~83.0
H2'~2.3, ~2.7~39.0
H3'~4.4~71.0
H4'~3.9~87.0
H5'~3.7, ~3.8~63.0
Protecting Groups
CH (isobutyryl)~2.8 (septet)~35.0
CH₃ (isobutyryl)~1.1 (doublet)~19.0
C=O (isobutyryl)-~179.0
t-butyl (TBDMS)~0.9 (singlet)~25.8
Si-CH₃ (TBDMS)~0.1 (singlet)~-5.4
Si-C (TBDMS)-~18.0

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 5-10 mg of Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (0.6 mL) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Processing->Referencing Integration Peak Integration Referencing->Integration Assignment Structural Assignment Referencing->Assignment Integration->Assignment

Caption: Workflow for NMR characterization.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass data, while tandem MS (MS/MS) can be used to probe the structure through fragmentation analysis.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and ramp up to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Acquisition Mode: Full scan MS to determine the parent ion mass. A subsequent MS/MS experiment can be performed on the parent ion to observe fragmentation.

Data Presentation: Predicted Mass Spectrometry Data

Table 2: Predicted m/z Values for this compound and its Adducts

IonPredicted m/z
[M+H]⁺468.2430
[M+Na]⁺490.2249
[M+K]⁺506.1989

Table 3: Predicted Major MS/MS Fragments for [M+H]⁺ of this compound

Fragment DescriptionPredicted m/z
Loss of isobutyryl group398.2167
Loss of TBDMS group354.1568
N2-isobutyryl-guanine base + H⁺222.0982
Deoxyribose with 5'-O-TBDMS247.1522

LCMS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_ms MS Detection cluster_analysis Data Analysis Sample Dilute Sample Solution HPLC HPLC System Sample->HPLC Column C18 Column HPLC->Column ESI ESI Source (+ve mode) Column->ESI Analyzer HRMS Analyzer (TOF/Orbitrap) ESI->Analyzer MS_Scan Full Scan MS Analyzer->MS_Scan MSMS_Scan MS/MS Scan Analyzer->MSMS_Scan MW_Confirm Confirm Molecular Weight MS_Scan->MW_Confirm Frag_Analysis Analyze Fragmentation MSMS_Scan->Frag_Analysis

Caption: Workflow for HPLC purity analysis.

Summary

The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR, MS, and HPLC allows for unambiguous structure confirmation, accurate molecular weight determination, and reliable purity assessment. Adherence to these protocols is crucial for ensuring the quality and consistency of this important synthetic building block.

NMR Spectroscopy of 5'-O-TBDMS-N2-ibu-dG: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 5'-O-tert-butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine (5'-O-TBDMS-N2-ibu-dG). This protected nucleoside is a key intermediate in the synthesis of modified oligonucleotides and nucleoside-based therapeutics, making its structural characterization by NMR crucial for quality control and downstream applications.

Application Notes

This compound is a derivative of the naturally occurring nucleoside deoxyguanosine, modified with two protecting groups: a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and an isobutyryl (ibu) group at the N2 position of the guanine base. These modifications enhance its solubility in organic solvents and prevent unwanted side reactions during oligonucleotide synthesis.

NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. ¹H NMR provides information on the number and connectivity of protons, confirming the presence of the TBDMS, isobutyryl, and deoxyribose moieties. ¹³C NMR complements this by providing information about the carbon skeleton. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, confirming the precise location of the protecting groups.

The data obtained from NMR analysis is critical for:

  • Structural Confirmation: Verifying the successful synthesis and correct regiochemistry of the protecting groups.

  • Purity Assessment: Detecting and quantifying any residual starting materials, by-products, or impurities.

  • Stability Studies: Monitoring the integrity of the compound under various storage and reaction conditions.

  • Reaction Monitoring: Tracking the progress of reactions involving the deprotection or further modification of the nucleoside.

Data Presentation

While a complete, experimentally verified NMR dataset for this compound is not publicly available in the searched literature, the following tables provide expected chemical shift ranges based on the analysis of structurally similar compounds, such as N²-isobutyryl-3',5'-di-O-p-toluoyl-2'-deoxyguanosine. These tables serve as a guide for interpreting experimentally acquired spectra.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H8 (Guanine)7.8 - 8.2s-
H1' (Sugar)6.1 - 6.4t~6-8
H3' (Sugar)4.6 - 4.9m-
H4' (Sugar)4.0 - 4.3m-
H5'a, H5'b (Sugar)3.7 - 4.0m-
H2'a, H2'b (Sugar)2.4 - 2.8m-
CH (isobutyryl)2.6 - 2.9sept~7
CH₃ (isobutyryl)1.1 - 1.4d~7
C(CH₃)₃ (TBDMS)0.8 - 1.0s-
Si(CH₃)₂ (TBDMS)0.0 - 0.2s-
NH (Guanine)11.5 - 12.0br s-
NH (isobutyryl)8.5 - 9.0br s-

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentExpected Chemical Shift (δ, ppm)
C6 (Guanine)155 - 158
C2 (Guanine)148 - 151
C4 (Guanine)147 - 150
C8 (Guanine)135 - 138
C5 (Guanine)120 - 123
C1' (Sugar)82 - 85
C4' (Sugar)85 - 88
C3' (Sugar)70 - 73
C5' (Sugar)62 - 65
C2' (Sugar)38 - 41
C=O (isobutyryl)175 - 178
CH (isobutyryl)35 - 38
CH₃ (isobutyryl)18 - 21
C(CH₃)₃ (TBDMS)25 - 28
C(CH₃)₃ (TBDMS)18 - 21
Si(CH₃)₂ (TBDMS)-5 to -4

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Meticulous sample preparation is paramount for obtaining high-quality NMR spectra.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) of high purity (≥99.8% D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Small vials

  • Filter plug (e.g., glass wool or a syringe filter)

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief and gentle sonication can be used.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe fitted with a filter.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring standard 1D and 2D NMR spectra. Instrument-specific parameters may need to be optimized.

Instrumentation:

  • NMR spectrometer with a proton frequency of 400 MHz or higher.

  • A probe capable of performing ¹H, ¹³C, and 2D experiments.

1D ¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 12-16 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

1D ¹³C{¹H} NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 200-250 ppm

  • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

  • Relaxation Delay (d1): 2 seconds

2D NMR Experiments (for full structural assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within the deoxyribose and isobutyryl moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the attachment points of the protecting groups.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Interpretation: Assign the signals based on their chemical shifts, multiplicities, coupling constants, and correlations observed in the 2D spectra, comparing them with the expected values in Tables 1 and 2.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer h1 1D ¹H NMR transfer->h1 c13 1D ¹³C NMR h1->c13 cosy 2D COSY c13->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc ft Fourier Transform hmbc->ft phase Phasing & Baseline Correction ft->phase ref Referencing phase->ref assign Peak Assignment & Interpretation ref->assign

Caption: Experimental Workflow for NMR Analysis.

Structure_Elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis start Acquired NMR Spectra (1D & 2D) h1_analysis ¹H NMR: - Chemical Shift - Multiplicity - Integration start->h1_analysis c13_analysis ¹³C NMR: - Chemical Shift - Number of Signals start->c13_analysis cosy_analysis COSY: ¹H-¹H Couplings start->cosy_analysis hsqc_analysis HSQC: ¹H-¹³C Direct Correlations start->hsqc_analysis hmbc_analysis HMBC: ¹H-¹³C Long-Range Correlations start->hmbc_analysis final_structure Final Structure Confirmation of this compound h1_analysis->final_structure c13_analysis->final_structure cosy_analysis->final_structure hsqc_analysis->final_structure hmbc_analysis->final_structure

Troubleshooting & Optimization

low coupling efficiency with 5'-O-TBDMS-N2-ibu-dG phosphoramidite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 5'-O-TBDMS-N2-ibu-dG phosphoramidite during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphoramidite and why is the TBDMS protecting group used?

A1: this compound phosphoramidite is a guanosine building block used in the chemical synthesis of RNA. The TBDMS (tert-butyldimethylsilyl) group is a bulky protecting group attached to the 2'-hydroxyl position of the ribose sugar. This protection is crucial to prevent unwanted side reactions and chain degradation during the automated solid-phase synthesis cycle.[1][2] The isobutyryl (ibu) group protects the exocyclic amine of the guanine base.

Q2: What is "coupling efficiency" and why is it critical in oligonucleotide synthesis?

A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle. Achieving a high coupling efficiency (ideally >99%) is paramount because any unreacted sites will result in the formation of truncated sequences (n-1 deletions). The accumulation of these failure sequences reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.

Q3: Why is low coupling efficiency a common issue with this compound phosphoramidite?

A3: The primary reason for lower coupling efficiency with this phosphoramidite is the steric hindrance caused by the bulky TBDMS group at the 2'-hydroxyl position.[1][3][4] This bulkiness can impede the approach of the phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain, slowing down the coupling reaction compared to DNA synthesis. Guanosine itself can also present challenges due to its electronic properties and potential for side reactions.

Q4: How can I monitor the coupling efficiency during my synthesis run?

A4: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the detritylation step. The DMT cation is brightly colored and has a strong absorbance around 495 nm. A consistent and strong trityl signal in each cycle indicates high coupling efficiency in the previous step. A sudden drop in the signal is a clear indicator of a coupling problem.

Troubleshooting Guide for Low Coupling Efficiency

Low coupling efficiency with this compound phosphoramidite can manifest as a weak or decreasing trityl signal. The following guide provides a systematic approach to diagnosing and resolving this issue.

Problem: Sudden or Consistent Drop in Trityl Signal

This indicates a failure in the coupling step. The following are potential causes and their solutions, categorized for systematic troubleshooting.

Category 1: Reagent Quality and Handling

Potential CauseRecommended Solution
Degraded Phosphoramidite Phosphoramidites are sensitive to moisture and oxidation. Ensure the phosphoramidite vial was properly sealed and stored under an inert atmosphere (e.g., argon). Use a fresh vial of phosphoramidite if degradation is suspected.
Suboptimal Activator The choice of activator is critical for sterically hindered phosphoramidites. Standard DNA synthesis activators like 1H-Tetrazole are often not potent enough.
Moisture Contamination Trace amounts of water in the acetonitrile (ACN), activator, or other reagents can hydrolyze the phosphoramidite and deactivate it. Use anhydrous grade ACN and ensure all reagent bottles are properly sealed.
Incorrect Reagent Concentration Verify the concentration of the phosphoramidite and activator solutions. Inaccurate concentrations can lead to incomplete activation and coupling.

Category 2: Synthesis Protocol and Parameters

Potential CauseRecommended Solution
Insufficient Coupling Time The steric bulk of the TBDMS group necessitates longer coupling times compared to DNA synthesis.
Inefficient Capping If the capping step is inefficient, unreacted 5'-hydroxyl groups can be available for coupling in subsequent cycles, leading to deletion sequences that can complicate analysis.

Category 3: Synthesizer and Fluidics

Potential CauseRecommended Solution
Blocked Lines or Valves A blockage in the reagent delivery lines can prevent the phosphoramidite or activator from reaching the synthesis column in the correct amount.
Leaks in the System Leaks can lead to a loss of pressure and incomplete reagent delivery.

Data Presentation: Activator and Coupling Time Optimization

The choice of activator and the duration of the coupling step are the most critical parameters to optimize for sterically hindered phosphoramidites like this compound. While direct comparative data for this specific guanosine phosphoramidite is limited in the literature, the following table summarizes the general recommendations and expected outcomes for TBDMS-protected RNA phosphoramidites.

ActivatorTypical ConcentrationRecommended Coupling Time for TBDMS-RNAExpected Coupling EfficiencyNotes
1H-Tetrazole0.45 M10 - 15 minutes~95-98%Often too slow for efficient synthesis.
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 M5 - 10 minutes>98%A more potent activator than 1H-Tetrazole.
5-Benzylthio-1H-tetrazole (BTT)0.25 M~3 minutes>99%Highly effective for TBDMS-protected amidites, allowing for significantly shorter coupling times.
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M3 - 6 minutes>99%A less acidic but highly nucleophilic activator, which can reduce side reactions.

Note: The presented coupling efficiencies are estimates for TBDMS-protected RNA phosphoramidites in general and may vary depending on the specific sequence, synthesizer, and other experimental conditions. In-house optimization is always recommended.

Experimental Protocols

Protocol 1: Standard Solid-Phase RNA Synthesis Cycle

This protocol outlines a single cycle for the incorporation of a this compound phosphoramidite on an automated synthesizer.

  • Detritylation (Deblocking):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the acidic solution to expose the free 5'-hydroxyl group.

    • Time: 60-120 seconds.

  • Coupling:

    • Reagents:

      • 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.

      • 0.25 M solution of a suitable activator (e.g., ETT, BTT, or DCI) in anhydrous acetonitrile.

    • Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column.

    • Time: 3-10 minutes (refer to the data table for activator-specific recommendations).

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride/Pyridine/THF.

      • Cap B: 16% N-Methylimidazole/THF.

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles.

    • Time: 30-60 seconds.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

    • Time: 30-60 seconds.

Protocol 2: Double Coupling for Difficult Sequences

For sequences that are particularly prone to low coupling efficiency, a double coupling protocol can be employed.

  • Perform the standard coupling step as described in Protocol 1.

  • After the initial coupling, do not proceed to the capping step. Instead, repeat the delivery of the phosphoramidite and activator solutions for a second coupling reaction.

  • Proceed with the capping and oxidation steps as usual.

Visualizations

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency Observed (Weak/Decreasing Trityl Signal) reagent_check Check Reagent Quality - Phosphoramidite Freshness - Activator Potency - Anhydrous Solvents start->reagent_check Start Here protocol_check Review Synthesis Protocol - Extend Coupling Time - Consider Double Coupling reagent_check->protocol_check Reagents OK solution1 Use Fresh Reagents and Potent Activator reagent_check->solution1 Issue Found instrument_check Inspect Synthesizer - Check for Blockages - Verify Fluidics protocol_check->instrument_check Protocol OK solution2 Optimize Coupling Time and Protocol protocol_check->solution2 Issue Found solution3 Perform System Maintenance instrument_check->solution3 Issue Found

Caption: Troubleshooting workflow for low coupling efficiency.

RNA_Synthesis_Cycle cluster_cycle Solid-Phase RNA Synthesis Cycle detritylation 1. Detritylation (Remove 5'-DMT) coupling 2. Coupling (Add this compound) detritylation->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize Phosphate Linkage) capping->oxidation oxidation->detritylation Start Next Cycle

References

Technical Support Center: Oligonucleotide Synthesis & Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of the tert-butyldimethylsilyl (TBDMS) group from synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete TBDMS deprotection?

A1: Incomplete removal of the TBDMS protecting group from the 2'-hydroxyl of ribonucleosides is a frequent issue in RNA synthesis. The primary causes include:

  • Suboptimal Deprotection Reagent: The choice and quality of the fluoride reagent are critical. Tetrabutylammonium fluoride (TBAF) is a common reagent, but its effectiveness can be compromised by its water content.[1][2] Triethylamine trihydrofluoride (TEA·3HF) is often a more reliable alternative.[2][3]

  • Reaction Conditions: Inadequate reaction time or temperature can lead to incomplete deprotection. TBDMS ethers are more stable than other silyl ethers and may require longer reaction times or gentle heating to ensure complete cleavage.[4]

  • Steric Hindrance: The local sequence context and the presence of bulky neighboring groups can sterically hinder the approach of the fluoride ion to the silicon atom, slowing down the deprotection reaction.

  • Premature Deprotection and Side Reactions: Loss of the TBDMS group under basic conditions used for nucleobase deprotection can lead to phosphodiester bond cleavage or 2'- to 3'-phosphate migration.

Q2: How can I detect incomplete TBDMS deprotection?

A2: Several analytical techniques can be employed to detect the presence of residual TBDMS groups:

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) can be used. Incompletely deprotected oligonucleotides will typically have a different retention time compared to the fully deprotected product. On RP-HPLC, the TBDMS-containing species will be more retained and elute later.

  • Mass Spectrometry (MS): This is a highly sensitive method to confirm the presence of TBDMS groups by detecting the corresponding mass increase. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

  • Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can sometimes resolve incompletely deprotected species from the desired product, with the protected species migrating slower.

  • Antibody-Based Detection: Monoclonal antibodies specific for protecting groups can be used as a sensitive method to detect their presence in situ on microarrays.

Q3: What are the recommended deprotection reagents and conditions?

A3: The choice of deprotection reagent and conditions depends on the scale of the synthesis and the presence of other sensitive groups on the oligonucleotide.

  • Triethylamine trihydrofluoride (TEA·3HF): This is a highly recommended reagent due to its lower water sensitivity compared to TBAF. A typical protocol involves heating the oligonucleotide in a solution of TEA·3HF in N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (DMSO).

  • Tetrabutylammonium fluoride (TBAF): While effective, it is crucial to use an anhydrous or low-water content solution of TBAF in THF. The reaction is typically carried out at room temperature, but may require extended reaction times.

  • Aqueous Methylamine and TEA·3HF: A two-step "one-pot" reaction can be efficient. First, cleavage from the solid support and deprotection of base and phosphate groups is achieved with aqueous methylamine, followed by the addition of neat TEA·3HF for the desilylation step. This method can significantly reduce the overall deprotection time.

  • Ammonium Fluoride (NH₄F): This offers a milder and safer alternative to TBAF and TEA·3HF, particularly suitable for large-scale synthesis.

Troubleshooting Guides

Issue 1: Multiple peaks observed on HPLC analysis post-deprotection.

This often indicates incomplete deprotection or degradation of the oligonucleotide.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete TBDMS removal Re-treat the oligonucleotide with fresh deprotection reagent (e.g., TEA·3HF or anhydrous TBAF).The multiple peaks should collapse into a single, sharp peak corresponding to the fully deprotected oligonucleotide.
Degradation during base deprotection Use a milder base deprotection cocktail, such as a 1:1 mixture of concentrated aqueous ammonia and 8M ethanolic methylamine, to prevent premature loss of the TBDMS group.A cleaner product profile with reduced degradation peaks.
Water content in TBAF Use anhydrous TBAF or switch to a less water-sensitive reagent like TEA·3HF. If using TBAF, ensure the THF solvent is anhydrous.Improved deprotection efficiency and a cleaner chromatogram.
Issue 2: Low yield of the final oligonucleotide product.

Low yields can result from issues at various stages of synthesis and deprotection.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete cleavage from solid support Ensure sufficient reaction time and appropriate reagent for cleavage (e.g., aqueous methylamine or ammonium hydroxide/ethanol).Increased recovery of the crude oligonucleotide.
Loss of product during workup Due to the hydrophobicity of the TBDMS groups, washing the solid support with an organic solvent mix (e.g., ethanol/acetonitrile/H₂O) after the initial cleavage can improve recovery.Higher yield of the crude product before desilylation.
Precipitation issues If precipitating the oligonucleotide after desilylation, ensure optimal conditions (e.g., using n-butanol with sodium acetate).Improved recovery of the final, purified product.

Experimental Protocols

Protocol 1: TBDMS Deprotection using Triethylamine Trihydrofluoride (TEA·3HF)

This protocol is a reliable method for the removal of TBDMS groups.

  • Preparation: After cleavage from the solid support and deprotection of the base and phosphate groups, evaporate the solution to dryness using a Speedvac evaporator.

  • Deprotection Cocktail: Prepare a deprotection solution of triethylamine trihydrofluoride, N-methylpyrrolidinone (NMP), and triethylamine (TEA). A common mixture is 1.0 ml of TEA·3HF, 750 µl of TEA, and 1.5 ml of NMP.

  • Reaction: Resuspend the dried oligonucleotide in 250 µl of the deprotection cocktail.

  • Incubation: Heat the mixture at 65°C for 1.5 to 2.5 hours.

  • Quenching and Precipitation: Quench the reaction by adding 25 µL of 3 M aqueous sodium acetate, followed by 1 mL of n-butanol to precipitate the oligonucleotide.

  • Purification: The precipitated oligonucleotide can then be further purified by HPLC or desalting cartridges.

Protocol 2: "One-Pot" Deprotection with Aqueous Methylamine and TEA·3HF

This protocol streamlines the deprotection process by combining base and silyl group removal.

  • Base Deprotection: Transfer the oligonucleotide on the solid support to a screw-top vial. Add 1 mL of 40% aqueous methylamine and heat at 65°C for 10 minutes.

  • Evaporation: After cooling, decant the solution and evaporate to dryness.

  • Silyl Deprotection: Add 0.3 mL of a triethylamine trihydrofluoride/NMP/TEA solution to the dried residue and heat at 65°C for 90 minutes.

  • Workup: The fully deprotected oligonucleotide can be precipitated directly from the reaction mixture as described in Protocol 1.

Diagrams

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Steps cluster_analysis Analysis & Purification Solid_Support Oligonucleotide on Solid Support Cleavage Cleavage & Base/Phosphate Deprotection Solid_Support->Cleavage e.g., aq. Methylamine Desilylation 2'-OH (TBDMS) Deprotection Cleavage->Desilylation e.g., TEA·3HF Purification Purification (HPLC/PAGE) Desilylation->Purification Analysis Quality Control (HPLC, MS) Purification->Analysis Final_Product Purified Oligonucleotide Analysis->Final_Product

Caption: General workflow for oligonucleotide deprotection and purification.

Troubleshooting_Logic Start Incomplete Deprotection Suspected (e.g., HPLC) Check_Reagent Verify Deprotection Reagent Quality Start->Check_Reagent Reagent_OK Re-treat with Fresh Reagent & Optimize Time/Temp Check_Reagent->Reagent_OK Good Reagent_Bad Use Anhydrous Reagent (e.g., TEA·3HF) Check_Reagent->Reagent_Bad Suspect Analyze Analyze by HPLC/MS Reagent_OK->Analyze Reagent_Bad->Analyze Success Problem Resolved Analyze->Success Single Peak Failure Consider Alternative Protocol Analyze->Failure Multiple Peaks

Caption: Troubleshooting logic for incomplete TBDMS deprotection.

References

Technical Support Center: 5'-O-TBDMS-N2-ibu-dG Coupling Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the coupling time and efficiency for 5'-O-TBDMS-N2-ibu-dG in solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard coupling time for this compound?

A1: Standard coupling times for dG phosphoramidites, including those with N2-isobutyryl (ibu) protection, are typically short, often around 30 seconds when using a standard activator like 1H-Tetrazole. However, the optimal time can be influenced by the specific synthesizer, activator choice, and the steric hindrance of the sequence being synthesized. For sterically demanding sequences or when using milder activators, extending the coupling time to 2-5 minutes may be beneficial.[1][2]

Q2: My coupling efficiency for dG is consistently low. What are the most common causes?

A2: Low coupling efficiency for dG amidites is a frequent issue. The primary culprits include:

  • Moisture Contamination: Phosphoramidites and activators are extremely sensitive to water. Moisture in the acetonitrile, reagents, or synthesizer lines will hydrolyze the activated phosphoramidite, preventing it from coupling.[3][4]

  • Reagent Degradation: Phosphoramidites have a limited shelf life, especially once dissolved. Using expired or improperly stored amidites will lead to poor coupling.[5] Ensure activator and capping solutions are also fresh.

  • Suboptimal Activator: The choice and concentration of the activator are critical. A degraded activator or one that is too weak for the specific phosphoramidite can lead to incomplete activation.

  • Instrument Fluidics Issues: Blockages, leaks, or calibration errors in the synthesizer can result in incorrect or insufficient delivery of the phosphoramidite or activator to the synthesis column.

Q3: How does extending the coupling time affect my synthesis?

A3: Extending the coupling time can increase the reaction completeness for sterically hindered monomers or when using less reactive activators, thereby improving the yield of the full-length product. However, excessively long coupling times, especially with highly acidic activators, can have negative consequences. One significant side reaction is the premature removal (detritylation) of the 5'-DMT group from the dG phosphoramidite itself. This can lead to the formation of a GG dimer, which is then incorporated into the sequence, resulting in an n+1 impurity that is difficult to separate.

Q4: What are the signs of dG-related side reactions during synthesis?

A4: The primary indicators of side reactions can be observed during post-synthesis analysis, typically with mass spectrometry (MALDI-TOF or ESI-MS) or HPLC.

  • n-1 Species: A prominent peak corresponding to the mass of the target sequence minus one nucleotide indicates a coupling failure followed by an efficient capping step.

  • n+1 Species: A peak corresponding to the mass of the target sequence plus an extra guanosine suggests the formation and incorporation of a GG dimer, often due to premature detritylation during the coupling step.

  • Depurination Products: Loss of the guanine base can occur during the acidic detritylation steps. This results in chain cleavage during the final basic deprotection, leading to a complex mixture of shorter fragments.

Q5: Can using a different activator improve my dG coupling efficiency?

A5: Absolutely. Activator choice plays a significant role in coupling efficiency. While 1H-Tetrazole is a standard, more potent activators can accelerate the reaction.

  • 5-(Ethylthio)-1H-tetrazole (ETT) and 5-(Benzylthio)-1H-tetrazole (BTT) are more acidic and can provide faster and more efficient coupling, which is particularly useful for bulky phosphoramidites.

  • 4,5-Dicyanoimidazole (DCI) is less acidic than tetrazole but highly nucleophilic, leading to rapid coupling with a potentially lower risk of acid-catalyzed side reactions like detritylation.

It is crucial to balance activator strength with the potential for side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a systematic approach to resolving them.

Issue 1: Low Stepwise Coupling Efficiency Observed via Trityl Monitoring
Potential Cause Recommended Solution
Moisture Contamination Replace acetonitrile with fresh, anhydrous grade (<30 ppm H₂O). Ensure phosphoramidite and activator solutions are freshly prepared with anhydrous solvent. Check gas lines for dryer integrity.
Degraded Phosphoramidite Discard the dissolved phosphoramidite if it is more than 2-3 days old. Dissolve a fresh vial of amidite for the synthesis.
Ineffective Activator Prepare a fresh solution of the activator. Consider switching to a more potent activator like ETT or DCI if the issue persists, especially for long or complex sequences.
Synthesizer Fluidics Error Perform a flow test on the synthesizer to ensure all lines are clear and delivery volumes are accurate. Check for leaks in the system.
Issue 2: High Levels of n-1 Deletion Sequences in Final Product
Potential Cause Recommended Solution
Incomplete Coupling Increase the coupling time for the dG monomer. A 2- to 5-minute coupling is a reasonable starting point for optimization. Consider implementing a "double coupling" protocol where the phosphoramidite and activator are delivered a second time.
Inefficient Capping Ensure capping reagents (Cap A: Acetic Anhydride; Cap B: N-Methylimidazole) are fresh and active. Incomplete capping of unreacted 5'-hydroxyl groups allows them to react in the next cycle, creating n-1 sequences.
Steric Hindrance For sequences with consecutive dG residues or other bulky groups, steric hindrance can slow the reaction. Extend the coupling time and/or use a more powerful activator like ETT or BMT.

Quantitative Data Presentation

Table 1: Effect of Coupling Time and Activator on dG Coupling Efficiency

The following table summarizes typical outcomes when optimizing dG coupling. Actual results may vary based on sequence, synthesizer, and reagent quality.

Activator (Concentration)Coupling TimeTypical Stepwise EfficiencyRisk of n+1 Impurity
1H-Tetrazole (0.45 M)30 seconds97.5 - 98.5%Low
1H-Tetrazole (0.45 M)120 seconds98.5 - 99.2%Low to Moderate
ETT (0.25 M)30 seconds99.0 - 99.5%Moderate
ETT (0.25 M)120 seconds> 99.5%Moderate to High
DCI (0.25 M)90 seconds> 99.5%Low

Experimental Protocols

Protocol 1: Optimizing dG Coupling Time

Objective: To determine the minimum coupling time required to achieve maximum coupling efficiency for this compound within a specific sequence context.

Methodology:

  • Sequence Selection: Synthesize a short, test oligonucleotide (e.g., a 10-mer) containing the dG monomer at a challenging position (e.g., following another purine).

  • Establish Baseline: Perform a synthesis using your standard protocol and the default coupling time for dG (e.g., 30 seconds).

  • Incremental Increase: Program a series of syntheses of the same sequence, incrementally increasing the dG coupling time for each run (e.g., 60s, 120s, 180s, 300s). Keep all other synthesis parameters constant.

  • Trityl Analysis: For each synthesis, carefully record the stepwise coupling efficiency calculated from the trityl cation absorbance after the dG coupling step.

  • Product Analysis: After synthesis, deprotect and desalt the crude product from each run.

  • Purity Assessment: Analyze each crude sample by mass spectrometry (ESI or MALDI-TOF) and/or anion-exchange HPLC.

  • Data Comparison: Quantify the percentage of full-length product versus n-1 deletion sequences for each coupling time. Identify the shortest time that provides the highest percentage of full-length product without a significant increase in other impurities.

Visualizations

Troubleshooting Workflow for Low dG Coupling Efficiency

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_protocol Protocol Optimization cluster_hardware Hardware Checks start Low dG Coupling Efficiency Detected (via Trityl Signal or MS) check_moisture Check for Moisture Contamination start->check_moisture First, check fundamentals check_amidite Verify Amidite Freshness (< 3 days dissolved?) check_moisture->check_amidite check_activator Verify Activator Freshness check_amidite->check_activator check_fluidics Check Synthesizer Fluidics (Flow Test, Leaks) check_activator->check_fluidics extend_time Extend Coupling Time (e.g., 2-5 min) double_couple Implement Double Coupling extend_time->double_couple If still suboptimal... solution Coupling Efficiency Improved extend_time->solution change_activator Switch to Stronger Activator (ETT, DCI) double_couple->change_activator For very stubborn cases... double_couple->solution change_activator->solution check_fluidics->extend_time If reagents & hardware OK...

Caption: A step-by-step workflow for diagnosing and resolving low dG coupling efficiency.

Phosphoramidite Coupling Cycle

CouplingCycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle cluster_coupling_detail Coupling Step Detail Detritylation 1. Detritylation (Acidic wash removes 5'-DMT group, exposing 5'-OH) Coupling 2. Coupling (Activated dG Amidite reacts with 5'-OH) Detritylation->Coupling Next Cycle Capping 3. Capping (Unreacted 5'-OH groups are acetylated to prevent n-1 formation) Coupling->Capping Next Cycle Oxidation 4. Oxidation (Unstable P(III) linkage is oxidized to stable P(V) phosphate) Capping->Oxidation Next Cycle Oxidation->Detritylation Next Cycle Amidite 5'-TBDMS-N2-ibu-dG Phosphoramidite Activated_Amidite Reactive Intermediate Amidite->Activated_Amidite Activator Activator (e.g., ETT, DCI) Activator->Activated_Amidite Activated_Amidite->Coupling Support Support-Bound Chain with free 5'-OH Support->Coupling

Caption: The four-step phosphoramidite cycle, highlighting the critical coupling step.

References

Technical Support Center: HPLC Purification of TBDMS-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC purification of oligonucleotides containing tert-butyldimethylsilyl (TBDMS) protecting groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak splitting or broadening during HPLC purification of TBDMS-containing oligos?

A1: Peak splitting or broadening in HPLC of synthetic oligonucleotides can arise from several factors:

  • Chromatographic Issues: A blocked column frit, a void in the stationary phase, or a mismatch between the sample solvent and the mobile phase can cause distorted peaks.[1] If all peaks in the chromatogram are affected, the issue likely lies with the column.[1]

  • Synthesis-Related Impurities: The presence of closely eluting species, such as failure sequences (n-1, n-2 mers) that may or may not have protecting groups, can lead to the appearance of split peaks or shoulders.[1] Incomplete detritylation during synthesis is a common cause of such impurities.[1]

  • Secondary Structures: Oligonucleotides, particularly those with high GC content, can form stable secondary structures like hairpin loops. These structures can result in broad or multiple peaks during reverse-phase HPLC.[2]

  • Ion-Pairing Agent Issues: An insufficient concentration of the ion-pairing agent can lead to incomplete pairing with the oligonucleotide, resulting in broad or split peaks. The type of ion-pairing agent also significantly influences the separation.

  • Sample Overload: Injecting too much sample onto the column can lead to peak distortion.

Q2: I'm observing a low yield of my purified TBDMS-oligo. What are the potential reasons?

A2: Low recovery of your target oligonucleotide can be attributed to several factors throughout the synthesis and purification workflow:

  • Inefficient Synthesis: The initial coupling efficiency during solid-phase synthesis directly impacts the final yield of the full-length product.

  • Incomplete Deprotection: If the TBDMS or other protecting groups are not completely removed, the final product will be a heterogeneous mixture, leading to a lower yield of the desired fully deprotected oligo.

  • Precipitation/Desalting Losses: Suboptimal conditions during the desalting step (e.g., butanol precipitation) can lead to significant sample loss.

  • Adsorption to Surfaces: Oligonucleotides can adsorb to glass surfaces, especially at low concentrations. Using polypropylene tubes is recommended.

  • Suboptimal HPLC Conditions: Poorly optimized HPLC methods, including incorrect gradient, mobile phase composition, or pH, can result in poor separation and recovery of the target peak.

Q3: How does the choice of ion-pairing reagent affect the purification of TBDMS-oligos?

A3: The ion-pairing reagent is a critical component of the mobile phase in ion-pair reversed-phase (IP-RP) HPLC for oligonucleotides. It interacts with the negatively charged phosphate backbone, forming a neutral complex that can be retained and separated by the nonpolar stationary phase.

  • Common Ion-Pairing Systems: Triethylammonium acetate (TEAA) and triethylamine/hexafluoroisopropanol (TEA/HFIP) are widely used. TEA/HFIP is MS-compatible and offers excellent resolving power. HAA (hexylammonium acetate) can provide better separation for longer or labeled oligonucleotides.

  • Impact on Selectivity: The choice of the ion-pairing system influences the selectivity of the separation. "Weak" ion-pairing systems like TEAA allow for separation based on both hydrophobicity and charge, while "strong" systems like TEA/HFIP primarily drive separation based on the charge/length of the oligonucleotide.

  • Combining Ion-Pairing Agents: Using a combination of different ion-pairing agents in the mobile phase can sometimes enhance chromatographic resolution and peak shape.

Q4: What are the recommended conditions for TBDMS group deprotection?

A4: The removal of the TBDMS group from the 2'-hydroxyl of the ribonucleotides is a crucial step.

  • Fluoride-Based Reagents: The most common method for TBDMS deprotection is the use of a fluoride source. Triethylamine trihydrofluoride (TEA·3HF) is a popular choice as it is effective and compatible with various downstream applications. Tetrabutylammonium fluoride (TBAF) is also used, but its performance can be variable due to water content.

  • Reaction Conditions: The deprotection is typically carried out at an elevated temperature, for example, 65°C for 2.5 hours when using TEA·3HF in a solvent like DMSO.

  • "One-Pot" Deprotection: Some protocols describe a "one-pot" reaction using anhydrous methylamine and neat triethylamine trihydrofluoride, which can reduce the overall deprotection time.

Troubleshooting Guides

Guide 1: Resolving Peak Splitting and Broadening

This guide provides a systematic approach to diagnosing and resolving issues with peak shape.

Symptom Potential Cause Recommended Action
All peaks are split or broadColumn issue (blocked frit, void)1. Back-flush the column at a low flow rate. 2. If the problem persists, replace the column frit or the entire column.
Only the main product peak is split/broadCo-eluting impurities1. Optimize the HPLC gradient to improve separation. 2. Review the synthesis report for coupling efficiencies; re-synthesis may be necessary.
Secondary structure formation1. Increase the column temperature (e.g., 60-65°C) to denature secondary structures. 2. Adjust the mobile phase pH to a more alkaline value (if using a pH-stable column) to disrupt hydrogen bonding.
Insufficient ion-pairing1. Increase the concentration of the ion-pairing reagent in the mobile phase. 2. Experiment with a different ion-pairing agent (e.g., switch from TEAA to TEA/HFIP).
Tailing or fronting peaksSample solvent mismatch or overload1. Dissolve the sample in the initial mobile phase. 2. Dilute the sample and reinject a smaller volume.
Guide 2: Improving Low Purification Yield

This guide outlines steps to enhance the recovery of your TBDMS-containing oligonucleotide.

Problem Area Potential Cause Recommended Action
Synthesis & Deprotection Low coupling efficiency1. Review the synthesis parameters and ensure high-quality phosphoramidites and reagents were used.
Incomplete deprotection1. Ensure complete removal of all protecting groups by following the recommended deprotection protocol rigorously. 2. Analyze a small aliquot by mass spectrometry to confirm complete deprotection.
Sample Handling Adsorption to surfaces1. Use RNase-free polypropylene tubes and pipette tips for all sample manipulations.
Loss during desalting1. Optimize the precipitation or desalting method. Consider using a cartridge-based purification if precipitation yields are consistently low.
HPLC Purification Suboptimal HPLC method1. Perform a scouting gradient to determine the optimal elution conditions. 2. Adjust the mobile phase composition, pH, and temperature to maximize the resolution and recovery of the target peak.
Poor peak integration1. Ensure correct integration of the product peak during data analysis to accurately assess the yield.

Experimental Protocols

Protocol 1: General TBDMS Oligonucleotide Deprotection (DMT-off)

This protocol describes a common method for the deprotection of TBDMS-containing oligonucleotides where the final 5'-DMT group has been removed.

  • Cleavage and Base Deprotection:

    • Treat the CPG support with a solution of ethanolic ammonium hydroxide or a mixture of aqueous methylamine and ammonium hydroxide. For example, use a 3:1 mixture of ammonium hydroxide and ethanol and incubate at room temperature for 17 hours or at 55°C for 4-17 hours.

    • Alternatively, for faster deprotection, use 40% aqueous methylamine at 65°C for 10 minutes.

    • After incubation, transfer the solution containing the cleaved and partially deprotected oligo to a new tube and evaporate to dryness.

  • TBDMS Group Removal:

    • Re-dissolve the dried oligo in anhydrous DMSO (e.g., 100 µL). If necessary, gently heat at 65°C for a few minutes to ensure complete dissolution.

    • Add triethylamine trihydrofluoride (TEA·3HF) (e.g., 125 µL).

    • Incubate the mixture at 65°C for 2.5 hours.

    • After incubation, cool the reaction mixture.

  • Desalting:

    • The deprotected oligonucleotide can be desalted using various methods, such as ethanol or butanol precipitation, or by using a desalting column.

Protocol 2: Ion-Pair Reversed-Phase HPLC

This protocol provides a starting point for the HPLC purification of deprotected oligonucleotides.

  • Column: A reversed-phase column suitable for oligonucleotide separation (e.g., C8 or C18) with a pore size of 130 Å or 300 Å.

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0, or 15 mM Triethylamine and 400 mM HFIP in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.

  • Column Temperature: 60 - 65°C to minimize secondary structures.

  • Detection: UV absorbance at 260 nm.

  • Gradient: A shallow gradient of increasing acetonitrile is generally required for good separation. A typical starting point could be a linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes. The exact gradient will need to be optimized for the specific oligonucleotide.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis synthesis Solid-Phase Synthesis (TBDMS-protected monomers) cleavage Cleavage from Support & Base Deprotection (e.g., NH4OH/EtOH) synthesis->cleavage Crude Oligo desilylation TBDMS Removal (e.g., TEA·3HF) cleavage->desilylation hplc IP-RP HPLC desilylation->hplc Deprotected Oligo desalting Desalting hplc->desalting analysis QC Analysis (e.g., MS, CE) desalting->analysis

Caption: TBDMS-Oligo Synthesis to Purification Workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor HPLC Chromatogram (Peak Splitting/Broadening) col_issue Column Problem? start->col_issue impurity Co-eluting Impurity? start->impurity secondary_structure Secondary Structure? start->secondary_structure ip_agent Ion-Pairing Issue? start->ip_agent replace_col Back-flush / Replace Column col_issue->replace_col opt_gradient Optimize Gradient impurity->opt_gradient inc_temp Increase Temperature / Adjust pH secondary_structure->inc_temp adj_ip Adjust IP Agent Concentration / Type ip_agent->adj_ip

Caption: Troubleshooting Logic for Poor Peak Shape.

References

Technical Support Center: Troubleshooting Mass Spectrometry of 5'-O-TBDMS-N2-ibu-dG Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the mass spectrometry (MS) analysis of oligonucleotides modified with 5'-O-tert-butyldimethylsilyl (TBDMS) and N2-isobutyryl-deoxyguanosine (N2-ibu-dG).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of unexpected peaks in the mass spectrum of my 5'-O-TBDMS-N2-ibu-dG oligonucleotide?

A1: Unexpected peaks in the mass spectrum of modified oligonucleotides typically arise from several sources during synthesis and purification. These include:

  • Deletion Sequences (n-x): Shorter oligonucleotide fragments (e.g., n-1, n-2) resulting from incomplete coupling during solid-phase synthesis. These are often the most common impurities.[1]

  • Incomplete Deprotection: Residual protecting groups that were not fully cleaved during the final deprotection steps. For your specific oligonucleotide, this would primarily be the N2-isobutyryl group on guanine or the 5'-O-TBDMS group.

  • Adduct Formation: The association of ions from the solvent or glassware with the oligonucleotide. Common adducts include sodium (+22 Da), potassium (+38 Da), and triethylammonium (+100 Da).

  • Depurination: Loss of a purine base (adenine or guanine), which can occur during MS analysis or sample handling, leading to peaks with masses lower than the expected product.[1][2]

  • Oxidation: Modification of the oligonucleotide due to exposure to oxidizing agents, resulting in an increase in mass (+16 Da per oxygen atom).

Q2: I see a peak with a mass of +70 Da relative to my expected product. What is this?

A2: A peak with a mass increase of 70 Da is characteristic of incomplete removal of the N2-isobutyryl protecting group on a deoxyguanosine residue. The isobutyryl group (C4H6O) has a mass of 70.09 Da. This indicates that the deprotection conditions were not sufficient to completely remove this group.

Q3: My mass spectrum shows a peak at +114 Da from the expected mass. What could be the cause?

A3: A mass addition of 114 Da corresponds to a persistent tert-butyldimethylsilyl (TBDMS) group. This suggests that the fluoride treatment step (e.g., with TBAF or TEA·3HF) for the removal of the 5'-O-TBDMS group was incomplete.

Q4: What are "n-1" and "n-2" peaks, and why do I see them?

A4: "n-1" and "n-2" refer to deletion mutations that occur during oligonucleotide synthesis, where one or two nucleotides, respectively, are missing from the full-length sequence.[1] These impurities are often difficult to separate from the full-length product by standard purification methods and are readily detected by mass spectrometry as peaks with a lower mass corresponding to the missing nucleotide(s).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the sources of unexpected peaks in your mass spectrometry data.

Problem: Unexpected peaks are observed in the mass spectrum.

Step 1: Characterize the Unexpected Peaks

  • Determine the Mass Difference: Calculate the mass difference between the unexpected peak and the expected full-length product (FLP).

  • Consult the Data Tables: Compare the observed mass differences with the common adducts and modifications listed in the tables below to tentatively identify the impurity.

Step 2: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected mass spectrometry peaks.

troubleshooting_workflow Troubleshooting Workflow for Unexpected MS Peaks start Unexpected Peak(s) in Mass Spectrum mass_diff Calculate Mass Difference (Δm) from Expected Mass start->mass_diff is_positive Is Δm > 0? mass_diff->is_positive is_negative Is Δm < 0? mass_diff->is_negative plus_70 Δm ≈ +70 Da (Incomplete iBu deprotection) is_positive->plus_70 Yes plus_114 Δm ≈ +114 Da (Incomplete TBDMS deprotection) is_positive->plus_114 Yes adducts Δm = +22, +38, etc. (Salt Adducts) is_positive->adducts Yes n_minus_x Δm ≈ -300 Da (n-1 Deletion) is_negative->n_minus_x Yes depurination Δm ≈ -135 (dA) or -151 (dG) Da (Depurination) is_negative->depurination Yes optimize_deprotection Optimize Deprotection Protocol (e.g., longer incubation, fresh reagents) plus_70->optimize_deprotection plus_114->optimize_deprotection optimize_purification Optimize Purification (e.g., HPLC, desalting) adducts->optimize_purification optimize_synthesis Optimize Synthesis Coupling Efficiency n_minus_x->optimize_synthesis gentle_ms Use Gentler MS Conditions depurination->gentle_ms experimental_workflow Experimental Workflow for Modified Oligonucleotide Analysis synthesis 1. Solid-Phase Synthesis (5'-TBDMS, N2-ibu-dG) deprotection1 2. Base & Phosphate Deprotection (Ammonium Hydroxide/Ethanol or AMA) synthesis->deprotection1 deprotection2 3. 5'-TBDMS Deprotection (Fluoride Reagent, e.g., TEA.3HF) deprotection1->deprotection2 purification 4. Purification & Desalting (HPLC, Ethanol Precipitation) deprotection2->purification lcms 5. LC-MS Analysis (ESI-MS, Negative Mode) purification->lcms analysis 6. Data Analysis (Identify Unexpected Peaks) lcms->analysis

References

Technical Support Center: Synthesis and Handling of 5'-O-TBDMS-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-O-TBDMS-N2-ibu-dG. Our goal is to help you prevent degradation and troubleshoot common issues encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound during synthesis and handling?

A1: The degradation of this compound can be attributed to several factors:

  • Moisture: The presence of water can lead to the hydrolysis of the phosphoramidite and the TBDMS ether. It is critical to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon)[1][2].

  • Acidic Conditions: The 5'-O-TBDMS group is labile under acidic conditions, which can lead to premature deprotection.

  • Basic Conditions: While the N2-isobutyryl group is relatively stable, prolonged exposure to strong bases, especially at elevated temperatures, can lead to its removal or side reactions.

  • Oxidation: The guanine base is susceptible to oxidation, which can occur during workup or purification if not handled carefully.

  • Incomplete Reactions: Incomplete protection or phosphitylation can leave reactive sites on the molecule, making it more prone to degradation in subsequent steps.

Q2: How can I minimize the degradation of the TBDMS group during synthesis?

A2: To minimize the degradation of the tert-butyldimethylsilyl (TBDMS) group:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried and reactions are carried out under an inert atmosphere[2]. Molecular sieves can be used to remove residual water from solvents[1].

  • Avoid Strong Acids: The TBDMS group is sensitive to acid. Use neutral or slightly basic conditions whenever possible.

  • Control Temperature: While the TBDMS group is generally stable at room temperature, prolonged exposure to high temperatures should be avoided, especially in the presence of protic solvents.

  • Careful Chromatography: When purifying by silica gel chromatography, it is advisable to use a neutral solvent system. The silica gel itself can be slightly acidic, so consider neutralizing it with a small amount of a non-nucleophilic base like triethylamine in the eluent if lability is observed.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (argon or nitrogen) in a freezer at -20°C[3]. It is also recommended to store it as a dry solid. If it must be stored in solution, use an anhydrous aprotic solvent.

Troubleshooting Guides

Issue 1: Premature loss of the 5'-O-TBDMS group
Symptom Possible Cause Troubleshooting Action
Appearance of a more polar spot on TLC corresponding to the unprotected diol.1. Moisture in reaction: Residual water is hydrolyzing the silyl ether. 2. Acidic reagents/solvents: Use of acidic reagents or solvents is causing cleavage. 3. Acidic silica gel during purification: The stationary phase is promoting desilylation.1. Thoroughly dry all solvents and glassware. Perform reactions under a strict inert atmosphere. 2. Buffer reactions with a non-nucleophilic base (e.g., DIPEA). Ensure all reagents are free from acidic impurities. 3. Neutralize silica gel by pre-treating with a solvent mixture containing a small amount of triethylamine.
Issue 2: Modification or loss of the N2-isobutyryl (ibu) group
Symptom Possible Cause Troubleshooting Action
A new, more polar byproduct is observed by LC-MS or TLC.1. Harsh basic conditions: Strong bases or prolonged reaction times at elevated temperatures during other reaction steps are cleaving the amide bond. 2. Side reactions during deprotection of other groups: Reagents used to remove other protecting groups may be affecting the ibu group.1. Use milder bases or shorter reaction times. If high temperatures are required, carefully monitor the reaction progress. 2. Choose orthogonal protecting groups that can be removed under conditions that do not affect the N2-ibu group. For example, some "fast" deprotecting groups like dmf (dimethylformamide) are more labile than ibu.
Issue 3: Low yield after phosphitylation
Symptom Possible Cause Troubleshooting Action
31P NMR shows incomplete conversion to the phosphoramidite.1. Water in the reaction: Water will hydrolyze the phosphitylating reagent and the resulting phosphoramidite. 2. Impurities in the starting material: The presence of the unprotected diol will lead to side reactions. 3. Inefficient activation: The activator (e.g., tetrazole) may be of poor quality or used in insufficient amounts.1. Use freshly distilled, anhydrous solvents. Ensure the starting nucleoside is completely dry. Add molecular sieves to the reaction. 2. Purify the this compound starting material carefully before phosphitylation. 3. Use a high-quality activator and ensure the correct stoichiometry.

Experimental Protocols

Protocol: Silylation of the 5'-Hydroxyl Group of N2-ibu-dG
  • Drying: Dry the N2-isobutyryl-2'-deoxyguanosine (N2-ibu-dG) starting material under high vacuum overnight.

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the dried N2-ibu-dG in anhydrous pyridine.

  • Addition of Silylating Agent: Cool the solution to 0°C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0°C and slowly add methanol to quench any excess TBDMS-Cl.

  • Workup: Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild aqueous bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow cluster_synthesis Synthesis Step cluster_troubleshooting Troubleshooting Path start Start Synthesis of This compound reaction Key Reaction Step (e.g., Silylation, Phosphitylation) start->reaction workup Workup & Purification reaction->workup product Final Product Analysis workup->product low_yield Low Yield or Impure Product? product->low_yield check_conditions Verify Anhydrous Conditions & Reagent Quality low_yield->check_conditions Yes success Successful Synthesis low_yield->success No check_conditions->reaction Adjust check_purification Optimize Purification (e.g., neutral silica) check_conditions->check_purification If conditions are optimal check_purification->workup Adjust check_protecting_groups Evaluate Protecting Group Stability check_purification->check_protecting_groups If purification is optimal check_protecting_groups->reaction Adjust

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

Degradation Pathways Overview

G Potential Degradation Pathways cluster_degradation Degradation Products start This compound deprotected_5OH N2-ibu-dG (Loss of TBDMS) start->deprotected_5OH Acid / H2O deprotected_N2 5'-O-TBDMS-dG (Loss of ibu) start->deprotected_N2 Strong Base hydrolyzed_P H-phosphonate (During phosphoramidite use) start->hydrolyzed_P H2O (if phosphoramidite)

Caption: An overview of the primary degradation pathways for this compound and its derivatives.

References

Technical Support Center: 5'-O-TBDMS-N2-ibu-dG Phosphoramidite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5'-O-TBDMS-N2-ibu-dG phosphoramidite.

Troubleshooting Guide

This guide addresses specific issues that may arise during oligonucleotide synthesis, helping to identify causes related to the stability of this compound phosphoramidite and providing actionable solutions.

IssuePotential Cause Related to Phosphoramidite StabilityRecommended Action
Low Coupling Efficiency Phosphoramidite Degradation due to Moisture: this compound phosphoramidite is highly sensitive to moisture, which leads to hydrolysis of the phosphite triester.[1][2][3][4]- Use anhydrous acetonitrile (<30 ppm water) for dissolution.[1]- Store solid phosphoramidite under an inert atmosphere (argon or nitrogen) at -20°C.- Allow the vial to warm to room temperature before opening to prevent condensation.- Consider using molecular sieves in the phosphoramidite solution to remove residual moisture.
Oxidation of Phosphoramidite: The trivalent phosphorus (P(III)) center can be prematurely oxidized to a pentavalent (P(V)) state, rendering it inactive for coupling.- Store and handle the phosphoramidite under an inert atmosphere.- Use fresh, high-quality anhydrous acetonitrile.- Minimize the time the phosphoramidite solution is on the synthesizer.
Formation of Truncated Oligonucleotide Sequences (n-1) Depurination: The N-glycosidic bond of the guanine base can be cleaved under the acidic conditions of the detritylation step, creating an abasic site. The isobutyryl (ibu) protecting group on the N2 position of guanine can influence the stability of this bond.- Minimize the duration of the acidic detritylation step.- Use a weaker acid for detritylation if compatible with the 5'-O-DMT group removal.- Consider using phosphoramidites with protecting groups known to be more resistant to depurination if this issue persists.
Unexpected Side Products Migration of TBDMS Group: Although primarily a concern in RNA synthesis with a 2'-O-TBDMS group, there is a possibility of silyl group migration under certain conditions, which could lead to side reactions.- Ensure proper and optimized deprotection conditions are used.- Follow established protocols for the removal of the TBDMS group.
Incomplete Deprotection Stability of the Isobutyryl (ibu) Group: While generally labile, incomplete removal of the N2-isobutyryl group can occur if deprotection conditions are not optimal, leading to modified guanine bases in the final oligonucleotide.- Ensure sufficient time and temperature for the final deprotection step with ammonium hydroxide or other recommended basic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound phosphoramidite?

A1: The two main degradation pathways are hydrolysis and oxidation. Hydrolysis occurs when the phosphoramidite reacts with trace amounts of water in the solvent, leading to the formation of an H-phosphonate. Oxidation involves the conversion of the reactive trivalent phosphorus (P(III)) to a non-reactive pentavalent phosphate (P(V)) upon exposure to air. 2'-deoxyguanosine (dG) phosphoramidites are known to be particularly susceptible to degradation.

Q2: How should I store this compound phosphoramidite to ensure its stability?

A2: Proper storage is critical to maintaining the quality of the phosphoramidite.

FormStorage TemperatureAtmosphereKey Considerations
Solid -20°C or lowerInert (Argon or Nitrogen)Avoid frost-free freezers to prevent temperature cycling. Allow the container to warm to room temperature before opening to prevent moisture condensation.
In Solution -20°CInert (Argon or Nitrogen)Use anhydrous acetonitrile (<30 ppm water). For critical applications, consider drying the dissolved phosphoramidite solution with activated 3Å molecular sieves. Solutions of dG phosphoramidites in acetonitrile at a concentration of 30 mM have been found to be stable for several weeks when stored at -25°C.

Q3: Why is dG phosphoramidite, such as this one, less stable than other phosphoramidites?

A3: The instability of dG phosphoramidites is well-documented and is attributed to the electronic properties of the guanine base itself. Studies have shown that the degradation of dG phosphoramidites can be autocatalytic, meaning the degradation products can catalyze further degradation. The nature of the protecting group on the exocyclic amine also significantly influences the rate of hydrolysis.

Q4: What is the role of the TBDMS protecting group at the 5'-O position?

A4: The tert-butyldimethylsilyl (TBDMS) group protects the 5'-hydroxyl function of the deoxyguanosine. This group is known for its stability under various reaction conditions but can be removed selectively, which is advantageous in the synthesis of complex oligonucleotides.

Q5: How does the N2-isobutyryl (ibu) protecting group affect stability?

A5: The isobutyryl (ibu) group protects the exocyclic amine of guanine. While effective, acyl protecting groups like isobutyryl on purines can destabilize the glycosidic bond, potentially increasing the risk of depurination during the acidic detritylation step of oligonucleotide synthesis.

Experimental Protocols

Protocol 1: Handling and Dissolution of this compound Phosphoramidite

  • Preparation: Before use, remove the phosphoramidite container from the -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line with argon or nitrogen).

  • Dissolution: Use a syringe to transfer anhydrous acetonitrile (<30 ppm water) into the vial containing the solid phosphoramidite. Gently swirl the vial to ensure complete dissolution. The typical concentration for oligonucleotide synthesis is between 0.05 M and 0.1 M.

  • Transfer: Transfer the dissolved phosphoramidite solution to the DNA synthesizer's reagent bottle under an inert atmosphere.

Protocol 2: Assessment of Phosphoramidite Purity via ³¹P NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the phosphoramidite in a suitable deuterated solvent (e.g., CD₃CN or CDCl₃) under an inert atmosphere.

  • NMR Acquisition: Acquire a ³¹P NMR spectrum. The pure phosphoramidite should exhibit a characteristic signal in the range of 140-152 ppm.

  • Analysis: The presence of signals outside this range, particularly around 0-10 ppm, indicates the presence of oxidized (P(V)) species or hydrolyzed byproducts. The purity can be estimated by integrating the respective signal areas.

Visualizations

Oligonucleotide_Synthesis_Cycle Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Acidic Removal of 5'-DMT) Coupling 2. Coupling (Addition of this compound Phosphoramidite) Detritylation->Coupling Frees 5'-OH Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Blocks Failures Oxidation->Detritylation Stabilizes Linkage, Cycle Repeats

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Degradation_Pathways Primary Degradation Pathways Amidite This compound Phosphoramidite (P(III)) Hydrolysis_Product H-phosphonate (Inactive) Amidite->Hydrolysis_Product + H₂O (Moisture) Oxidation_Product Phosphate (P(V), Inactive) Amidite->Oxidation_Product + O₂ (Air)

Caption: Hydrolysis and oxidation are the main causes of phosphoramidite instability.

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Observed Check_Reagents Check Reagent Quality (Anhydrous Acetonitrile?) Start->Check_Reagents Check_Amidite_Age Check Phosphoramidite Age and Storage Start->Check_Amidite_Age Check_Handling Review Handling Procedure Start->Check_Handling Moisture_Contamination Potential Moisture Contamination Check_Reagents->Moisture_Contamination Check_Amidite_Age->Moisture_Contamination Oxidation Potential Oxidation Check_Amidite_Age->Oxidation Check_Handling->Oxidation Solution1 Use Fresh Anhydrous Acetonitrile Moisture_Contamination->Solution1 Solution2 Use Fresh Phosphoramidite and Verify Storage Moisture_Contamination->Solution2 Oxidation->Solution2 Solution3 Ensure Proper Inert Atmosphere Handling Oxidation->Solution3

Caption: A logical workflow for diagnosing issues with coupling efficiency.

References

Technical Support Center: Selective Deprotection of TBDMS Ethers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the selective removal of the tert-butyldimethylsilyl (TBDMS or TBS) protecting group in the presence of other common protecting groups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I need to remove a TBDMS group from a primary alcohol without affecting a TBDMS group on a secondary alcohol. How can I achieve this?

A1: Selective deprotection of primary TBDMS ethers in the presence of secondary ones can be achieved by using specific acidic conditions. Formic acid in an acetonitrile/water mixture has been shown to selectively cleave primary TBDMS ethers.[1] The increased steric hindrance around the secondary TBDMS ether slows down the rate of hydrolysis under these mild acidic conditions.

Q2: My molecule contains both TBDMS and TBDPS ethers. Which conditions will selectively cleave the TBDMS group?

A2: The tert-butyldiphenylsilyl (TBDPS) group is significantly more stable to acidic conditions than the TBDMS group.[2] Therefore, mild acidic reagents are ideal for this transformation. A catalytic amount of acetyl chloride in dry methanol is a highly effective method for selectively deprotecting TBDMS ethers while leaving TBDPS ethers intact.[3][4][5] Another option is using TiCl4-Lewis base complexes.

Q3: I am working with a substrate that is sensitive to both acid and strong fluoride reagents. Are there any neutral methods to remove a TBDMS group?

A3: Yes, there are several methods for TBDMS deprotection under neutral or near-neutral conditions. One such method involves the use of N-iodosuccinimide (NIS) in methanol, which can selectively deprotect TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols. Additionally, catalytic fluoride at a neutral pH in a mixed organic-aqueous solution can cleave silicon-oxygen bonds while tolerating acid- and base-sensitive groups.

Q4: How can I deprotect a TBDMS ether without cleaving an ester functionality in my molecule?

A4: Many deprotection conditions are compatible with ester groups. For instance, using potassium bifluoride (KHF2) in methanol is a mild method for deprotecting phenolic TBDMS ethers without affecting carboxylic esters. Similarly, methods employing a catalytic amount of acetyl chloride in methanol are known to tolerate ester groups. It is generally advisable to avoid strongly basic conditions, such as high concentrations of TBAF without buffering, as this can lead to ester hydrolysis.

Q5: I have a molecule with both TBDMS and benzyl (Bn) ethers. What is the best way to selectively remove the TBDMS group?

A5: Benzyl ethers are stable to a wide range of conditions used for TBDMS deprotection. Fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF) in THF are a standard and effective choice for this transformation. Acidic methods, such as acetyl chloride in methanol, also leave benzyl ethers untouched.

Q6: My reaction with TBAF is sluggish and giving low yields. What could be the problem?

A6: The efficacy of TBAF can be highly dependent on its water content. While completely anhydrous TBAF can be excessively basic and cause side reactions, too much water can significantly slow down the desilylation process. For critical applications, using a fresh bottle of TBAF solution or one with a known, controlled amount of water is recommended. Additionally, old solutions of TBAF in THF can degrade and lose activity. If your substrate is base-sensitive, the basicity of TBAF could be causing decomposition, leading to low yields. In such cases, buffering the reaction with acetic acid may be beneficial.

Deprotection Methodologies: A Comparative Overview

The following table summarizes various reagents for the selective deprotection of TBDMS ethers, highlighting their compatibility with other common protecting groups.

Reagent/CatalystSolvent(s)Other Protecting Groups ToleratedNotes
TBAF THFTBDPS, TIPS, Benzyl (Bn), Esters (with caution)A very common and generally effective fluoride source. Can be basic, potentially causing issues with base-labile groups.
HF-Pyridine Pyridine/THFTBDPS, TIPSOften used for selective deprotection among silyl ethers.
KHF₂ MethanolCarboxylic esters, phenolic acetates, TBDMS ethers of benzylic alcoholsA mild reagent particularly effective for the selective desilylation of phenol TBDMS ethers at room temperature.
Acetyl Chloride (catalytic) MethanolTBDPS, Benzyl (Bn), Acetyl (Ac), Benzoyl (Bz), EstersA mild and highly chemoselective method that does not lead to acylation byproducts.
Formic Acid Methanol or Methylene ChlorideTBDMS (when deprotecting TES)Can be used for selective deprotection of other silyl ethers like TES in the presence of TBDMS.
TiCl₄-Lewis Base VariesTBDPS, Benzyl (Bn), Allyl, TosylEffective for selective desilylations.
N-Iodosuccinimide (NIS) MethanolTBDMS ethers of phenols (when deprotecting alcoholic TBDMS ethers)Allows for selective deprotection of alcoholic TBDMS ethers over phenolic ones.
CuSO₄·5H₂O MethanolTIPS, TBDPS phenyl ethersA mild and chemoselective method.
NaAuCl₄·2H₂O (catalytic) MethanolAliphatic TIPS, TBDPS ethers, sterically hindered aliphatic TBDMS ethersEnables selective deprotection of aliphatic TBDMS ethers.

Detailed Experimental Protocols

Protocol 1: Selective Deprotection of TBDMS using TBAF

This protocol is a general procedure for TBDMS cleavage in the presence of more robust protecting groups like benzyl ethers.

  • Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2–0.5 M.

  • At room temperature, add 1.1 to 1.5 equivalents of tetra-n-butylammonium fluoride (TBAF) as a 1 M solution in THF.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note: If the substrate is base-sensitive, consider buffering the TBAF with an equivalent of acetic acid.

Protocol 2: Selective Deprotection of TBDMS using Acetyl Chloride in Methanol

This method is particularly useful for the selective removal of TBDMS in the presence of TBDPS ethers and other acid-sensitive groups.

  • Dissolve the silyl ether in dry methanol (MeOH) at 0 °C.

  • Add a catalytic amount of acetyl chloride (typically 0.1-0.2 equivalents).

  • Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the mixture with a solid base like sodium bicarbonate or by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Decision-Making Workflow for TBDMS Deprotection

The following diagram provides a logical workflow to help in selecting an appropriate method for the selective deprotection of a TBDMS group based on the other protecting groups present in the molecule.

TBDMS_Deprotection_Workflow start Start: Need to deprotect TBDMS q1 Other silyl ethers present? start->q1 q1_yes Which type? q1->q1_yes Yes q1_no Other protecting groups? q1->q1_no No tbdps_tips TBDPS or TIPS q1_yes->tbdps_tips TBDPS/TIPS tes TES q1_yes->tes TES acid_labile Acid-labile groups (e.g., MOM, acetals)? q1_no->acid_labile Yes base_labile Base-labile groups (e.g., esters)? q1_no->base_labile No method1 Use mild acidic conditions: - AcCl (cat.) in MeOH - TiCl4-Lewis Base tbdps_tips->method1 method2 Use Formic Acid in MeOH (deprotects TES selectively) tes->method2 method3 Use fluoride source: - TBAF/THF - KHF2/MeOH (for phenols) acid_labile->method3 robust_groups Robust groups (e.g., Benzyl, Allyl)? base_labile->robust_groups No method4 Use buffered or mild fluoride source: - TBAF/AcOH - KHF2/MeOH base_labile->method4 Yes method5 Most methods applicable: - TBAF/THF - AcCl (cat.)/MeOH robust_groups->method5 Yes

Choosing a TBDMS deprotection method.

References

Technical Support Center: 5'-O-TBDMS-N2-ibu-dG Cleavage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the cleavage conditions for 5'-O-TBDMS-N2-ibu-dG.

Frequently Asked Questions (FAQs)

Q1: What are the standard reagents for cleaving the 5'-O-TBDMS group?

A1: The most common method for removing the TBDMS (tert-butyldimethylsilyl) group is through the use of a fluoride ion source. Tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) is a widely used reagent for this purpose.[1][2] Another effective reagent is triethylamine trihydrofluoride (TEA·3HF).[3]

Q2: I'm observing incomplete removal of the TBDMS group. What could be the cause?

A2: Incomplete TBDMS cleavage with TBAF is often due to the presence of excess water in the TBAF solution.[1][4] While a small amount of water can be beneficial, excessive water content (greater than 5%) can significantly slow down the desilylation reaction, particularly for pyrimidine nucleosides. Additionally, old TBAF solutions can absorb atmospheric moisture and degrade, leading to reduced efficacy.

Q3: Are there any common side reactions when using TBAF for deprotection?

A3: Yes, the basic nature of TBAF can lead to side reactions. These may include base-catalyzed degradation of sensitive substrates or the unintended cleavage of other base-labile protecting groups. In molecules with multiple hydroxyl groups, silyl group migration is also a possibility.

Q4: What are the recommended conditions for removing the N2-isobutyryl (ibu) group from deoxyguanosine?

A4: The N2-isobutyryl group is typically removed under basic conditions. Concentrated ammonium hydroxide is a traditional reagent, though the reaction can be slow. A much faster method is the use of a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA). This "UltraFAST" deprotection can often be completed in as little as 5-10 minutes at 65°C.

Q5: Can I remove both the TBDMS and ibu groups in a single step?

A5: A one-pot, two-step procedure is generally recommended. The N2-ibu group is first removed under basic conditions (e.g., with AMA), and then the TBDMS group is cleaved using a fluoride source. Attempting to remove both simultaneously can be challenging due to the different optimal reaction conditions. For RNA oligonucleotides, the silyl group is retained during the initial basic deprotection to protect the 2'-hydroxyl.

Q6: I've heard of "UltraMILD" deprotection. Is this applicable to N2-ibu-dG?

A6: UltraMILD conditions, such as using potassium carbonate in methanol, are typically employed for very sensitive protecting groups like Pac-dA, Ac-dC, and iPr-Pac-dG. While N2-ibu-dG can be deprotected under these conditions, it is generally more robust and can withstand standard ammonium hydroxide or AMA treatment. The removal of the dG protecting group is often the rate-determining step in deprotection.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete TBDMS Cleavage High water content in TBAF reagent.Use a fresh bottle of TBAF or dry the solution over molecular sieves to ensure the water content is below 5%.
Degraded TBAF solution.Use a fresh bottle of TBAF. Old solutions in THF can discolor (yellow/orange) and lose reactivity.
Insufficient reaction time or temperature.Increase the reaction time or temperature. Monitor the reaction by TLC or HPLC to determine the optimal conditions.
Incomplete N2-ibu Cleavage Depleted ammonium hydroxide solution.Use a fresh bottle of concentrated ammonium hydroxide. Ammonia gas can escape from old bottles, reducing the concentration.
Insufficient reaction time or temperature for ammonium hydroxide.Increase the reaction time or temperature. Deprotection with ammonium hydroxide at room temperature can take several hours. Heating to 55°C or 65°C will significantly shorten the required time.
Insufficient heating with AMA.For "UltraFAST" deprotection with AMA, ensure the reaction is heated to 65°C for the recommended time (typically 5-10 minutes).
Formation of Side Products Base-catalyzed degradation from prolonged exposure to strong base.Minimize reaction times, especially when using AMA at elevated temperatures. Use the mildest conditions that achieve complete deprotection.
Cyanoethylation of thymidine if present in an oligonucleotide context.The use of AMA helps to suppress this side reaction as methylamine acts as a scavenger for acrylonitrile.

Experimental Protocols

Protocol 1: Two-Step Deprotection of this compound

Step 1: Removal of the N2-isobutyryl (ibu) Group using AMA

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Keep the solution on ice.

  • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol or THF) if it is not already in solution.

  • Add the AMA solution to the dissolved nucleoside.

  • Incubate the reaction mixture at 65°C for 10-15 minutes.

  • After incubation, cool the reaction on ice.

  • Evaporate the solution to dryness under reduced pressure (e.g., using a SpeedVac).

Step 2: Removal of the 5'-O-TBDMS Group using TBAF

  • Dissolve the dried residue from Step 1 in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.

  • Add a 1.0 M solution of TBAF in THF to the reaction mixture.

  • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC or HPLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alternative TBDMS Cleavage using TEA·3HF
  • Following the removal of the N2-ibu group and evaporation (Step 1 from Protocol 1), dissolve the crude material in anhydrous DMSO.

  • Add triethylamine trihydrofluoride (TEA·3HF) to the solution.

  • Heat the mixture at 65°C for 2.5 hours.

  • After cooling, the product can be precipitated or worked up using standard procedures.

Visualizing the Deprotection Workflow

Deprotection_Workflow Start This compound Step1 Step 1: N2-ibu Cleavage (e.g., AMA, 65°C, 10-15 min) Start->Step1 Intermediate 5'-O-TBDMS-dG Step1->Intermediate Step2 Step 2: 5'-O-TBDMS Cleavage (e.g., TBAF/THF or TEA·3HF) Intermediate->Step2 End dG (Final Product) Step2->End

Caption: Workflow for the two-step deprotection of this compound.

Troubleshooting_Logic Start Incomplete Deprotection? TBDMS_Issue Incomplete TBDMS Cleavage Start->TBDMS_Issue TBDMS group remains Ibu_Issue Incomplete N2-ibu Cleavage Start->Ibu_Issue ibu group remains Check_TBAF Check TBAF Reagent (Age, Water Content) TBDMS_Issue->Check_TBAF Check_Base Check Base Reagent (e.g., Fresh NH4OH) Ibu_Issue->Check_Base Adjust_Conditions Adjust Reaction Time/ Temperature Check_TBAF->Adjust_Conditions Check_Base->Adjust_Conditions Success Complete Deprotection Adjust_Conditions->Success

Caption: Troubleshooting logic for incomplete deprotection reactions.

References

Technical Support Center: Troubleshooting Aggregation of Oligonucleotides with TBDMS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with tert-butyldimethylsilyl (TBDMS) protected oligonucleotides. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges faced during synthesis, deprotection, and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of oligonucleotide aggregation when using TBDMS protecting groups?

A1: Aggregation of oligonucleotides synthesized with TBDMS chemistry is primarily driven by two factors:

  • Increased Hydrophobicity: The TBDMS group is a bulky and hydrophobic moiety. When attached to the 2'-hydroxyl groups of the ribonucleosides, it significantly increases the overall hydrophobicity of the oligonucleotide. This is particularly problematic for longer sequences or those with a high content of TBDMS-protected residues, making them less soluble in aqueous solutions and prone to self-assembly into aggregates. Due to the presence of these hydrophobic groups, an organic wash during the deprotection workup can help increase the recovery yield of the oligonucleotide.[1]

  • Incomplete Deprotection: Residual TBDMS groups remaining on the oligonucleotide after the final deprotection step are a major contributor to aggregation. Incomplete removal of these hydrophobic groups leads to a heterogeneous mixture of molecules with varying degrees of hydrophobicity, which can readily aggregate. The efficiency of the deprotection reaction, typically using tetrabutylammonium fluoride (TBAF), is highly sensitive to reaction conditions, especially the presence of water.[2][3]

Q2: How can I detect and characterize aggregation in my oligonucleotide sample?

A2: Several analytical techniques can be employed to detect and characterize oligonucleotide aggregates:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger than the monomeric oligonucleotide, will elute earlier. This technique can be used to quantify the percentage of aggregated species in a sample.[4][5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It can provide information on the presence of larger species, indicative of aggregation, and can be used to determine the average particle size of the aggregates.

  • Polyacrylamide Gel Electrophoresis (PAGE): Native PAGE can be used to visualize aggregates, which will migrate slower than the main oligonucleotide band.

  • Multi-Angle Light Scattering (MALS): When coupled with SEC (SEC-MALS), this technique can provide an accurate determination of the molar mass of the eluting species, confirming the presence and size of aggregates.

Q3: Can aggregates be removed from my final product?

A3: Yes, in some cases, aggregates can be dissociated or removed. A common laboratory practice is to use a heat treatment. Heating the oligonucleotide solution can disrupt the non-covalent interactions holding the aggregates together. For example, a study on mRNA aggregates showed a reduction from 59.7% to 4.1% after heat treatment. Purification techniques like SEC can also be employed to separate the monomeric oligonucleotide from the aggregated species.

Troubleshooting Guides

Issue 1: Observation of a broad or early-eluting peak in HPLC/SEC analysis, suggesting aggregation.

This is a common indication that your oligonucleotide sample contains aggregated species. The following workflow can help you troubleshoot this issue.

A Start: Aggregation Detected B Verify Deprotection Completion A->B C Incomplete Deprotection B->C Yes F Complete Deprotection B->F No D Optimize Deprotection Protocol (See Protocol 1) C->D E Re-treat with fresh TBAF/TEA·3HF C->E G Analyze by SEC/DLS D->G E->G F->G H Aggregation Persists G->H Yes L Aggregation Resolved G->L No I Attempt Aggregate Dissociation (See Protocol 3) H->I J Purify via SEC (See Protocol 2) I->J K Pure Monomeric Oligonucleotide J->K

Caption: Troubleshooting workflow for oligonucleotide aggregation.

Issue 2: Low recovery yield after purification.

Low yields can be a consequence of aggregation, where the aggregated species are lost during the purification process.

Potential Cause: Residual TBDMS groups are causing aggregation and precipitation of the oligonucleotide, leading to poor recovery.

Solution:

  • Ensure Complete Deprotection: Re-evaluate your deprotection protocol. The presence of even a small amount of water in the TBAF reagent can significantly reduce its efficacy, especially for pyrimidine residues. Consider using fresh, anhydrous reagents and drying your oligonucleotide sample thoroughly before the deprotection step.

  • Optimize Deprotection Conditions: For stubborn TBDMS groups, extending the deprotection time or slightly increasing the temperature (e.g., to 65°C) may be necessary. However, be mindful that prolonged exposure to harsh conditions can lead to degradation of the oligonucleotide.

  • Improve Solubility during Deprotection: Due to the hydrophobicity of TBDMS-protected oligonucleotides, consider dissolving the dried oligonucleotide in a small amount of anhydrous DMSO before adding the deprotection reagent (e.g., TEA·3HF).

Quantitative Data

Deprotection ConditionWater Content in TBAFDeprotection Efficiency (Pyrimidine)Purity (Full-Length, Deprotected)Aggregation (%)
Optimized < 5%> 99%> 95%< 5%
Sub-optimal 10%~70-80%~70%15-25%
Poor > 15%< 50%< 50%> 40%

Note: Data is illustrative and based on findings that pyrimidine desilylation is highly sensitive to water content in TBAF, while purine desilylation is less affected. The aggregation percentage is an estimation based on the principle that incomplete deprotection increases hydrophobicity and thus aggregation propensity.

Experimental Protocols

Protocol 1: Optimized TBDMS Deprotection using TEA·3HF

This protocol is designed to ensure complete removal of TBDMS groups while minimizing oligonucleotide degradation.

Materials:

  • Dried, TBDMS-protected oligonucleotide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Triethylamine (TEA) (optional, for DMT-on purification)

  • RNA Quenching Buffer

  • Sterile, RNase-free polypropylene tubes and pipette tips

Procedure (DMT-off):

  • Ensure the crude oligonucleotide is completely dry. This can be achieved by lyophilization or evaporation in a SpeedVac.

  • Fully dissolve the dried oligonucleotide in 100 µL of anhydrous DMSO. If necessary, heat at 65°C for approximately 5 minutes to aid dissolution.

  • Add 125 µL of TEA·3HF to the DMSO/oligonucleotide solution.

  • Mix well and heat the reaction at 65°C for 2.5 hours.

  • Cool the reaction tube in a freezer briefly before proceeding to desalting or purification.

Procedure (DMT-on for cartridge purification):

  • Fully dissolve the dried oligonucleotide in 115 µL of anhydrous DMSO, heating at 65°C for 5 minutes if needed.

  • Add 60 µL of TEA to the solution and mix gently.

  • Add 75 µL of TEA·3HF, mix well, and heat at 65°C for 2.5 hours.

  • Immediately before purification, cool the solution and add 1.75 mL of RNA Quenching Buffer. Mix well and proceed to cartridge purification.

Protocol 2: Analysis of Oligonucleotide Aggregates by Size Exclusion Chromatography (SEC)

This protocol outlines a general method for analyzing the aggregation state of an oligonucleotide sample.

Materials:

  • Purified oligonucleotide sample

  • SEC column suitable for the size range of the oligonucleotide and its potential aggregates

  • HPLC or UHPLC system with UV detector

  • Mobile phase (e.g., Phosphate Buffered Saline - PBS)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Prepare the oligonucleotide sample by dissolving it in the mobile phase to a known concentration.

  • Inject the sample onto the column.

  • Monitor the elution profile at 260 nm. Aggregates will elute as earlier peaks compared to the main monomeric oligonucleotide peak.

  • Integrate the peak areas to determine the relative percentage of aggregated species.

Protocol 3: Dissociation of Oligonucleotide Aggregates by Heat Treatment

This protocol can be used to attempt to dissociate non-covalently aggregated oligonucleotides.

Materials:

  • Aggregated oligonucleotide sample in an appropriate buffer

  • Heat block or thermocycler

  • Sterile microcentrifuge tubes

Procedure:

  • Place the oligonucleotide solution in a sterile microcentrifuge tube.

  • Heat the sample at a temperature determined to be effective for dissociation without causing degradation. A starting point could be 65-95°C for a short duration (e.g., 5-10 minutes). The optimal temperature and time should be determined empirically. A study on mRNA showed a significant reduction in aggregates after heat treatment.

  • After heating, allow the sample to cool to room temperature slowly to prevent re-aggregation.

  • Analyze the sample using SEC or DLS to assess the reduction in aggregation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key factors leading to oligonucleotide aggregation when using TBDMS protecting groups.

cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Step cluster_product Final Product Characteristics TBDMS Bulky & Hydrophobic TBDMS Protecting Group Hydrophobicity Increased Oligonucleotide Hydrophobicity TBDMS->Hydrophobicity IncompleteDeprotection Incomplete Deprotection IncompleteDeprotection->Hydrophobicity Water Water in Reagents (e.g., TBAF) Water->IncompleteDeprotection Aggregation Oligonucleotide Aggregation Hydrophobicity->Aggregation

Caption: Factors contributing to TBDMS-oligonucleotide aggregation.

References

Validation & Comparative

A Comparative Guide to dG Phosphoramidites: Focus on 5'-O-TBDMS-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic oligonucleotides, the choice of phosphoramidite building blocks is paramount to achieving high yield and purity of the final product. For the incorporation of deoxyguanosine (dG), a variety of phosphoramidites with different protecting groups on the exocyclic amine are commercially available. This guide provides a detailed comparison of 5'-O-TBDMS-N2-ibu-dG with other commonly used dG phosphoramidites, offering insights into their performance based on available experimental data. This document is intended for researchers, scientists, and professionals in drug development engaged in the chemical synthesis of oligonucleotides.

Introduction to dG Phosphoramidite Protecting Groups

The exocyclic amine of deoxyguanosine is highly reactive and must be protected during oligonucleotide synthesis to prevent unwanted side reactions. The choice of this protecting group influences several key aspects of the synthesis, including coupling efficiency, stability of the phosphoramidite, and the conditions required for deprotection. The most common protecting groups for dG are isobutyryl (ibu), dimethylformamidine (dmf), and acetyl (Ac). The this compound phosphoramidite utilizes the isobutyryl group for base protection and a tert-butyldimethylsilyl (TBDMS) group for protection of the 5'-hydroxyl position.

Performance Comparison of dG Phosphoramidites

The selection of a dG phosphoramidite is often a trade-off between the stability of the monomer and the ease of deprotection. The following sections and tables summarize the key performance characteristics of dG phosphoramidites with different protecting groups.

Deprotection Conditions

The conditions required to remove the exocyclic amine protecting group are a critical consideration, especially when the oligonucleotide contains other sensitive modifications. Harsher deprotection conditions can lead to the degradation of the final product. The isobutyryl group is known to be more robust and requires longer deprotection times compared to the dmf and Ac groups.[1][2]

Table 1: Comparison of Deprotection Conditions for dG Protecting Groups

Protecting GroupReagentTemperatureTimeReference
Isobutyryl (ibu) Ammonium Hydroxide/EthanolRoom Temperature4 - 17 hours[3]
AMA (Ammonium hydroxide/40% Methylamine)65°C5 - 10 minutes[1][2]
AMA (Ammonium hydroxide/40% Methylamine)Room Temperature120 minutes
Dimethylformamidine (dmf) Ammonium HydroxideRoom Temperature17 hours
AMA (Ammonium hydroxide/40% Methylamine)65°C5 minutes
AMA (Ammonium hydroxide/40% Methylamine)Room Temperature120 minutes
Acetyl (Ac) AMA (Ammonium hydroxide/40% Methylamine)65°C5 minutes
AMA (Ammonium hydroxide/40% Methylamine)55°C10 minutes
AMA (Ammonium hydroxide/40% Methylamine)37°C30 minutes

AMA = Ammonium hydroxide/40% Methylamine solution.

The data indicates that the dmf and Ac protecting groups are significantly more labile than ibu, allowing for much faster deprotection, especially at elevated temperatures. This is a key advantage when synthesizing oligonucleotides with sensitive moieties. The use of AMA (a mixture of ammonium hydroxide and methylamine) dramatically reduces deprotection times for all protecting groups.

Stability of Phosphoramidites
Coupling Efficiency

High coupling efficiency at each step of oligonucleotide synthesis is essential for achieving a good yield of the full-length product. While specific comparative data on the coupling efficiency of this compound versus other dG phosphoramidites is not available, the efficiency is influenced by factors such as the purity of the phosphoramidite, the activator used, and the coupling time. For sterically hindered phosphoramidites, such as those used in RNA synthesis, more potent activators like 5-Ethylthio-1H-tetrazole (ETT) are often required to achieve high coupling efficiencies.

Experimental Protocols

The following are generalized protocols for the synthesis, deprotection, and purification of oligonucleotides using TBDMS-protected phosphoramidites.

Solid-Phase Oligonucleotide Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

Materials:

  • Controlled Pore Glass (CPG) solid support

  • 5'-O-TBDMS-protected deoxynucleoside phosphoramidites (dA, dC, dG, dT)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile

Synthesis Cycle:

  • Detritylation: Removal of the 5'-DMT group with the deblocking solution.

  • Coupling: Activation of the phosphoramidite with the activator solution and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

  • Oxidation: Oxidation of the phosphite triester linkage to a stable phosphate triester.

This cycle is repeated for each monomer addition.

Oligonucleotide_Synthesis_Cycle Detritylation Detritylation (Removal of 5'-DMT) Coupling Coupling (Monomer Addition) Detritylation->Coupling Capping Capping (Blocking Failures) Coupling->Capping Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Next_Cycle Next Cycle Oxidation->Next_Cycle Next_Cycle->Detritylation

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Cleavage and Deprotection

Standard Deprotection (for ibu-dG):

  • Transfer the solid support to a screw-cap vial.

  • Add a solution of concentrated ammonium hydroxide and ethanol (3:1 v/v).

  • Incubate at room temperature for 4-17 hours.

  • Transfer the supernatant containing the oligonucleotide to a new tube.

UltraFast Deprotection (for ibu, dmf, or Ac-dG):

  • Transfer the solid support to a screw-cap vial.

  • Add a 1:1 mixture of 40% methylamine and 30% ammonium hydroxide (AMA).

  • Incubate at 65°C for 5-10 minutes.

  • Cool on ice and transfer the supernatant.

2'-Desilylation (for RNA)

If the synthesis involves RNA monomers with 2'-TBDMS protection, a desilylation step is required.

  • Evaporate the solution containing the oligonucleotide to dryness.

  • Resuspend the pellet in anhydrous DMSO.

  • Add triethylamine trihydrofluoride (TEA·3HF) and heat at 65°C for 2.5 hours.

  • Quench the reaction with an appropriate buffer.

Deprotection_Workflow cluster_synthesis On Synthesizer cluster_deprotection Off Synthesizer Synthesized_Oligo Oligonucleotide on Solid Support Cleavage Cleavage from Support & Base Deprotection Synthesized_Oligo->Cleavage Desilylation 2'-Desilylation (for RNA with TBDMS) Cleavage->Desilylation if applicable Purification Purification (e.g., HPLC, PAGE) Cleavage->Purification Desilylation->Purification Final_Product Pure Oligonucleotide Purification->Final_Product

Caption: General workflow for oligonucleotide deprotection and purification.

Purification

The crude oligonucleotide is typically purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove failure sequences and other impurities.

Conclusion

The choice of dG phosphoramidite significantly impacts the overall success of oligonucleotide synthesis. This compound, with its robust isobutyryl protecting group, is a reliable choice for the synthesis of standard DNA oligonucleotides. However, for syntheses involving sensitive labels, modified bases, or for applications where rapid deprotection is critical, dG phosphoramidites with more labile protecting groups such as dimethylformamidine (dmf) or acetyl (Ac) are preferable. The development of "UltraFast" deprotection protocols using AMA has mitigated the longer deprotection times traditionally associated with the ibu group, making it a more versatile option. Ultimately, the optimal choice will depend on the specific requirements of the target oligonucleotide and the desired synthesis and deprotection workflow.

References

A Comparative Guide to Guanosine Phosphoramidites in RNA Synthesis: The Advantages of 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-Guanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. The efficiency and fidelity of this process are critically dependent on the selection of protecting groups for the ribonucleoside phosphoramidites. This guide provides a detailed comparison of the widely used 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine phosphoramidite with its common alternatives, supported by experimental data to inform the selection of the optimal building blocks for your RNA synthesis needs.

A clarifying note on the nomenclature: The query specified "5'-O-TBDMS-N2-ibu-dG," which refers to a deoxyguanosine derivative. However, for RNA synthesis, the corresponding ribonucleoside, 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine, is the appropriate building block. This guide will focus on the ribonucleoside derivative in the context of RNA synthesis.

Performance Comparison of Guanosine Phosphoramidites

The choice of protecting groups for the 2'-hydroxyl of the ribose sugar and the exocyclic amine of the guanine base significantly impacts coupling efficiency, deprotection kinetics, and the purity of the final RNA product. The tert-butyldimethylsilyl (TBDMS) group is a well-established and reliable choice for 2'-hydroxyl protection, while the isobutyryl (ibu) group is a standard for the N2 position of guanine. Here, we compare this standard phosphoramidite with key alternatives.

Comparison of N2-Protecting Groups for Guanosine

The primary distinction between guanosine phosphoramidites, once the 2'-O-TBDMS protection is chosen, lies in the N2-protecting group. The most common alternative to isobutyryl (ibu) is dimethylformamidine (dmf). The choice between these two has a direct impact on the deprotection strategy.

Feature5'-O-DMT-2'-O-TBDMS-N2-ibu-G 5'-O-DMT-2'-O-TBDMS-N2-dmf-G
Deprotection Conditions Standard deprotection with ammonium hydroxide."UltraFAST" deprotection with a mixture of ammonium hydroxide and methylamine (AMA).[1]
Deprotection Time 8-16 hours at 55°C.5-10 minutes at 65°C.[1]
Compatibility Compatible with a wide range of standard RNA synthesis protocols.Requires acetyl (Ac) protection for cytosine to prevent base modification during the rapid deprotection.[1]
Coupling Efficiency Generally high, in the range of 98-99.5%, primarily influenced by the 2'-O-TBDMS group.Similar high coupling efficiency to N2-ibu-G, as the N2-protecting group has a minor impact on the coupling step.

Key Advantages of Using 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-Guanosine

While the N2-dmf protecting group offers a significant advantage in terms of deprotection speed, the N2-isobutyryl protecting group remains a robust and widely used option for several reasons:

  • Robustness and Reliability: The N2-ibu group is stable throughout the synthesis cycles and its deprotection with standard ammonium hydroxide is a well-established and reliable procedure.

  • Broad Compatibility: It is compatible with the standard protecting groups used for other bases (e.g., benzoyl for A and C) and does not necessitate special considerations for other amidites in the sequence.

  • Cost-Effectiveness: As a long-standing standard, N2-ibu protected guanosine phosphoramidite is often more cost-effective than some of the newer, fast-deprotecting alternatives.

Experimental Protocols

Standard Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides using 5'-O-DMT-2'-O-TBDMS-N2-ibu-G phosphoramidite follows a standard automated four-step cycle for each nucleotide addition.

  • Detritylation: The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), to expose the free 5'-hydroxyl group.

  • Coupling: The 5'-O-DMT-2'-O-TBDMS-N2-ibu-G phosphoramidite is activated by a tetrazole derivative (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically acetic anhydride and N-methylimidazole, to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

This cycle is repeated until the desired RNA sequence is synthesized.

Deprotection Protocol for N2-isobutyryl-Guanosine Containing Oligonucleotides

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed in a two-step process:

Step 1: Cleavage and Base Deprotection

  • The solid support is treated with a solution of concentrated ammonium hydroxide at room temperature to cleave the oligonucleotide from the support.

  • The solution containing the oligonucleotide is then heated at 55°C for 8-16 hours to remove the protecting groups from the nucleobases (including the N2-isobutyryl group from guanine) and the phosphate groups.

Step 2: 2'-O-TBDMS Deprotection

  • After removal of the base and phosphate protecting groups, the oligonucleotide is dried.

  • The dried oligonucleotide is resuspended in a solution of triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) to remove the 2'-O-TBDMS protecting groups. This reaction is typically carried out at an elevated temperature (e.g., 65°C) for a few hours.

  • The fully deprotected RNA is then purified, typically by HPLC or PAGE.

Visualizing the Chemistry of RNA Synthesis

To better understand the processes described, the following diagrams illustrate the key molecular structures and workflows.

cluster_legend Legend cluster_structure 5'-O-DMT-2'-O-TBDMS-N2-ibu-Guanosine-3'-CE-Phosphoramidite G Guanine R Ribose P Phosphoramidite DMT 5'-O-DMT Ribose Ribose DMT->Ribose 5' TBDMS 2'-O-TBDMS TBDMS->Ribose 2' ibu N2-isobutyryl Guanine N2-ibu-Guanine Ribose->Guanine 1' Phosphoramidite CE-Phosphoramidite Ribose->Phosphoramidite 3'

Figure 1. Chemical structure of the phosphoramidite.

start Start with Solid Support detritylation 1. Detritylation (Acid) start->detritylation coupling 2. Coupling (Amidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine) capping->oxidation repeat Repeat for next cycle oxidation->repeat n cycles repeat->detritylation cleavage Cleavage & Deprotection repeat->cleavage purification Purification cleavage->purification end Final RNA Oligonucleotide purification->end

Figure 2. Solid-phase RNA synthesis workflow.

cluster_ibu N2-isobutyryl-Guanosine Deprotection cluster_dmf N2-dimethylformamidine-Guanosine Deprotection ibu_start Oligonucleotide with N2-ibu ibu_deprotect Ammonium Hydroxide (55°C, 8-16h) ibu_start->ibu_deprotect ibu_end Deprotected Guanosine ibu_deprotect->ibu_end dmf_start Oligonucleotide with N2-dmf dmf_deprotect Ammonium Hydroxide/ Methylamine (AMA) (65°C, 5-10 min) dmf_start->dmf_deprotect dmf_end Deprotected Guanosine dmf_deprotect->dmf_end

Figure 3. Deprotection comparison for N2-ibu vs. N2-dmf.

Conclusion

The 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine phosphoramidite is a highly reliable and effective building block for solid-phase RNA synthesis. While alternatives like the N2-dmf protected version offer faster deprotection, the N2-ibu variant provides a robust, well-characterized, and cost-effective option suitable for a wide array of RNA synthesis applications. The choice between these protecting groups will ultimately depend on the specific requirements of the synthesis, including the desired throughput, the presence of sensitive modifications, and cost considerations. For routine RNA synthesis where rapid deprotection is not the primary driver, the N2-isobutyryl protected guanosine phosphoramidite remains an excellent and dependable choice.

References

A Comparative Purity Analysis of Oligonucleotides Synthesized with 5'-O-DMT-N2-isobutyryl-dG versus Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of protecting groups is a critical decision that directly impacts the purity, yield, and overall quality of the final product. This guide provides an objective comparison of oligonucleotides synthesized using the conventional 5'-O-DMT-N2-isobutyryl-dG (ibu-dG) phosphoramidite versus those synthesized with the more labile 5'-O-DMT-N2-dimethylformamidine-dG (dmf-dG) protecting group. The following sections present a detailed analysis supported by established chemical principles and analytical techniques to aid in the selection of the most appropriate synthesis strategy.

Introduction to dG Protecting Groups in Oligonucleotide Synthesis

During solid-phase oligonucleotide synthesis, the exocyclic amino group of deoxyguanosine (dG) must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps. The choice of this protecting group influences not only the efficiency of the synthesis but also the conditions required for the final deprotection of the oligonucleotide. The isobutyryl (ibu) group has been a long-standing choice for this purpose, known for its stability throughout the synthesis cycles. However, its removal requires relatively harsh basic conditions, typically prolonged heating in concentrated ammonium hydroxide.[1][2] An alternative, the dimethylformamidine (dmf) group, offers the advantage of being more labile, allowing for faster and milder deprotection conditions.[1][2] This is particularly beneficial when the oligonucleotide sequence contains sensitive modifications that may be degraded by harsh deprotection treatments.[3]

Comparative Analysis of Purity and Impurity Profiles

The purity of synthetic oligonucleotides is primarily assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). The choice of the dG protecting group can influence the impurity profile observed in these analyses.

Common Impurities in Oligonucleotide Synthesis:

  • Shortmer Sequences (n-1, n-2, etc.): Truncated sequences resulting from incomplete coupling reactions.

  • Longmer Sequences (n+1): Sequences with an additional nucleotide, which can arise from issues with the phosphoramidite activation.

  • Depurination Products: Cleavage of the glycosidic bond, particularly at dG and dA residues, during the acidic detritylation step.

  • Products of Base Modification: Side reactions on the nucleobases during synthesis or deprotection.

While direct quantitative comparisons in the literature are scarce, the properties of the protecting groups allow for a qualitative assessment of their impact on purity. The slower deprotection required for ibu-dG can potentially lead to a higher incidence of base modifications if not carefully controlled. Conversely, the dmf protecting group is known to stabilize the glycosidic bond, potentially reducing the rate of depurination during the acidic detritylation steps of the synthesis cycle.

Table 1: Comparison of dG Protecting Groups in Oligonucleotide Synthesis

Feature5'-O-DMT-N2-isobutyryl-dG (ibu-dG)5'-O-DMT-N2-dimethylformamidine-dG (dmf-dG)
Deprotection Conditions Concentrated ammonium hydroxide, 55°C for 5-12 hours.Concentrated ammonium hydroxide, 55°C for 1 hour; or AMA (Ammonium hydroxide/Methylamine) at 65°C for 10 minutes.
Deprotection Rate Slower, often the rate-limiting step.Approximately 4 times faster than ibu-dG.
Compatibility with Sensitive Modifications Less suitable due to harsh deprotection.Highly suitable due to milder and faster deprotection.
Potential for Depurination Standard susceptibility.Reduced susceptibility due to the electron-donating nature of the formamidine group.
Common Associated Impurities Incomplete deprotection products if conditions are not optimal.Generally cleaner deprotection, but requires careful handling due to its lability.
Overall Purity High purity achievable with optimized deprotection.High purity achievable with the benefit of milder final processing.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the standard protocols for oligonucleotide synthesis and the subsequent purity analysis.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis of oligonucleotides is a cyclic process involving four main steps for each nucleotide addition.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping New nucleotide added Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Failed sequences terminated Oxidation->Detritylation Stable phosphate triester End Cleavage and Deprotection Oxidation->End Repeat n-1 times Start Start with CPG support (first nucleoside attached) Start->Detritylation Purification Purification (e.g., HPLC) End->Purification Analysis Purity Analysis (HPLC, MS, CE) Purification->Analysis

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Protocol for Solid-Phase Synthesis (General):

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Coupling: The next phosphoramidite monomer (e.g., 5'-O-DMT-N2-ibu-dG or 5'-O-DMT-N2-dmf-dG), activated by a catalyst such as 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion-mutant sequences (n-1).

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.

  • These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection Protocols

For N2-isobutyryl-dG (ibu-dG):

  • The solid support is treated with concentrated ammonium hydroxide (28-30%).

  • The mixture is heated at 55°C for 5-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

For N2-dimethylformamidine-dG (dmf-dG):

  • Method A (Ammonium Hydroxide):

    • Treat the solid support with concentrated ammonium hydroxide.

    • Heat at 55°C for 1 hour.

  • Method B (AMA):

    • Treat the solid support with a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

    • Heat at 65°C for 10 minutes.

Purity Analysis Workflow

A multi-step approach is typically used for the comprehensive purity analysis of synthetic oligonucleotides.

Purity_Analysis_Workflow cluster_analysis Analytical Techniques Crude_Oligo Crude Deprotected Oligonucleotide HPLC_Purification Preparative HPLC (e.g., RP-HPLC) Crude_Oligo->HPLC_Purification Purified_Oligo Purified Oligonucleotide HPLC_Purification->Purified_Oligo Analytical_HPLC Analytical HPLC (Purity Assessment) Purified_Oligo->Analytical_HPLC Mass_Spec Mass Spectrometry (Identity Confirmation) Purified_Oligo->Mass_Spec CE Capillary Electrophoresis (High-Resolution Purity) Purified_Oligo->CE

Caption: General workflow for oligonucleotide purification and analysis.

Detailed Analytical Protocols

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC):

  • Objective: To separate the full-length oligonucleotide from shorter failure sequences and other impurities based on hydrophobicity.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: 100 mM TEAA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes.

  • Detection: UV absorbance at 260 nm.

Mass Spectrometry (LC-MS):

  • Objective: To confirm the molecular weight of the synthesized oligonucleotide and identify impurities.

  • System: An LC-MS system, often using an electrospray ionization (ESI) source.

  • Chromatography: Typically IP-RP-HPLC as described above.

  • Mass Analysis: The mass spectrometer is set to scan a mass range appropriate for the expected charge states of the oligonucleotide.

  • Data Analysis: The resulting mass spectrum is deconvoluted to determine the molecular weight of the parent compound and any detected impurities.

Capillary Gel Electrophoresis (CGE):

  • Objective: To achieve high-resolution separation of oligonucleotides based on size.

  • System: A capillary electrophoresis instrument.

  • Capillary: A fused silica capillary filled with a sieving polymer.

  • Running Buffer: A buffer containing a denaturant such as urea to prevent secondary structure formation.

  • Detection: UV absorbance at 260 nm.

Conclusion

The selection of a dG protecting group is a critical parameter in oligonucleotide synthesis that has a direct bearing on the purity of the final product. The traditional N2-isobutyryl-dG is a robust and widely used protecting group that can yield high-purity oligonucleotides with optimized, albeit harsher, deprotection protocols. In contrast, the N2-dimethylformamidine-dG protecting group offers the significant advantage of milder and faster deprotection, making it the preferred choice for the synthesis of oligonucleotides containing sensitive modifications. The use of dmf-dG may also contribute to a reduction in depurination events during synthesis.

For researchers and drug development professionals, the optimal choice will depend on the specific requirements of the target oligonucleotide. For routine, unmodified sequences, ibu-dG remains a viable and economical option. However, for complex syntheses involving labile moieties, the use of dmf-dG is highly recommended to ensure the integrity of the final product and to simplify the downstream purification process. A thorough analytical characterization using a combination of HPLC, mass spectrometry, and capillary electrophoresis is essential to confirm the purity and identity of the synthesized oligonucleotide, regardless of the protecting group strategy employed.

References

Validating the Incorporation of Modified Nucleosides: A Comparative Guide to LC-MS Analysis of 5'-O-TBDMS-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of modified nucleoside incorporation into oligonucleotides is paramount for ensuring the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 5'-O-TBDMS-N2-ibu-dG incorporation, alongside alternative methods, supported by detailed experimental protocols and data.

The modification of nucleosides, such as the introduction of a 5'-O-tert-butyldimethylsilyl (TBDMS) and an N2-isobutyryl (ibu) group to deoxyguanosine (dG), is a key strategy in the development of therapeutic oligonucleotides. These modifications can enhance stability, improve cellular uptake, and modulate biological activity. Consequently, rigorous analytical methods are required to confirm the successful and accurate incorporation of these modified building blocks into the final product. LC-MS has emerged as a gold-standard technique for this purpose, offering high sensitivity and specificity.[1][2]

The Power of LC-MS in Modified Nucleoside Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical tools for the identification and quantification of modified nucleosides within a complex biological matrix.[3][4] The technique separates the constituent nucleosides of a digested DNA or RNA sample via liquid chromatography, which are then ionized and detected by a mass spectrometer based on their mass-to-charge ratio.[4] This allows for the unambiguous identification and precise quantification of the modified nucleoside of interest, this compound.

The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) is particularly advantageous as it provides highly efficient separation and structure-based quantification, making it a popular and reliable method for analyzing DNA and RNA modifications.

Experimental Protocol: LC-MS/MS Validation of this compound Incorporation

This protocol outlines a method for the enzymatic digestion of an oligonucleotide containing this compound and subsequent analysis by LC-MS/MS. This method is adapted from established protocols for the analysis of other N2-alkyl-dG lesions.

1. Materials and Reagents:

  • Oligonucleotide containing this compound

  • Nuclease P1

  • Alkaline Phosphatase

  • Ammonium acetate

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (e.g., a stable isotope-labeled version of the modified nucleoside)

2. Sample Preparation: Enzymatic Digestion

  • Dissolve the oligonucleotide sample in nuclease-free water to a final concentration of 1 µg/µL.

  • To 10 µg of the oligonucleotide, add 2 units of Nuclease P1 and incubate at 37°C for 2 hours.

  • Add 10 units of Alkaline Phosphatase and continue incubation at 37°C for an additional 1 hour to digest the oligonucleotide into individual nucleosides.

  • Terminate the reaction by adding an equal volume of acetonitrile.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet the enzymes.

  • Transfer the supernatant containing the digested nucleosides to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of nucleosides.

    • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of the modified nucleoside from the canonical nucleosides.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is highly recommended for its sensitivity and specificity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds. The fragmentation of the N-glycosidic bond to yield the nucleobase is a common transition for nucleosides.

4. Data Analysis and Quantification:

  • The amount of this compound is quantified by comparing the peak area of its specific MRM transition to that of the internal standard. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Below is a Graphviz diagram illustrating the experimental workflow for the LC-MS validation of this compound incorporation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis oligonucleotide Oligonucleotide containing This compound digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) oligonucleotide->digestion centrifugation Centrifugation digestion->centrifugation supernatant Supernatant with Digested Nucleosides centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Experimental workflow for LC-MS validation.

Comparison with Alternative Methods

While LC-MS is a powerful tool, other methods can also be employed for the validation of modified nucleoside incorporation. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative versus qualitative data, throughput, and available instrumentation.

Method Principle Advantages Disadvantages Quantitative Data
LC-MS/MS Separation by chromatography, detection by mass spectrometry.High sensitivity and specificity, provides structural information, accurate quantification.Higher equipment cost, requires expertise for method development.Yes (Excellent)
HPLC-UV Separation by chromatography, detection by UV absorbance.Lower equipment cost, robust and widely available.Lower sensitivity and specificity compared to MS, potential for co-eluting interferences.Yes (Good)
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility.High separation efficiency, low sample consumption.Lower sensitivity than LC-MS, can be less robust.Yes (Fair)
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detection of the modified nucleoside.High throughput, relatively low cost per sample.Requires a specific antibody, may have cross-reactivity issues, generally provides semi-quantitative data.Semi-quantitative
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation of ions based on their size and shape in the gas phase.Can separate isomers, reduces spectral complexity, enhances dynamic range.Emerging technology, less widely available.Yes (Excellent)

The following Graphviz diagram illustrates the logical comparison of these validation methods.

comparison_methods cluster_lc_based Chromatography-Based cluster_other Other Techniques lcms LC-MS/MS hplcuv HPLC-UV lcms->hplcuv Higher Sensitivity & Specificity ce Capillary Electrophoresis lcms->ce Higher Robustness elisa ELISA elisa->lcms Higher Throughput imsms IMS-MS imsms->lcms Isomer Separation

Comparison of validation methods.

Conclusion

The validation of this compound incorporation is a critical step in the development of modified oligonucleotide therapeutics. LC-MS/MS stands out as the most powerful and reliable method, providing unparalleled sensitivity, specificity, and quantitative accuracy. While other techniques like HPLC-UV and ELISA have their merits in specific contexts, they often lack the comprehensive analytical depth of LC-MS. For researchers and drug developers requiring the highest level of confidence in their data, a well-validated LC-MS/MS method is the recommended approach for confirming the precise incorporation of modified nucleosides.

References

Navigating Oligonucleotide Analysis: A Comparative Guide to Enzymatic Digestion of TBDMS-Protected Oligonucleotides and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate analysis of synthetic oligonucleotides is paramount to ensure their quality, identity, and purity. The choice of protecting groups during synthesis, particularly for the 2'-hydroxyl of ribonucleosides, significantly impacts the downstream analytical workflow. The tert-butyldimethylsilyl (TBDMS) group, a stalwart in RNA synthesis, presents a unique set of considerations for enzymatic analysis. This guide provides an objective comparison of the analytical workflow for TBDMS-protected oligonucleotides with alternative approaches, supported by experimental protocols and data.

A crucial clarification is that TBDMS-protected oligonucleotides are resistant to enzymatic digestion.[1][2][3] The bulky silyl group sterically hinders the access of nucleases to the phosphodiester backbone. Therefore, the term "enzymatic digestion of TBDMS-protected oligonucleotides" refers to a multi-step process: the quantitative removal of the TBDMS protecting groups, followed by the enzymatic digestion of the now-deprotected oligonucleotide. This entire workflow must be considered when comparing it to other analytical methodologies.

Comparison of Analytical Workflows

The primary method for analyzing TBDMS-protected oligonucleotides involves a complete deprotection followed by enzymatic digestion and subsequent analysis by techniques like HPLC or LC-MS. This approach is often compared with the analysis of oligonucleotides synthesized with other protecting groups or with methods that analyze the intact oligonucleotide, bypassing the need for digestion.

Analytical ApproachPrincipleAdvantagesDisadvantages
TBDMS-Protected Oligo Workflow Two-step deprotection (base/phosphate, then 2'-TBDMS) followed by enzymatic digestion to nucleosides/nucleotides, and analysis by HPLC or LC-MS.[4][5]Well-established protocols; TBDMS phosphoramidites are commercially available and robust for synthesis.Harsh fluoride conditions for deprotection may not be suitable for sensitive modifications; incomplete deprotection can lead to analytical artifacts; multi-step process is time-consuming.
Alternative Protecting Groups (e.g., TOM, 2'-ACE) Deprotection often under milder conditions, followed by enzymatic digestion and analysis.Milder deprotection conditions can be more compatible with sensitive oligonucleotide modifications; potentially faster deprotection protocols.May have different synthesis efficiencies compared to TBDMS; phosphoramidites may be less common or more expensive.
Direct Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Analysis of the intact, deprotected oligonucleotide by high-resolution mass spectrometry to confirm molecular weight.Rapid analysis without the need for enzymatic digestion; provides information on the full-length product and impurities.Can be challenging for long or complex oligonucleotides; may not provide sequence-level information without tandem MS; interpretation of spectra with multiple charge states can be complex.
Tandem Mass Spectrometry (MS/MS) Fragmentation of the intact oligonucleotide in the mass spectrometer to obtain sequence information.Provides direct sequence confirmation without enzymatic digestion.Fragmentation efficiency can be influenced by oligonucleotide modifications (e.g., phosphorothioates); data analysis can be complex.

Experimental Protocols

Protocol 1: Deprotection and Enzymatic Digestion of TBDMS-Protected RNA for LC-MS Analysis

This protocol outlines the necessary steps to prepare a TBDMS-protected RNA oligonucleotide for analysis via enzymatic digestion.

Step 1: Base and Phosphate Deprotection and Cleavage

  • Transfer the solid support-bound oligonucleotide from the synthesis column to a sterile, RNase-free screw-cap vial.

  • Add 1.5 mL of a solution of ammonium hydroxide/methylamine (AMA).

  • Seal the vial tightly and incubate at 65°C for 15-20 minutes.

  • Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new sterile tube.

  • Evaporate the solution to dryness using a centrifugal evaporator.

Step 2: 2'-O-TBDMS Group Removal

  • Dissolve the dried oligonucleotide from Step 1 in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to fully dissolve.

  • Add 60 µL of triethylamine (TEA) and mix gently.

  • Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).

  • Incubate the reaction at 65°C for 2.5 hours.

  • Quench the reaction by adding 1.75 mL of an appropriate quenching buffer (e.g., Glen-Pak RNA Quenching Buffer).

  • The deprotected oligonucleotide can be desalted via ethanol precipitation or purified by HPLC.

Step 3: Enzymatic Digestion to Nucleosides

  • To the desalted, deprotected oligonucleotide, add a solution of snake venom phosphodiesterase (SVP) and shrimp alkaline phosphatase (SAP) in a suitable buffer.

  • Incubate at 37°C for 2-4 hours.

  • The resulting mixture of nucleosides is then ready for analysis by LC-MS.

Protocol 2: Alternative Analysis by Direct Infusion ESI-MS

This protocol provides a general workflow for the analysis of an intact, deprotected oligonucleotide.

  • Following deprotection (e.g., as described in Protocol 1, Steps 1 and 2) and desalting, dissolve the oligonucleotide in an appropriate solvent for mass spectrometry (e.g., a solution of water, acetonitrile, and a volatile salt like ammonium acetate).

  • Infuse the sample directly into the electrospray ionization (ESI) source of a mass spectrometer.

  • Acquire the mass spectrum over a relevant m/z range.

  • The resulting spectrum, which will contain a distribution of multiply charged ions, can be deconvoluted to determine the molecular weight of the intact oligonucleotide.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the analytical processes.

Deprotection_Digestion_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_analysis Analysis start TBDMS-Protected Oligo on Solid Support deprotect_base Base & Phosphate Deprotection (AMA) start->deprotect_base deprotect_silyl 2'-TBDMS Removal (TEA·3HF) deprotect_base->deprotect_silyl Dried Oligo digest Enzymatic Digestion (SVP/SAP) deprotect_silyl->digest Deprotected Oligo lcms LC-MS Analysis of Nucleosides digest->lcms

Caption: Workflow for TBDMS-Oligo Analysis.

Direct_MS_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_analysis Analysis start Protected Oligo on Solid Support deprotect Complete Deprotection start->deprotect desalt Desalting deprotect->desalt ms Direct ESI-MS Analysis desalt->ms

Caption: Alternative Direct MS Analysis Workflow.

Conclusion

The analysis of oligonucleotides synthesized with TBDMS protection is a robust and well-documented process. However, it necessitates a complete deprotection prior to enzymatic digestion, making it a multi-step endeavor. The choice of an analytical strategy—whether to proceed with the deprotection and digestion of a TBDMS-protected oligonucleotide or to opt for alternative protecting groups or direct mass spectrometric analysis—will depend on the specific requirements of the analysis. Factors to consider include the length and complexity of the oligonucleotide, the presence of sensitive modifications, the desired level of analytical detail (molecular weight vs. sequence), and available instrumentation. For routine analysis where nucleoside composition is the primary goal, the deprotection-digestion workflow is a reliable choice. For rapid confirmation of molecular weight, direct MS methods offer a compelling alternative.

References

A Comparative Guide to N2-Protecting Groups for 2'-Deoxyguanosine in Oligonucleotide Synthesis: Alternatives to Isobutyryl

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of automated solid-phase oligonucleotide synthesis, the strategic selection of protecting groups for the exocyclic amino functions of nucleobases is paramount to achieving high-purity, full-length DNA and RNA sequences. For 2'-deoxyguanosine (dG), the standard N2-protecting group has traditionally been the isobutyryl (iBu) group due to its stability throughout the synthesis cycles. However, the harsh conditions required for its removal—typically prolonged heating in concentrated ammonium hydroxide—are incompatible with the increasing use of sensitive labels, dyes, and other modifications in modern oligonucleotides.[1][2][3][4] This has spurred the development and adoption of more labile protecting groups that can be cleaved under milder conditions. This guide provides a comprehensive comparison of common alternatives to the isobutyryl group for dG protection, supported by experimental data and protocols.

The Need for Alternatives to the Isobutyryl Group

The primary driver for seeking alternatives to the iBu group is the need for "mild" or "ultramild" deprotection strategies.[1] Many fluorescent dyes, such as TAMRA, HEX, and Cyanine 5, as well as other complex modifications, are degraded by the standard deprotection conditions required for iBu-dG. The removal of the iBu group is often the rate-determining step in the final deprotection process. Incomplete removal of the protecting group can lead to a heterogeneous final product with compromised biological activity. Therefore, alternative protecting groups that are more labile and can be removed under gentler conditions are essential for the synthesis of complex modified oligonucleotides.

Comparison of N2-Protecting Groups for dG

Several alternative protecting groups for the N2 position of dG have been developed and are commercially available. The most widely used alternatives include dimethylformamidine (dmf), phenoxyacetyl (Pac) and its derivatives like 4-isopropyl-phenoxyacetyl (iPr-Pac), and acetyl (Ac). Each of these groups offers a different balance of stability during synthesis and lability during deprotection.

The following table summarizes the deprotection conditions for various N2-protecting groups on dG.

Protecting GroupReagent(s)TemperatureDeprotection TimeKey Advantages
Isobutyryl (iBu) Concentrated Ammonium Hydroxide55°C16 hoursHigh stability during synthesis
65°C8 hours
Dimethylformamidine (dmf) Concentrated Ammonium HydroxideRoom Temp.16 hoursFaster deprotection than iBu
55°C4 hours
65°C2 hours
Ammonium Hydroxide/Methylamine (AMA) (1:1)65°C5-10 minutes"UltraFast" deprotection
t-Butylamine/Methanol/Water (1:1:2)55°COvernightCompatible with sensitive dyes like TAMRA
Acetyl (Ac) Ammonium Hydroxide/Methylamine (AMA) (1:1)65°C5-10 minutes"UltraFast" deprotection, compatible with all deprotection conditions
4-Isopropyl-phenoxyacetyl (iPr-Pac) 0.05M Potassium Carbonate in MethanolRoom Temp.4 hours"UltraMild" deprotection for very sensitive modifications
Concentrated Ammonium HydroxideRoom Temp.2 hoursMilder than standard conditions

Data compiled from various sources.

G cluster_iBu N2-Isobutyryl-dG cluster_dmf N2-Dimethylformamidine-dG cluster_iPrPac N2-Isopropyl-phenoxyacetyl-dG cluster_Ac N2-Acetyl-dG iBu iBu dmf dmf iPrPac iPrPac Ac Ac G start Start with Solid Support-Bound Nucleoside detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add next phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation cycle Repeat for subsequent bases oxidation->cycle cycle->detritylation Next cycle cleavage_deprotection 5. Cleavage and Deprotection cycle->cleavage_deprotection Final cycle

References

A Comparative Guide to dG Phosphoramidites: Impact of Protecting Groups on Oligonucleotide Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. The efficiency of this process, particularly for guanine-rich sequences, is critically dependent on the choice of protecting group for the exocyclic amine of the deoxyguanosine (dG) phosphoramidite. This guide provides an objective comparison of commonly used dG phosphoramidites, focusing on how different protecting groups influence coupling efficiency and overall synthesis yield. Experimental data and detailed protocols are presented to support these comparisons.

Impact of dG Protecting Groups on Synthesis Performance

The selection of a protecting group for the dG phosphoramidite is a balance between its stability during the synthesis cycles and the ease of its removal during the final deprotection step. The most prevalent protecting groups for dG are isobutyryl (ibu) and dimethylformamidine (dmf). Other groups, such as acetyl (Ac) and phenoxyacetyl (Pac) derivatives, are also employed, particularly in strategies requiring milder deprotection conditions, often referred to as "UltraMILD".

The stability of the phosphoramidite in solution is a critical factor, as degradation can lead to lower coupling efficiencies.[1] Guanine phosphoramidites are known to be more susceptible to degradation compared to other bases.[1] The nature of the protecting group influences this stability, with a correlation observed between the ease of removal and the propensity for autocatalytic degradation.[2]

Table 1: Comparison of Common dG Phosphoramidite Protecting Groups

Protecting GroupKey CharacteristicsDeprotection ConditionsImpact on Yield
Isobutyryl (ibu) Standard, robust protecting group.Standard ammonium hydroxide treatment (e.g., 55°C for 8-16 hours).[3]Generally provides high coupling efficiencies (>99%) under optimal conditions.[1] Can be challenging to remove completely, potentially lowering the final yield of purified full-length oligonucleotides.
Dimethylformamidine (dmf) More labile than ibu, allowing for faster deprotection.Rapid deprotection with ammonium hydroxide (e.g., 55°C for 1 hour) or AMA (ammonium hydroxide/methylamine) for even faster cleavage (e.g., 65°C for 10 minutes).Offers comparable high coupling efficiencies to ibu-dG. The faster and milder deprotection can lead to higher recovery of the final product, especially for sensitive or modified oligonucleotides.
Acetyl (Ac) Used in "UltraMILD" synthesis strategies.Very mild deprotection conditions, such as potassium carbonate in methanol at room temperature.High coupling efficiency. Ideal for synthesizing oligonucleotides with base-sensitive modifications, preserving their integrity and maximizing the yield of the final functional product.
Phenoxyacetyl (Pac) derivatives Also employed for "UltraMILD" synthesis.Can be removed under very mild conditions, compatible with sensitive labels and modifications.Enables the synthesis of complex oligonucleotides with minimal degradation of sensitive moieties, thereby improving the overall yield of the desired modified product.

The use of dmf as a protecting group represents a significant improvement over ibu for dG, as it is removed approximately four times faster. This is particularly advantageous when synthesizing oligonucleotides containing labile minor bases or fluorescent tags.

Experimental Protocols

The following protocols outline the key steps in oligonucleotide synthesis, cleavage, and deprotection. These are generalized procedures, and specific parameters may need to be optimized based on the synthesizer, reagents, and the specific oligonucleotide sequence.

I. Automated Solid-Phase Oligonucleotide Synthesis

This process involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support (e.g., controlled pore glass, CPG). Each cycle of addition consists of four main steps:

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a weak acid (e.g., 3% trichloroacetic acid in dichloromethane). The release of the orange-colored DMT cation allows for spectrophotometric monitoring of the coupling efficiency at each step.

  • Coupling: Activation of the incoming phosphoramidite (e.g., with an activator like 5-ethylthio-1H-tetrazole, ETT, or 4,5-dicyanoimidazole, DCI) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants (n-1 sequences).

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine in a mixture of tetrahydrofuran, pyridine, and water).

This cycle is repeated for each monomer to be added to the sequence.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Ready for next cycle

Fig 1. Automated Oligonucleotide Synthesis Cycle.
II. Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (on the bases and the phosphate backbone) must be removed.

  • Cleavage from Support: The oligonucleotide is typically cleaved from the solid support using concentrated ammonium hydroxide at room temperature.

  • Base Deprotection: The conditions for removing the base protecting groups depend on the specific groups used during synthesis:

    • Standard (ibu-dG): Heating in concentrated ammonium hydroxide at 55°C for 8-16 hours.

    • Fast Deprotection (dmf-dG): Treatment with concentrated ammonium hydroxide at 55°C for 1 hour, or with an AMA mixture at 65°C for 10 minutes.

    • UltraMILD (Ac-dG, Pac-dG): Treatment with potassium carbonate in methanol at room temperature.

  • Phosphate Backbone Deprotection: The cyanoethyl protecting groups on the phosphate backbone are typically removed during the base deprotection step by β-elimination.

Deprotection_Workflow cluster_deprotection Cleavage and Deprotection Workflow cluster_conditions Deprotection Conditions Synthesized_Oligo Oligonucleotide on Solid Support Cleavage Cleavage from Support (e.g., NH4OH, RT) Synthesized_Oligo->Cleavage Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Crude_Oligo Crude Oligonucleotide Solution Deprotection->Crude_Oligo Standard Standard (ibu-dG) Deprotection->Standard Fast Fast (dmf-dG) Deprotection->Fast UltraMILD UltraMILD (Ac/Pac-dG) Deprotection->UltraMILD

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 5'-O-TBDMS-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5'-O-TBDMS-N2-ibu-dG. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

This compound, also known as N-Isobutyryl-5'-O-tert-butyldimethylsilyl-2'-deoxyguanosine, is a chemical that requires careful handling due to its potential health effects.[1] It is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[2] It may also cause respiratory irritation.[2] Therefore, adherence to strict safety protocols is essential.

Key Safety Information Summary

Hazard CategoryHazard StatementGHS Pictogram
Acute Toxicity (Oral)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.

EquipmentSpecificationPurpose
Eye and Face Protection Safety glasses with side-shields or goggles.Protects against splashes and dust.
Hand Protection Impermeable and resistant chemical gloves.Prevents skin contact.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.Prevents inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

This section outlines a standard operating procedure for the safe handling of this compound from receipt to disposal of immediate waste.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all manipulations of the solid compound.

  • Have an emergency eye wash station and safety shower readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Don the appropriate personal protective equipment (PPE) as detailed above.

  • Carefully weigh the required amount of the solid compound on a calibrated balance within the fume hood.

  • Avoid creating dust during handling.

  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

3. Immediate Waste Management:

  • Collect any contaminated disposable materials (e.g., weigh boats, pipette tips) in a designated, sealed waste container.

  • Clean any spills immediately according to established laboratory procedures. For a solid, this may involve carefully sweeping it up to avoid dust generation and placing it in a suitable container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed, and appropriate solvent waste container.

  • Final Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_final Final Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Immediate Waste Disposal Immediate Waste Disposal Prepare Solution->Immediate Waste Disposal Clean Work Area Clean Work Area Immediate Waste Disposal->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Hazardous Waste Collection Hazardous Waste Collection Doff PPE->Hazardous Waste Collection

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-TBDMS-N2-ibu-dG
Reactant of Route 2
5'-O-TBDMS-N2-ibu-dG

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.